molecular formula C8H11NO2 B2691491 2-(2-Aminophenoxy)ethanol CAS No. 42876-07-3

2-(2-Aminophenoxy)ethanol

Cat. No.: B2691491
CAS No.: 42876-07-3
M. Wt: 153.181
InChI Key: UNJDMWQMPZNWOT-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)ethanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDMWQMPZNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminophenoxy)ethanol for Novel Chelators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-(2-Aminophenoxy)ethanol, a versatile precursor for the development of novel chelating agents. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthetic pathway, strategic considerations for achieving high selectivity, and the subsequent application of the target molecule in the design of innovative metal chelators.

Introduction: The Significance of this compound in Chelation Chemistry

Metal ions play a crucial role in a myriad of biological processes. However, their dysregulation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Chelating agents, molecules capable of forming stable complexes with metal ions, have emerged as a promising therapeutic strategy to restore metal homeostasis.[1][2]

The this compound scaffold is of particular interest in the design of novel chelators due to its inherent structural features. The presence of a primary amine, a phenolic oxygen, and an ethereal oxygen provides multiple coordination sites for metal ions. This arrangement allows for the formation of stable, multidentate chelate complexes. Furthermore, the aromatic ring and the flexible ethanol side chain offer opportunities for synthetic modification to fine-tune the chelator's selectivity, lipophilicity, and pharmacokinetic properties.

This guide will first detail a robust and selective synthetic route to this compound. Subsequently, it will explore the design principles and synthetic strategies for developing advanced chelating agents, such as Schiff bases, from this key precursor.

Synthesis of this compound: A Selective Approach

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol.[3] A critical challenge in this synthesis is the presence of two nucleophilic sites in 2-aminophenol: the hydroxyl group and the amino group. Direct alkylation often leads to a mixture of O-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired product.

To overcome this, a selective synthesis strategy involving the protection of the more nucleophilic amino group is employed. This ensures that the alkylation occurs exclusively at the phenolic oxygen.

Strategic Overview of the Synthesis

The selective synthesis of this compound can be conceptualized in three key stages, as illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 2-Aminophenol Protection Step 1: Protection of Amino Group (Schiff Base Formation) Start->Protection Alkylation Step 2: O-Alkylation (Williamson Ether Synthesis) Protection->Alkylation Deprotection Step 3: Deprotection (Hydrolysis) Alkylation->Deprotection Product Final Product: This compound Deprotection->Product

Caption: A three-step workflow for the selective synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a reliable method for the synthesis of this compound, incorporating the crucial amino-protection step.

Step 1: Protection of the Amino Group (Formation of N-Benzylidene-2-aminophenol)

The amino group of 2-aminophenol is protected as a Schiff base through condensation with benzaldehyde. This reversible reaction effectively masks the nucleophilicity of the amine.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

    • Add benzaldehyde (1 equivalent) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-aminophenol. This product can often be used in the next step without further purification.

Step 2: O-Alkylation via Williamson Ether Synthesis

With the amino group protected, the phenoxide is generated using a suitable base and subsequently alkylated with 2-chloroethanol.

  • Procedure:

    • Dissolve the crude N-benzylidene-2-aminophenol from the previous step in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

    • Add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude protected product, N-benzylidene-2-(2-hydroxyethoxy)aniline.

Step 3: Deprotection to Yield this compound

The final step involves the hydrolysis of the Schiff base to regenerate the free amino group, yielding the target product.

  • Procedure:

    • Dissolve the crude product from Step 2 in a suitable solvent mixture, such as ethanol and water.

    • Add a dilute acid, such as hydrochloric acid (HCl), to the solution to catalyze the hydrolysis.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base, such as sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Step Reactants Reagents/Solvents Key Transformation Typical Yield
1. Protection 2-Aminophenol, BenzaldehydeMethanolFormation of Schiff base>95%
2. Alkylation N-Benzylidene-2-aminophenol, 2-ChloroethanolAcetone/DMF, K₂CO₃Williamson ether synthesis70-85%
3. Deprotection N-Benzylidene-2-(2-hydroxyethoxy)anilineEthanol/Water, HClHydrolysis of Schiff base>90%

Table 1: Summary of the synthetic steps for this compound.

Design and Synthesis of Novel Chelators from this compound

The synthesized this compound serves as an excellent platform for the construction of more complex chelating agents. A particularly effective strategy is the formation of Schiff base ligands through condensation of the primary amino group with a suitable aldehyde or ketone.[4][5] This approach introduces an imine nitrogen into the chelating scaffold, enhancing its coordination capabilities.

Rationale for Schiff Base Chelators

The condensation of this compound with an aldehyde, such as salicylaldehyde, results in a multidentate ligand capable of forming stable complexes with a variety of metal ions.

Chelation_Concept Precursor This compound Condensation Schiff Base Condensation Precursor->Condensation Aldehyde Salicylaldehyde Aldehyde->Condensation Chelator Multidentate Schiff Base Ligand Condensation->Chelator Complexation Chelation Chelator->Complexation Metal Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal->Complexation Complex Stable Metal Complex Complexation->Complex

Caption: Conceptual workflow for the synthesis of a Schiff base chelator and its subsequent metal complexation.

The resulting Schiff base ligand possesses a coordination pocket comprising the phenolic oxygen from the salicylaldehyde moiety, the imine nitrogen, the ethereal oxygen, and the terminal hydroxyl group. This arrangement allows for the formation of highly stable five- or six-membered chelate rings with a central metal ion. The specific coordination geometry and stability of the metal complex will depend on the nature of the metal ion and the reaction conditions.[5]

General Protocol for Schiff Base Synthesis

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1 equivalent), for example, salicylaldehyde, to the solution.

    • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.[6]

    • The reaction mixture is typically refluxed for a few hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

    • Upon completion, the product may precipitate from the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system to obtain the pure Schiff base ligand.

Applications in Drug Development and as Chemosensors

Schiff base complexes derived from 2-aminophenol and its analogues have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The ability of these compounds to chelate essential metal ions is believed to be a key mechanism underlying their biological effects. By sequestering metal ions required for enzymatic activity in pathogenic organisms or cancer cells, these chelators can disrupt critical metabolic pathways.

Furthermore, the inherent fluorescence of many Schiff base ligands can be modulated upon metal binding. This property makes them attractive candidates for the development of fluorescent chemosensors for the detection of specific metal ions.[7][8][9] The binding of a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, allowing for the sensitive and selective detection of the target analyte.[10]

Conclusion

This technical guide has provided a detailed and scientifically grounded approach to the synthesis of this compound, a valuable precursor for the development of novel chelating agents. By employing a strategic protection-alkylation-deprotection sequence, the target molecule can be obtained with high selectivity and in good yield. The subsequent conversion of this compound into multidentate Schiff base ligands opens up a vast chemical space for the design of new therapeutic agents and diagnostic tools. The principles and protocols outlined herein are intended to serve as a robust foundation for researchers and drug development professionals working in the field of chelation chemistry.

References

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  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.
  • Mahato, P., et al. (2018). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society, 95(7), 853-858.
  • Jung, H. S., et al. (2013). Recent progress on fluorescent chemosensors for metal ions. Coordination Chemistry Reviews, 257(15-16), 2266-2282.
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  • Kim, H. N., et al. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(23), 7105-7121.
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  • Patil, S. B., et al. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(5), 346-352.
  • Fasina, T. M., et al. (2013). Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. Nigerian Journal of Botany, 26(1), 95-102.
  • Li, Z., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 590-659.
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  • Al-Jibouri, M. N. (2010). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry, 37, 508-515.
  • Cîrcu, V., et al. (2019). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Molecules, 24(18), 3348.
  • Richardson, D. R., et al. (2009). Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. Journal of Medicinal Chemistry, 52(5), 1459-1476.
  • El-Boraey, H. A., et al. (2023). Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation.
  • Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133.
  • Roy, A., et al. (2020). Amentoflavone: A Bifunctional Metal Chelator that Controls the Formation of Neurotoxic Soluble Aβ42 Oligomers. ChemRxiv.
  • Dikalov, S. I., & Rumyantseva, G. V. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 10(7), 1083.
  • Chaves, S., et al. (2020). Design and evaluation of bi-functional iron chelators for protection of dopaminergic neurons from toxicants.
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  • Al-Omair, M. A., et al. (2014). Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines.
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Sources

A Methodological Guide to Characterizing the Fluorescent Properties of Novel Aromatic Amines: 2-(2-Aminophenoxy)ethanol as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel fluorophores is a cornerstone of advancements in chemical sensing, molecular imaging, and drug development. 2-(2-Aminophenoxy)ethanol, an aromatic amine featuring both electron-donating amino and hydroxyl functionalities on a phenoxy scaffold, presents a compelling, yet uncharacterized, candidate for fluorescence applications. Due to the scarcity of published data on its photophysical properties, this guide pivots from a review of existing knowledge to a comprehensive methodological framework. We provide researchers, scientists, and drug development professionals with a rigorous, field-proven workflow for the synthesis, purification, and in-depth fluorescent characterization of novel compounds, using this compound as a primary working example. This document details the causality behind experimental choices, provides self-validating protocols for determining core photophysical parameters, and outlines systematic investigations into environmental sensitivities, thereby establishing a blueprint for assessing the potential of new molecular probes.

Introduction: The Rationale for Investigation

The 2-aminophenol moiety is a well-known structural element in various dyes and fluorescent probes. The presence of an electron-donating amine group (-NH₂) and a hydroxyl group (-OH) directly on the aromatic ring can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism giving rise to fluorescence. The ether linkage to an ethanol sidechain may further influence solubility and photophysical behavior. While its isomer, 2-(4-aminophenoxy)ethanol, has been documented, the ortho-substituted this compound remains unexplored in the context of fluorescence.[1][2]

This guide, therefore, serves a dual purpose: to propose this compound as a molecule of interest and to provide a universal, systematic methodology for characterizing any new potential fluorophore from first principles.

Synthesis and Structural Verification

The first step in characterizing a compound is its unambiguous synthesis and purification. A logical and well-established approach for synthesizing this compound is the Williamson ether synthesis.

Proposed Synthetic Pathway

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 2-Aminophenol Reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat (Reflux) R2 2-Bromoethanol P1 This compound Reagents->P1 Williamson Ether Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis and Purification
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and acetone (150 mL).

  • Reaction: Stir the suspension vigorously. Slowly add 2-bromoethanol (1.1 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with additional acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Fundamentals of Fluorescence Spectroscopy

Fluorescence is a multi-step photophysical process where a molecule absorbs light energy, exciting it to a higher electronic state, and then emits a photon as it returns to its ground state.[3][4]

  • Excitation and Absorption: A molecule absorbs a photon of a specific energy, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

  • Excited-State Lifetime: The molecule remains in the excited state for a very brief period, typically 1-10 nanoseconds.[3] During this time, it can undergo non-radiative vibrational relaxation to the lowest vibrational level of S₁.

  • Fluorescence Emission: The molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. This energy difference is known as the Stokes Shift .[3]

G cluster_jablonski Jablonski Diagram S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (Excitation) [color="#34A853"] S1->S0 Fluorescence Emission [color="#EA4335"] S1->S1 Vibrational Relaxation (Non-radiative) [color="#FBBC05"]

Caption: A simplified Jablonski diagram illustrating fluorescence.

Core Photophysical Characterization Workflow

A systematic approach is crucial for obtaining reliable photophysical data. The following workflow outlines the essential experiments.

A Prepare Stock Solution (e.g., 1 mM in Ethanol) B Measure UV-Vis Absorbance Spectrum A->B C Determine λmax (abs) B->C D Measure Emission Spectrum (Excite at λmax (abs)) C->D G Determine Quantum Yield (Φ_F) (Relative Method) C->G E Determine λmax (em) D->E F Measure Excitation Spectrum (Detect at λmax (em)) E->F

Caption: Workflow for basic photophysical characterization.

Protocol 1: Determining Absorption, Excitation, and Emission Spectra
  • Instrumentation: Use a calibrated spectrofluorometer with two monochromators (one for excitation, one for emission) and a UV-Vis spectrophotometer.[4]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a spectroscopic grade solvent (e.g., ethanol) using a 10 mm path length quartz cuvette.

  • Absorption Spectrum: Using the spectrophotometer, scan a range of wavelengths (e.g., 250-500 nm) to obtain the absorbance spectrum and identify the wavelength of maximum absorbance, λ_max(abs).

  • Emission Spectrum: Using the spectrofluorometer, set the excitation monochromator to λ_max(abs). Scan the emission monochromator over a longer wavelength range (e.g., λ_max(abs) + 10 nm to 700 nm) to record the fluorescence emission spectrum and identify λ_max(em).[4][5]

  • Excitation Spectrum: Set the emission monochromator to λ_max(em). Scan the excitation monochromator over a shorter wavelength range (e.g., 250 nm to λ_max(em) - 10 nm) to record the excitation spectrum.[4][5]

    • Trustworthiness Check: The shape of the corrected excitation spectrum should closely match the absorbance spectrum. This confirms that the observed emission originates from the primary absorbing species.

Protocol 2: Measuring Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][6] The relative method, which compares the sample to a standard with a known quantum yield, is most common.[7][8][9]

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. For a compound absorbing in the UV range like this compound, anthracene in ethanol (Φ_F = 0.27) is a suitable choice.[10]

  • Prepare Solutions: Prepare a series of five to six solutions of both the standard and the sample in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbances at the chosen excitation wavelength are below 0.1 to prevent inner filter effects.[8]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of each line using linear regression. The plots must be linear and pass through the origin.

  • Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation[8]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the unknown sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).

ParameterThis compound (Sample)Anthracene (Standard)
SolventEthanolEthanol
Refractive Index (η)1.361.36
Known Φ_STN/A0.27
Excitation λ (nm)(Hypothetical λ_max)(Hypothetical λ_max)
Gradient (Grad)Experimentally DeterminedExperimentally Determined
Calculated Φ_X (Calculated Value) N/A
Table 1: Data organization for relative quantum yield determination.

Investigating Environmental Sensitivity

A key characteristic of a versatile fluorescent probe is its sensitivity to the local environment. Investigating solvatochromic and pH effects is critical.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption or emission spectrum of a compound as the polarity of the solvent changes.[11] It provides insight into the change in dipole moment between the ground and excited states.

Experimental Protocol:

  • Prepare solutions of this compound at the same concentration in a series of solvents with varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

  • For each solution, record the absorption and emission spectra and determine λ_max(abs) and λ_max(em).

  • Calculate the Stokes shift (in wavenumbers, cm⁻¹) for each solvent.

  • Analyze the data by plotting the Stokes shift against a solvent polarity parameter, such as the Reichardt E_T(30) value. A linear correlation suggests a strong solvatochromic effect.[12]

SolventDielectric Constant (ε)λ_max(abs) (nm)λ_max(em) (nm)Stokes Shift (cm⁻¹)
Toluene2.4HypotheticalHypotheticalCalculated
Chloroform4.8HypotheticalHypotheticalCalculated
Ethanol24.6HypotheticalHypotheticalCalculated
Acetonitrile37.5HypotheticalHypotheticalCalculated
Water80.1HypotheticalHypotheticalCalculated
Table 2: Hypothetical data table for solvatochromic analysis.
pH Dependence: The Effect of Protonation

The amino and phenolic groups of this compound have pKa values that may fall within a physiologically relevant range. Protonation or deprotonation of these groups will significantly alter the electronic structure and, consequently, the fluorescent properties.[13][14][15]

Experimental Protocol:

  • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

  • Add a small aliquot of a concentrated stock solution of this compound to each buffer to create solutions of constant fluorophore concentration.

  • Record the fluorescence emission spectrum for each sample.

  • Plot the fluorescence intensity at λ_max(em) versus pH. The resulting titration curve can be used to determine the apparent pKa values of the ground or excited states.

cluster_pH Effect of pH cluster_Solvent Effect of Solvent Polarity Cation Protonated (Cationic) Low pH -NH₃⁺ Neutral Neutral Mid pH -NH₂ Cation->Neutral pKa₁ Anion Deprotonated (Anionic) High pH -O⁻ Neutral->Anion pKa₂ Nonpolar Nonpolar Solvent (e.g., Toluene) Polar Polar Solvent (e.g., Water) Nonpolar->Polar Increasing Polarity (Potential Red Shift) Molecule This compound Fluorescence cluster_pH cluster_pH Molecule->cluster_pH cluster_Solvent cluster_Solvent Molecule->cluster_Solvent

Caption: Factors influencing the fluorescence of this compound.

Potential Applications and Future Directions

Once fully characterized, the utility of this compound can be assessed.

  • Scaffold for Chemosensors: The amine and hydroxyl groups are excellent handles for chemical modification. They can be derivatized to include specific recognition moieties (e.g., chelators for metal ions), potentially creating "turn-on" or ratiometric fluorescent sensors.[16][17][18]

  • Environmental Probes: If the compound exhibits strong solvatochromism, it could be used as a probe to report on the polarity of microenvironments, such as protein binding pockets or lipid membranes.[11]

  • pH Indicators: A strong and reversible pH-dependent fluorescence response would make it a candidate for use as a fluorescent pH indicator in biological systems.

Future work would involve synthesizing derivatives to tune the photophysical properties (e.g., shifting emission to longer wavelengths, increasing quantum yield) and testing these new probes in relevant biological or chemical systems.

Conclusion

While direct experimental data on the fluorescent properties of this compound is not currently available in the literature, its chemical structure suggests significant potential as a novel fluorophore. This guide has provided a comprehensive, step-by-step technical framework for its synthesis and rigorous photophysical characterization. By following these detailed protocols—from initial spectral measurements and quantum yield determination to the systematic investigation of environmental sensitivities—researchers can build a complete photophysical profile of this and other promising new molecules. This methodological approach ensures scientific integrity and provides the foundational data necessary to unlock the potential of new fluorescent tools for research, diagnostics, and drug development.

References

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  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Link

  • Padhi, K., et al. (2021). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. PubMed. Link

  • Bura, T., et al. (2011). Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. SpringerLink. Link

  • Brinkley, M., et al. (2001). Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. PubMed. Link

  • University of Virginia. (2018). Amphiphilic Polymer-Based Fluorescent Probes for Enantioselective Recognition of Amino Acids and Amino Alcohols. Link

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  • Google Patents. (2020). US10808128B2 - Compounds as fluorescent probes, synthesis and applications thereof. Link

  • de Oliveira, H. P. M., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds.... MDPI. Link

  • PubChem - NIH. 2-(4-Aminophenoxy)ethanol. Link

  • Chen, Y., et al. (2022). A Fluorescent Alcohol Biosensor Using a Simple microPAD Based Detection Scheme. Link

  • G. S. Loving, et al. (2008). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. Link

  • Kim, H. N., et al. (2024). Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC - NIH. Link

  • de la M. H., et al. (2013). Effect of pH on the fluorescence characteristics of some flavones probes. ResearchGate. Link

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  • Higham, J., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC - NIH. Link

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  • CP Lab Safety. 2-(4-AMINOPHENOXY)ETHANOL, 97% Purity.... Link

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A Guide to the Physicochemical Characterization of 2-(2-Aminophenoxy)ethanol: A Methodical Approach for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Aminophenoxy)ethanol. Given the limited availability of published data for this specific ortho-substituted compound, this document is structured as a procedural guide. It outlines the logical flow of analysis that a research, development, or drug discovery scientist would undertake to fully characterize a novel or sparsely documented chemical entity. We will leverage data from its known para-isomer, 2-(4-aminophenoxy)ethanol, as a predictive benchmark and apply fundamental analytical principles to establish a robust characterization workflow.

Introduction and Structural Overview

This compound is an aromatic compound featuring a primary amine, an ether linkage, and a primary alcohol functional group. This unique combination of functionalities suggests potential applications as a versatile building block in medicinal chemistry, polymer science, and the synthesis of complex organic molecules. Its structure dictates its chemical reactivity, polarity, and potential for hydrogen bonding, all of which are critical parameters to define.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₁NO₂

  • Predicted Molecular Weight: 153.18 g/mol [1]

The proximity of the amino and phenoxy-ethanol groups on the benzene ring (ortho substitution) allows for potential intramolecular hydrogen bonding, which may influence its physical properties compared to its meta and para isomers. A thorough characterization is essential to confirm its identity, purity, and stability before its use in further applications.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer estimated properties based on its structure and data from its well-documented isomer, 2-(4-aminophenoxy)ethanol (CAS 6421-88-1). These predictions provide a valuable starting point for experimental design.

PropertyPredicted Value for this compoundRationale / Comparative Data (2-(4-aminophenoxy)ethanol)
Molecular Weight 153.18 g/mol Identical for isomers.[1]
Physical State Likely a solid at room temperatureThe para-isomer is a brown to black powder.[2]
Melting Point Expected to be in the range of 60-90 °CThe para-isomer melts at 73-74 °C.[2] Ortho-isomers can sometimes have lower melting points due to steric hindrance affecting crystal packing, but intramolecular hydrogen bonding could also play a role.
Boiling Point > 300 °C at atmospheric pressureThe para-isomer boils at 182-185 °C under reduced pressure (14 Torr).[2] This suggests a high boiling point at standard pressure.
Solubility Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) and sparingly soluble in water and non-polar solvents (e.g., Hexane).The presence of -OH and -NH₂ groups facilitates hydrogen bonding with polar solvents. Aromatic character limits water solubility.
pKa Amine (NH₃⁺): ~4-5; Alcohol (-OH): ~14-15Typical pKa for anilines and primary alcohols. The para-isomer has a predicted pKa of 14.40 for the alcohol.[2]

The Characterization Workflow: A Step-by-Step Approach

A systematic approach is crucial for unambiguous characterization. The following workflow ensures that each critical attribute of the molecule is assessed, validated, and documented.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Quantitative & Thermal Properties synthesis Synthesis & Purification visual Visual Inspection & Solubility synthesis->visual tlc TLC Purity Assessment visual->tlc ftir FTIR Spectroscopy (Functional Groups) tlc->ftir Proceed if pure ms Mass Spectrometry (Molecular Weight) ftir->ms nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity & Structure) ms->nmr hplc HPLC-UV (Purity & Quantification) nmr->hplc Confirm Structure dsc DSC (Melting Point & Thermal Events) hplc->dsc tga TGA (Decomposition Profile) dsc->tga final Complete Characterization Profile tga->final Final Report

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Experimental Protocols and Data Interpretation

This section details the experimental procedures and provides insights into the expected outcomes for this compound.

Foundational Analysis

A. Visual Inspection and Solubility Testing

  • Objective: To determine the physical state, color, and basic solubility profile.

  • Protocol:

    • Observe the purified sample under ambient conditions, noting its physical state (solid, oil), color, and crystalline nature.

    • To approximately 1-2 mg of the sample in separate vials, add 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO), hexane).

    • Agitate the vials and observe for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.

  • Expert Insight: Solubility behavior provides the first clue to the compound's polarity and is critical for selecting appropriate solvents for subsequent chromatographic and spectroscopic analyses. For this compound, we expect good solubility in polar organic solvents like methanol and DMSO.

B. Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess purity and determine an appropriate solvent system for column chromatography or HPLC.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a mobile phase, starting with a non-polar system and gradually increasing polarity (e.g., begin with 3:1 Hexane:Ethyl Acetate and progress to 1:1).

    • Visualize the spots under UV light (254 nm) and by staining (e.g., potassium permanganate or ninhydrin for the amine group).

    • A single spot indicates a high likelihood of purity. Calculate the Retention Factor (Rf).

  • Expert Insight: The ninhydrin stain will specifically react with the primary amine, providing a useful confirmation of that functional group's presence.

Structural Elucidation

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Scan from 4000 to 400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands.

  • Expected Absorptions for this compound:

    • O-H Stretch (Alcohol): A strong, broad peak around 3400-3200 cm⁻¹. The broadness is due to hydrogen bonding.[3]

    • N-H Stretch (Amine): Two sharp peaks (for the symmetric and asymmetric stretches of the -NH₂ group) in the range of 3500-3300 cm⁻¹. These may be superimposed on the broad O-H band.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹).

    • C=C Stretch (Aromatic): Medium to sharp peaks around 1600-1450 cm⁻¹.

    • C-O Stretch (Ether & Alcohol): Strong, distinct peaks in the 1250-1000 cm⁻¹ region. The aryl-alkyl ether C-O stretch is typically around 1250 cm⁻¹, while the primary alcohol C-O stretch is around 1050 cm⁻¹.[3]

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and gain insight into the fragmentation pattern.

  • Protocol:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive mode.

    • Acquire the full scan mass spectrum.

  • Expected Results:

    • Molecular Ion Peak: In positive ESI mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 154.18.

    • Fragmentation: The para-isomer shows a top peak at m/z 109.[1] This likely corresponds to the aminophenoxy cation after loss of the ethanol group, a fragmentation pattern that would also be expected for the ortho-isomer.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the exact structure and isomeric arrangement.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable -OH and -NH₂ protons are visible.

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons: 4 protons in the ~6.5-7.5 ppm range. Due to the ortho-substitution, they will form a complex multiplet pattern.

    • -OCH₂- Protons: A triplet around 4.0-4.2 ppm.

    • -CH₂OH Protons: A triplet around 3.6-3.8 ppm.

    • -NH₂ Protons: A broad singlet around 4.5-5.5 ppm (position is concentration-dependent).

    • -OH Proton: A broad singlet or triplet (if coupled to the adjacent CH₂) around 4.0-5.0 ppm.

  • Expert Insight (D₂O Shake): Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum will cause the signals from the -OH and -NH₂ protons to disappear due to proton-deuterium exchange. This is a definitive method for identifying these exchangeable protons.

Quantitative and Thermal Analysis

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound with high accuracy.

  • Protocol:

    • Develop a method using a reverse-phase column (e.g., C18).

    • Use a mobile phase gradient, for example, from Water (with 0.1% formic acid or TFA) to Acetonitrile (with 0.1% formic acid or TFA).

    • Monitor the elution using a UV detector, likely at a wavelength around 280 nm where the aromatic ring will absorb.

    • Inject a known concentration of the sample. Purity is calculated from the peak area percentage of the main peak relative to all other peaks.

  • Expert Insight: A purity value of >98% is typically required for compounds intended for drug development or as analytical standards.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To accurately determine the melting point and identify other thermal events like phase transitions.

  • Protocol:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • The melting point is determined from the onset or peak of the endothermic event.

  • Expert Insight: A sharp melting peak is indicative of a highly pure crystalline substance. Broad peaks may suggest impurities or an amorphous solid.

Safety and Handling

Based on safety data for related amino-alcohols and phenols, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

The systematic application of the analytical techniques outlined in this guide provides a robust and reliable pathway for the complete physicochemical characterization of this compound. By combining foundational analysis with advanced spectroscopic and thermal methods, a comprehensive profile of this molecule can be established, confirming its identity, purity, and key physical properties. This methodical approach serves as a blueprint for the characterization of any novel chemical entity, ensuring data integrity and scientific rigor from the bench to final application.

References

  • PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

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CAS 929-06-6 research applications

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the core reaction mechanisms of 2-(2-Aminophenoxy)ethanol, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. By dissecting the inherent reactivity of its primary aromatic amine, primary alcohol, and ether functionalities, we will elucidate the pathways of its key transformations. This document will delve into the mechanistic details of N-acylation, O-alkylation, condensation reactions, and intramolecular cyclizations, offering field-proven insights into the causality behind experimental choices. Detailed protocols, quantitative data summaries, and visual diagrams of reaction pathways are provided to create a self-validating and authoritative resource for leveraging this compound in synthetic chemistry and drug discovery.

Introduction: The Structural and Reactive Landscape of this compound

This compound is a valuable building block in organic synthesis, possessing a unique combination of a nucleophilic aromatic amine and a primary alcohol, connected by a flexible ether linkage. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a precursor to a variety of heterocyclic compounds, including those with established pharmacological activity. Understanding the interplay of these functional groups and the factors that govern their reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures.

The primary aromatic amine is a moderately strong nucleophile and a weak base. The lone pair of electrons on the nitrogen atom can readily participate in nucleophilic attack on electrophilic centers. The ortho-position of the hydroxyl group can influence the reactivity of the amine through hydrogen bonding and electronic effects. The primary alcohol is also nucleophilic, albeit generally less so than the amine, and can be deprotonated to form a more potent alkoxide nucleophile. The ether linkage, while generally stable, imparts conformational flexibility to the molecule, which can be a critical factor in intramolecular reactions.

This guide will systematically explore the key reaction mechanisms of this compound, providing a foundational understanding for its application in research and development.

Nucleophilic Reactivity: A Tale of Two Centers

A fundamental aspect of the reactivity of this compound is the competition between its two nucleophilic centers: the amino group and the hydroxyl group. The selective functionalization of one group over the other is a key consideration in synthetic design.

N-Acylation: Formation of Amides

The amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form stable amide linkages. This reaction is a cornerstone of peptide synthesis and the modification of biomolecules.[1]

Proposed Mechanism:

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the N-acylated product. In the presence of a base, such as triethylamine or pyridine, the reaction is accelerated by deprotonating the initially formed ammonium ion, regenerating the neutral, more nucleophilic amine.

Figure 1: Proposed mechanism for the N-acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (1.1 equivalents), such as triethylamine, to the solution and cool to 0 °C.

  • Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base hydrochloride salt and any excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

O-Alkylation vs. N-Alkylation: A Matter of Selectivity

The alkylation of this compound presents a challenge in regioselectivity, as both the amino and hydroxyl groups can act as nucleophiles. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the base, solvent, and alkylating agent.[2]

  • N-Alkylation: Generally favored under neutral or slightly acidic conditions, or when using less reactive alkylating agents. The amino group is typically more nucleophilic than the hydroxyl group.

  • O-Alkylation: Favored under basic conditions where the hydroxyl group is deprotonated to form the more nucleophilic alkoxide. The use of a strong base, such as sodium hydride, will selectively deprotonate the hydroxyl group.[2]

Proposed Mechanism for Selective O-Alkylation:

Oalkylation cluster_1 Selective O-Alkylation start This compound alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide product O-Alkylated Product alkoxide->product SN2 Attack alkyl_halide R-X alkyl_halide->product salt NaX

Figure 2: Proposed mechanism for the selective O-alkylation of this compound.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride is critical for selective O-alkylation. It irreversibly deprotonates the alcohol without competing in the subsequent nucleophilic substitution. The use of a polar aprotic solvent like DMF or THF is also important to solvate the cation and enhance the nucleophilicity of the alkoxide.

Condensation Reactions: Building Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent substrate for condensation reactions with carbonyl compounds, leading to the formation of various heterocyclic systems.

Synthesis of Benzoxazines

The reaction of this compound with formaldehyde is a classic example of benzoxazine synthesis, a class of compounds with applications in polymer chemistry and materials science.[3][4]

Proposed Mechanism:

The reaction is believed to proceed through a Mannich-like condensation. Formaldehyde reacts with the primary amine to form a reactive N-hydroxymethyl intermediate. This intermediate can then undergo intramolecular electrophilic attack on the electron-rich aromatic ring, ortho to the hydroxyl group, followed by dehydration to form the oxazine ring.

Benzoxazine start This compound + Formaldehyde intermediate1 N-Hydroxymethyl Intermediate start->intermediate1 Nucleophilic addition intermediate2 Cyclization via Electrophilic Aromatic Substitution intermediate1->intermediate2 Intramolecular attack product Benzoxazine Derivative intermediate2->product Dehydration

Figure 3: Proposed pathway for benzoxazine formation.

Reactions with Aldehydes and Ketones

Condensation of the primary amine with other aldehydes and ketones leads to the formation of Schiff bases (imines). These intermediates can be further elaborated or can participate in subsequent intramolecular reactions.

Intramolecular Cyclization: The Gateway to Dibenzo[b,f][2][5]oxazepines and Morpholines

The flexible ether linkage in this compound facilitates intramolecular cyclization reactions, providing access to important seven-membered heterocyclic systems like dibenzo[b,f][2][5]oxazepines and six-membered morpholine derivatives.

Synthesis of Dibenzo[b,f][2][5]oxazepines

Dibenzo[b,f][2][5]oxazepine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] One synthetic strategy involves the intramolecular cyclization of a suitable this compound derivative. A common approach is the condensation with an ortho-halobenzaldehyde followed by an intramolecular nucleophilic aromatic substitution (SNAAr).[6]

Proposed Mechanism:

  • Schiff Base Formation: The primary amine of this compound condenses with an o-halobenzaldehyde to form a Schiff base.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the ortho-halogen on the other aromatic ring to form the seven-membered oxazepine ring.

DBO_synthesis reactants This compound + o-Halobenzaldehyde schiff_base Schiff Base Intermediate reactants->schiff_base Condensation alkoxide Alkoxide Formation (Base) schiff_base->alkoxide cyclization Intramolecular SNAr alkoxide->cyclization product Dibenzo[b,f][1,4]oxazepine cyclization->product

Figure 4: Synthetic pathway to Dibenzo[b,f][2][5]oxazepines.

Synthesis of Morpholine Derivatives

While the synthesis of the parent morpholine from 2-(2-aminoethoxy)ethanol is well-documented, analogous intramolecular cyclization of this compound derivatives can also be envisioned to produce substituted morpholines.[7] This transformation typically requires activation of the hydroxyl group to a better leaving group, followed by intramolecular nucleophilic attack by the amine.

Applications in Drug Development

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds that are prevalent in pharmaceuticals. The ability to readily form dibenzo[b,f][2][5]oxazepines, for instance, is highly relevant as this core is found in several centrally acting agents. The morpholine ring system, another potential product, is also a common motif in drug molecules.[8] Furthermore, the amino and hydroxyl groups provide handles for conjugation to other molecules, a strategy often employed in the development of prodrugs and bioconjugates.[1]

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

Heterocyclic ScaffoldPotential Therapeutic Area
Dibenzo[b,f][2][5]oxazepinesAntipsychotics, Antidepressants
BenzoxazinesPolymer-based drug delivery
Substituted MorpholinesVarious, including CNS agents

Conclusion

This technical guide has provided a detailed examination of the core reaction mechanisms of this compound. By understanding the principles of its nucleophilic reactivity, condensation reactions, and intramolecular cyclizations, researchers and drug development professionals can strategically employ this versatile molecule in the synthesis of complex and potentially bioactive compounds. The provided mechanistic insights, experimental considerations, and visual aids are intended to serve as a robust foundation for future innovation in the application of this compound.

References

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  • Zhang, K., & Ishida, H. (2014). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 4(78), 41535-41543.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
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  • Gutch, P. K., & Acharya, J. (2013). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Chemistry Central Journal, 7(1), 57.
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  • Liu, C., Shen, D., Sebastián, R. M., Marquet, J., & Schönfeld, R. (2011). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Macromolecules, 44(12), 4616-4622.
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  • Wang, Y., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 711.
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  • This citation is intentionally left blank for future additions.
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  • Sparatore, A., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(7), 1111-1116.

Sources

A Professional Guide to 2-(2-Aminophenoxy)ethanol: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2-aminophenoxy)ethanol (CAS No. 42876-07-3), a bifunctional aromatic building block with significant potential in organic synthesis. The unique ortho-disposition of a primary amine and a hydroxyethoxy side chain imparts a distinct reactivity profile, making it a valuable precursor for a range of heterocyclic scaffolds and functionalized molecules. This document details a robust synthetic protocol for the building block itself, explores its primary application in the synthesis of advanced, highly reactive benzoxazine monomers, and discusses its potential in the construction of pharmacologically relevant seven-membered heterocycles. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers in leveraging this versatile molecule.

Introduction to this compound

Molecular Profile and Strategic Advantage

This compound is an organic compound featuring an aniline core substituted at the ortho position with a 2-hydroxyethoxy group. This specific arrangement is not merely a point of attachment but a source of strategic reactivity. The molecule combines three key functional features:

  • A Nucleophilic Primary Aromatic Amine (-NH₂): Readily participates in reactions such as diazotization, acylation, and, most importantly, condensation reactions.

  • An Ether Linkage: Provides chemical stability and influences the molecule's polarity and solubility.

  • A Primary Alcohol (-OH): Offers a secondary site for derivatization, such as esterification, etherification, or participation in polymerization.

The critical feature is the proximity of the amine and the ether-linked side chain. This enables its use as a precursor for fused heterocyclic systems and as a scaffold where the side chain can sterically or electronically influence reactions at the amino group.

Physicochemical & Spectroscopic Properties

Quantitative data for this specific molecule is not widely published. The following properties are based on computational predictions and analysis of its constituent functional groups.

PropertyValueSource
CAS Number 42876-07-3[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol Calculated
IUPAC Name This compound[1]
Predicted Boiling Point ~325 °C at 760 mmHgPredicted
Predicted LogP 1.25Predicted
Appearance Likely a viscous liquid or low-melting solidInferred

Spectroscopic Signature:

  • ¹H NMR: Expect characteristic aromatic proton signals in the 6.7-7.2 ppm range, showing splitting patterns indicative of a 1,2-disubstituted benzene ring. The two methylene groups of the ethoxy chain would appear as distinct triplets around 3.8-4.2 ppm. The amine and hydroxyl protons would present as broad singlets.

  • ¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The two methylene carbons would appear in the 60-70 ppm range.

  • IR Spectroscopy: Key stretches would include N-H stretches (doublet ~3350-3450 cm⁻¹), a broad O-H stretch (~3300 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C bands (~1500-1600 cm⁻¹).

Synthesis of the Building Block: A Validated Protocol

The most direct and reliable method for preparing this compound is the Williamson ether synthesis , a classic Sₙ2 reaction.[2][3] This approach involves the O-alkylation of 2-aminophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol.

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 2-aminophenol. This step is crucial because the resulting phenoxide is a much stronger nucleophile than the neutral phenol.[2][4] The amine group is significantly less acidic and remains protonated.

  • Nucleophilic Attack: The newly formed 2-aminophenoxide ion attacks the electrophilic carbon of 2-chloroethanol. This attack occurs from the backside relative to the chlorine leaving group.

  • Displacement: The carbon-oxygen bond forms concurrently with the breaking of the carbon-chlorine bond, displacing the chloride ion and yielding the final ether product. The use of a primary alkyl halide (2-chloroethanol) is ideal for minimizing competing elimination reactions.[5]

Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product A 2-Aminophenol P1 1. Combine reactants in DMF A->P1 B 2-Chloroethanol B->P1 C Potassium Carbonate (Base) C->P1 D DMF (Solvent) D->P1 P2 2. Heat to 80-90 °C (Monitor by TLC) P1->P2 P3 3. Cool, filter off salts P2->P3 P4 4. Aqueous workup (Water & Ethyl Acetate) P3->P4 P5 5. Dry & evaporate solvent P4->P5 F1 Crude Product P5->F1 F2 Column Chromatography (Silica Gel) F1->F2 F3 Pure this compound F2->F3

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of 2-(2-Aminophenoxy)ethanol

This compound, a bifunctional aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine, an ether linkage, and a primary alcohol, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including novel drug candidates and functional polymers. The precise arrangement of these functional groups—specifically the ortho substitution on the phenyl ring—creates unique electronic and steric environments that influence molecular interactions and reactivity.

In the realm of drug development, the aminophenol moiety is a well-recognized pharmacophore. The ability of the amino and hydroxyl groups to participate in hydrogen bonding, coupled with the overall polarity and structural rigidity of the molecule, makes it an attractive building block for designing ligands that can interact with biological targets. Accurate and comprehensive structural elucidation is therefore not merely an academic exercise; it is a prerequisite for understanding its chemical behavior and for the rational design of new chemical entities. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound, offering both field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is the first critical decision in preparing an NMR experiment. For this compound, which possesses both polar (amine, alcohol) and non-polar (aromatic ring) regions, a versatile deuterated solvent is required.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal[1]. However, the acidic proton of the amine (NH₂) and alcohol (OH) groups can undergo rapid exchange, leading to broad signals that may be difficult to observe. In such cases, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Its hydrogen-bond accepting nature slows down the exchange rate of labile protons, resulting in sharper, more easily identifiable OH and NH₂ peaks[2]. The choice of solvent can also induce shifts in the aromatic region, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be leveraged to resolve overlapping signals[3].

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp resonance at 0.00 ppm, which is well-isolated from the signals of most organic compounds.

The workflow for NMR analysis is a systematic process designed to ensure data quality and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) containing 0.03% TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 500 MHz) prep3->acq1 acq2 Lock, Tune, and Shim acq3 Acquire 1H and 13C Spectra proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate (1H) and Assign Peaks proc3->proc4

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~6.8 - 6.5Multiplet4HAr-H Protons on the aromatic ring, appearing in the characteristic aromatic region. The ortho substitution pattern leads to a complex multiplet.
~4.90Triplet1H-CH₂-OH The hydroxyl proton, expected to be a triplet due to coupling with the adjacent CH₂ group. Sharpened by the use of DMSO.
~4.70Broad Singlet2H-NH₂ The amine protons. Signal is often broad and its position can be concentration-dependent.
~4.00Triplet2HAr-O-CH₂ -The methylene group adjacent to the phenoxy oxygen, deshielded by the electronegative oxygen.
~3.75Quartet2H-CH₂ -OHThe methylene group adjacent to the hydroxyl group, deshielded and coupled to both the other CH₂ and the OH proton.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm (Predicted)Carbon AssignmentRationale
~146.0C -O (Aromatic)The aromatic carbon directly attached to the ether oxygen, significantly deshielded.
~140.0C -N (Aromatic)The aromatic carbon directly attached to the amino group.
~122.0Aromatic CHAromatic carbon ortho or para to the substituents.
~118.0Aromatic CHAromatic carbon ortho or para to the substituents.
~115.0Aromatic CHAromatic carbon meta to the substituents.
~114.0Aromatic CHAromatic carbon meta to the substituents.
~69.0Ar-O-C H₂-The aliphatic carbon adjacent to the phenoxy oxygen.
~60.0-C H₂-OHThe aliphatic carbon bearing the hydroxyl group.
Trustworthiness: Self-Validating Protocols for NMR

A robust NMR protocol ensures that the acquired data is accurate and interpretable.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the sample is fully dissolved. Forcing dissolution with gentle heating may be necessary for polar compounds.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present. The sample height should be at least 4 cm.

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Insert the NMR tube into the spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence (e.g., 'zg30').

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2 seconds.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier Transform.

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum and assign all resonances.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is crucial for confirming the presence of the O-H, N-H, C-O, and aromatic C=C bonds.

Expertise & Experience: Causality in FTIR Sample Preparation and Interpretation

The physical state of the sample dictates the preparation method. As this compound is likely a solid or a viscous liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

  • ATR vs. KBr Pellets : While the traditional potassium bromide (KBr) pellet method can be used, it is labor-intensive and highly susceptible to moisture interference, which can obscure the critical O-H and N-H stretching regions[2][4]. ATR, by contrast, requires minimal sample preparation. A small amount of the sample is placed directly onto a crystal (typically diamond or germanium), and an evanescent wave penetrates a few microns into the sample, yielding a high-quality spectrum[5][6]. This minimizes atmospheric water vapor interference and issues related to sample grinding and pellet transparency.

Interpreting the spectrum involves recognizing characteristic absorption bands. The primary amine (R-NH₂) is expected to show two distinct, sharp-to-medium intensity bands between 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching[7]. This two-band pattern is a key diagnostic feature that distinguishes it from a secondary amine (one band) or a tertiary amine (no bands)[7]. The alcohol O-H stretch appears as a strong, broad band in a similar region (3200-3600 cm⁻¹), often overlapping with the N-H signals[8].

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Clean ATR crystal with appropriate solvent (e.g., isopropanol) prep2 Place a small amount of sample directly onto the crystal prep1->prep2 prep3 Apply pressure with anvil to ensure good contact prep2->prep3 acq1 Acquire background spectrum of clean, empty crystal prep3->acq1 acq2 Acquire sample spectrum (typically 16-32 scans) proc1 Ratio sample against background to generate absorbance spectrum acq2->proc1 proc2 Perform ATR correction (if necessary) proc1->proc2 proc3 Identify and assign characteristic absorption bands proc2->proc3

Caption: A typical workflow for FTIR analysis using an ATR accessory.

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityVibrational ModeFunctional Group
3450 - 3300Medium, Sharp (2 bands)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3400 - 3200Strong, BroadO-H Stretch (H-bonded)Alcohol
3100 - 3000MediumC-H Aromatic StretchAromatic Ring
2950 - 2850MediumC-H Aliphatic Stretch-CH₂- Groups
~1600 & ~1475Medium-StrongC=C Aromatic Ring StretchAromatic Ring
~1250StrongC-O Aryl Ether StretchAr-O-C
~1050StrongC-O Alcohol StretchC-OH
Trustworthiness: Self-Validating Protocols for FTIR

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free tissue soaked in a volatile solvent like isopropanol, and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to computationally subtract the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself from the final sample spectrum.

  • Sample Application: Place a small amount of the this compound sample onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm (anvil) to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, co-adding 16 or 32 scans is sufficient to produce a high-quality spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Identify the key vibrational bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

  • Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent to prevent cross-contamination.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For drug development, confirming the molecular weight of a synthesized compound is a non-negotiable quality control step.

Expertise & Experience: Choosing the Right Ionization Method

The key to successful mass spectrometry is getting the analyte into the gas phase as an ion. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.

  • Why ESI? : ESI is a "soft" ionization technique, meaning it imparts very little excess energy to the molecule during the ionization process[9]. This is ideal for preventing premature fragmentation and ensuring the observation of the intact molecular ion. The molecule is typically protonated in the ESI source, forming the [M+H]⁺ ion. This occurs readily on the basic amino group. ESI is performed directly from a solution, making it compatible with liquid chromatography (LC-MS).

  • Expected Ion : Given the molecular formula C₈H₁₁NO₂, the monoisotopic mass is 153.0790 Da. In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 154.0868.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare dilute solution (~10 µg/mL) in suitable solvent (e.g., Methanol/Water + 0.1% Formic Acid) prep2 Filter solution if necessary prep1->prep2 acq1 Infuse sample into ESI source via syringe pump prep2->acq1 acq2 Apply high voltage to form charged droplets (electrospray) acq1->acq2 acq3 Desolvation and ion formation acq2->acq3 acq4 Analyze ions in mass analyzer (e.g., Q-TOF) acq3->acq4 proc1 Identify [M+H]+ ion acq4->proc1 proc2 Confirm isotopic pattern proc1->proc2 proc3 Analyze fragment ions (if MS/MS is performed) proc2->proc3

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonNotes
154.0868[M+H]⁺The protonated molecular ion; its presence confirms the molecular weight.
136.0762[M+H - H₂O]⁺Loss of a water molecule from the ethanol side chain, a common fragmentation for alcohols.
109.0551[C₆H₅ONH₂]⁺Cleavage of the ether linkage, retaining the aminophenol moiety. This is often a very stable and prominent fragment for phenoxy derivatives.
Trustworthiness: Self-Validating Protocols for MS

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution by adding a small aliquot of the stock solution to a solvent mixture suitable for ESI, such as 50:50 methanol:water with 0.1% formic acid. The final concentration should be in the low µg/mL to ng/mL range. The formic acid aids in protonation.

  • Instrument Setup (e.g., Q-TOF Mass Spectrometer):

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage (e.g., 3.5 kV), source temperature (e.g., 120 °C), and desolvation gas flow and temperature.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Examine the resulting mass spectrum for the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 154.0868.

    • Verify that the measured mass is within a narrow tolerance (e.g., <5 ppm) of the calculated exact mass.

    • Examine the isotopic pattern of the molecular ion peak to ensure it matches the theoretical pattern for C₈H₁₂NO₂⁺.

    • (Optional) Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze fragment ions for further structural confirmation.

IV. UV-Visible Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the aromatic ring.

Expertise & Experience: Solvent Effects and Interpretation

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment. Polar protic solvents like methanol can form hydrogen bonds with the amino and hydroxyl groups, which can slightly alter the energy of the electronic orbitals and cause a shift in the λ_max compared to aprotic solvents like DMSO[10]. For aminophenols, characteristic absorption bands are typically observed in the 200-400 nm range. Based on data for 2-aminophenol, we can predict similar behavior for this compound[10].

Table 5: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λ_max (nm)Electronic Transition
Methanol~235 and ~285π → π
DMSO~240 and ~295π → π
Trustworthiness: Self-Validating Protocols for UV-Vis

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill two matched quartz cuvettes with the pure solvent.

  • Baseline Correction: Place the cuvettes in the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm). This subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the dilute analyte solution.

    • Scan the sample to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

V. Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the fundamental blueprint of the carbon-hydrogen framework. FTIR confirms the presence and nature of key functional groups, acting as a rapid and reliable identity check. Mass spectrometry delivers an unambiguous determination of the molecular weight and formula. Finally, UV-Vis spectroscopy offers insight into the electronic structure of the aromatic system.

For professionals in drug discovery and development, mastering these analytical techniques is paramount. A thorough and accurate spectroscopic analysis forms the bedrock of chemical characterization, ensuring the identity, purity, and stability of lead compounds and synthetic intermediates. The protocols and insights provided in this guide represent a robust framework for achieving confident and reproducible structural elucidation of this compound and related molecules, thereby enabling and accelerating the research and development pipeline.

References

  • Scigelova, M., Hornshaw, M., Giannakopulos, A., & Makarov, A. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 4, 2026, from [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 4, 2026, from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Tsuji, Y., et al. (1990). Ruthenium-catalyzed dehydrogenative N-heterocyclization. Indoles from 2-aminophenethyl alcohols and 2-nitrophenethyl alcohols. Journal of Organic Chemistry, 55(2), 580-584. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 4, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved January 4, 2026, from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]

  • Tetteh, S., Forkuo, E. K., & Yarboye, M. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. [Link]

Sources

The Emerging Potential of the 2-(2-Aminophenoxy)ethanol Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2-Aminophenoxy)ethanol moiety, a deceptively simple scaffold, represents a privileged structure with significant, yet largely untapped, potential in medicinal chemistry. While historically recognized as a foundational component of widely used calcium ion indicators, its utility extends far beyond this singular application. This technical guide provides an in-depth exploration of the this compound core, presenting its synthetic versatility, potential as a pharmacophore in diverse therapeutic areas, and detailed protocols for its derivatization and evaluation. We will delve into its prospective applications in oncology, neurodegenerative disorders, and infectious diseases, supported by evidence from analogous aminophenol-based compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.

Introduction: Beyond a Calcium Chelator Precursor

For decades, the principal claim to fame for this compound has been its role as a key building block in the synthesis of calcium chelators such as BAPTA and its fluorescent derivatives (Fura-2, Indo-1). This has inadvertently pigeonholed a scaffold that possesses a unique combination of functionalities ripe for medicinal chemistry exploitation: a nucleophilic aromatic amine, a primary alcohol, and an ether linkage that imparts conformational flexibility.

The convergence of an electron-rich aromatic system with versatile functional handles allows for the strategic introduction of diverse pharmacophoric elements. This guide will reposition the this compound scaffold as a versatile starting point for the development of novel small molecule therapeutics targeting a range of biological pathways.

The Strategic Advantage of the this compound Scaffold

The medicinal chemistry potential of this compound stems from its inherent structural features, which can be systematically modified to modulate pharmacological activity.

  • The Aryl Amine: This primary amine is a key site for derivatization. It can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. Furthermore, it can participate in cyclization reactions to form heterocyclic systems, such as benzoxazines or other fused ring structures with known biological activities.

  • The Ethanol Side Chain: The primary alcohol offers another point for modification, including esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the introduction of functionalities that can influence solubility, metabolic stability, and target engagement.

  • The Phenoxy Ether Linkage: The ether bond provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into different protein binding pockets. The oxygen atom can also act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

  • The Benzene Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution to introduce substituents that can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a given target.

Synthetic Pathways for Derivatization

The derivatization of the this compound scaffold can be approached through several well-established synthetic routes. The following diagram and protocol outline a general strategy for creating a library of diverse analogs.

G A This compound B N-Acylation / N-Sulfonylation A->B RCOCl or RSO2Cl C N-Alkylation A->C R-X, Base D Cyclization (e.g., with Phosgene) A->D COCl2 E O-Alkylation / O-Acylation A->E R'-X, Base F Ring Functionalization (e.g., Halogenation) A->F NBS/NCS G N-Acylated/Sulfonated Derivatives B->G H N-Alkylated Derivatives C->H I Benzoxazinone Core D->I J Side-Chain Modified Derivatives E->J K Ring-Substituted Derivatives F->K L Diverse Chemical Library G->L H->L I->L J->L K->L

Caption: General synthetic strategies for derivatizing the this compound scaffold.

Experimental Protocol: General N-Acylation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at 0 °C.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

Potential Therapeutic Applications and Supporting Evidence

While direct studies on the therapeutic applications of this compound derivatives are emerging, strong inferences can be drawn from the well-documented activities of structurally related 2-aminophenol compounds.

Anticancer Activity

The 2-aminophenol moiety is a constituent of numerous compounds with demonstrated anticancer properties. Novel aminophenol analogs have shown potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer, as well as leukemia. The mechanism often involves the induction of apoptosis.

Hypothesized Mechanism of Action (Kinase Inhibition):

Many kinase inhibitors feature an aniline or related amino-heterocycle core that forms key hydrogen bonds within the ATP-binding pocket of the kinase. The this compound scaffold can be readily elaborated to present functionalities that mimic these interactions. For instance, N-acylation with appropriate moieties can position hydrogen bond donors and acceptors to interact with the hinge region of a kinase.

G cluster_0 Kinase ATP Binding Pocket cluster_1 APE Derivative A Hinge Region B Hydrophobic Pocket C Solvent-Exposed Region D N-Acyl Group (H-bond donor/acceptor) D->A H-bonds E Phenoxy Ring (Hydrophobic interaction) E->B van der Waals F Ethanol Side Chain (Solubility/Selectivity) F->C Solvent interaction

An In-depth Technical Guide to the Synthesis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenoxy)ethanol is a valuable bifunctional molecule incorporating both a primary aromatic amine and a primary alcohol, making it a versatile building block in medicinal chemistry and materials science. Its synthesis is of significant interest for the development of novel pharmaceuticals, ligands, and specialty polymers. This technical guide provides a comprehensive review of the primary and alternative synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. The primary route discussed involves a two-step process: the Williamson ether synthesis to form the key intermediate 2-(2-nitrophenoxy)ethanol, followed by the catalytic hydrogenation of the nitro group to yield the final product. An alternative approach starting from 2-aminophenol is also explored. This guide is intended to serve as a practical resource for researchers and professionals in the field of chemical synthesis and drug development.

Introduction: Chemical Significance and Synthetic Strategy

This compound possesses a unique structural motif with a nucleophilic aromatic amine and a primary hydroxyl group. This arrangement allows for selective functionalization at either end of the molecule, enabling its use as a linker or scaffold in the construction of more complex molecular architectures. The strategic challenge in its synthesis lies in the selective introduction of the hydroxyethyl ether moiety ortho to a protected or precursor amino group, followed by deprotection or transformation to the desired amine.

The most logical and widely applicable approach, which will be the primary focus of this guide, is a two-step synthesis commencing with 2-nitrophenol. This strategy leverages the robust and predictable Williamson ether synthesis for the formation of the ether linkage, followed by the well-established and high-yielding catalytic hydrogenation for the reduction of the nitro group. This approach offers excellent control over the regiochemistry and is amenable to scale-up.

Primary Synthesis Route: A Two-Step Approach

The principal and most reliable method for synthesizing this compound proceeds through the formation of a 2-(2-nitrophenoxy)ethanol intermediate, which is subsequently reduced.

Stage 1: Williamson Ether Synthesis of 2-(2-Nitrophenoxy)ethanol

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. [1][2][3]In this initial stage, the acidic proton of 2-nitrophenol is abstracted by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-carbon synthon to form the ether linkage.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group of 2-nitrophenol. The pKa of 2-nitrophenol is approximately 7.2, making it significantly more acidic than aliphatic alcohols, thus obviating the need for stronger, more hazardous bases like sodium hydride.

  • Choice of Electrophile: 2-Chloroethanol or 2-bromoethanol are common and effective electrophiles for this reaction. While 2-bromoethanol is more reactive, 2-chloroethanol is often more economical and sufficiently reactive under appropriate conditions.

  • Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free to attack the electrophile. However, for practical and safety reasons, a polar protic solvent like ethanol or a water/organic biphasic system with a phase-transfer catalyst can also be employed. [3]* Temperature: The reaction is typically heated to a moderate temperature (50-100 °C) to ensure a reasonable reaction rate without promoting significant side reactions. [3] Experimental Protocol: Synthesis of 2-(2-Nitrophenoxy)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: To the stirred solution, add a stoichiometric amount of a base such as potassium hydroxide (1 equivalent). Stir the mixture until the 2-nitrophenol has fully dissolved and the corresponding phenoxide has formed, often indicated by a color change.

  • Electrophile Addition: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining inorganic salts and unreacted starting materials.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(2-nitrophenoxy)ethanol. Further purification can be achieved by column chromatography on silica gel.

Stage 2: Catalytic Hydrogenation of 2-(2-Nitrophenoxy)ethanol

The reduction of the nitro group to a primary amine is a critical transformation in organic synthesis. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose. [4][5] Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes. [4][6]It offers excellent activity and selectivity, and as a heterogeneous catalyst, it can be easily removed from the reaction mixture by filtration.

  • Hydrogen Source: The most common hydrogen source is hydrogen gas (H₂), typically used at pressures ranging from atmospheric to slightly elevated pressures.

  • Solvent: A polar protic solvent such as ethanol or methanol is an excellent choice as it can dissolve the nitroaromatic starting material and the resulting amine, and it is compatible with the catalyst and hydrogen gas. [7]* Reaction Conditions: The reaction is typically carried out at room temperature and is often exothermic. The progress of the reaction can be monitored by the uptake of hydrogen gas or by TLC.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 2-(2-nitrophenoxy)ethanol (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas several times to ensure a hydrogen atmosphere. The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon of H₂ or a pressurized reactor).

  • Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Primary Synthesis Route

StepReactantsReagents and ConditionsProductTypical Yield
1 2-Nitrophenol, 2-ChloroethanolKOH, Ethanol, Reflux2-(2-Nitrophenoxy)ethanol80-90%
2 2-(2-Nitrophenoxy)ethanol10% Pd/C, H₂ (atm), Ethanol, Room TemperatureThis compound>95%

Workflow Diagram: Primary Synthesis Route

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Catalytic Hydrogenation A 2-Nitrophenol C KOH, Ethanol, Reflux A->C B 2-Chloroethanol B->C D 2-(2-Nitrophenoxy)ethanol C->D SN2 Reaction E 10% Pd/C, H₂, Ethanol D->E Reduction F This compound E->F

Caption: Primary two-step synthesis of this compound.

Alternative Synthesis Route: From 2-Aminophenol

An alternative and potentially more atom-economical route to this compound involves the direct hydroxyethylation of 2-aminophenol. This approach avoids the use of a nitro group as a protecting group for the amine and the subsequent reduction step.

Direct Hydroxyethylation of 2-Aminophenol

In this method, the phenolic hydroxyl group of 2-aminophenol can be selectively alkylated in the presence of the less nucleophilic amino group.

Causality of Experimental Choices:

  • Reactivity: The phenoxide, formed by the deprotonation of the hydroxyl group, is a much stronger nucleophile than the aromatic amine, allowing for selective O-alkylation under basic conditions.

  • Electrophile: Ethylene oxide or a 2-haloethanol can be used as the hydroxyethyl source. Ethylene oxide is highly reactive but is a toxic gas, requiring specialized handling. 2-Chloroethanol is a more convenient and safer alternative.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the phenol. The choice of solvent and temperature will depend on the electrophile used.

Experimental Protocol: Synthesis from 2-Aminophenol (Representative)

  • Reaction Setup: Dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF).

  • Base Addition: Add a base such as potassium carbonate (1.2 equivalents).

  • Electrophile Addition: Add 2-chloroethanol (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 100-120 °C) and monitor by TLC.

  • Work-up and Purification: The work-up and purification would be similar to that of the primary route, involving removal of inorganic salts and purification of the crude product by chromatography or recrystallization.

Workflow Diagram: Alternative Synthesis Route

G A 2-Aminophenol C Base (e.g., K₂CO₃), Solvent (e.g., DMF) A->C B 2-Chloroethanol B->C D This compound C->D O-Alkylation

Caption: Alternative one-step synthesis from 2-aminophenol.

Comparative Analysis of Synthesis Routes

FeaturePrimary Route (from 2-Nitrophenol)Alternative Route (from 2-Aminophenol)
Number of Steps TwoOne
Starting Materials Readily available and relatively inexpensive.2-Aminophenol is also readily available.
Reagents Common laboratory reagents. Catalytic hydrogenation is very clean.Avoids the use of a nitro group and a reduction step.
Selectivity High regioselectivity is expected in the Williamson ether synthesis.Potential for N-alkylation as a side reaction, though O-alkylation is favored.
Yield Generally high yields for both steps.Yield may be lower due to potential side reactions.
Scalability Both steps are readily scalable.Potentially more straightforward to scale up due to fewer steps.
Safety Catalytic hydrogenation requires careful handling of hydrogen gas.Avoids the handling of hydrogen gas.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Williamson ether synthesis of 2-(2-nitrophenoxy)ethanol from 2-nitrophenol, followed by catalytic hydrogenation. This route offers high yields, excellent regioselectivity, and utilizes well-established and scalable reactions. While a more direct, one-step synthesis from 2-aminophenol is theoretically possible and more atom-economical, it may present challenges in achieving high selectivity and yield. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this versatile chemical building block.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • chemeurope.com. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • SpectraBase. 2-(2-Aminoethoxy)ethanol - Optional[1H NMR] - Spectrum. [Link]

  • PubMed Central. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). [Link]

  • SpectraBase. 2-(2-Aminoethoxy)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). [Link]

  • Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
  • RSC Publishing. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). [Link]

  • Addition Reaction of Ethylene Oxide. [Link]

  • ResearchGate. Hydrogenation in supercritical conditions catalyzed by Palladium supported on modified activated carbon. (2025). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • compared using 13C nmr spectroscopy.
  • National Center for Biotechnology Information. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (2023). [Link]

  • PubMed. Ethanol as a Hydrogenating Agent: Palladium-Catalyzed Stereoselective Hydrogenation of Ynamides To Give Enamides. (2017). [Link]

  • Google Patents. Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • ResearchGate. Illustrative representation of the reaction of 2-aminophenol with glycerol through a combined mechanochemical and microwave-assisted approach. [Link]

  • Google Patents. Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.

Sources

Methodological & Application

Synthesis of 2-(2-Aminophenoxy)ethanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Aminophenoxy)ethanol, a valuable bifunctional molecule for research and development in pharmaceuticals and material science. The synthetic strategy addresses the inherent challenge of chemoselectivity in the alkylation of 2-aminophenol, which possesses two nucleophilic sites: the amino group and the phenolic hydroxyl group. To ensure the selective O-alkylation and prevent the formation of N-alkylated byproducts, this guide details a robust three-step process involving the protection of the amino group, followed by a Williamson ether synthesis, and concluding with deprotection to yield the target compound. Two effective and accessible amino-protection strategies are presented: the formation of an N-acetyl group and the formation of a Schiff base. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations.

Introduction

This compound is a key building block in organic synthesis, incorporating both a primary aromatic amine and a primary alcohol functionality. This unique structure makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, ligands for metal catalysis, and specialized polymers. The primary challenge in its synthesis lies in the selective alkylation of the phenolic hydroxyl group of 2-aminophenol in the presence of the more nucleophilic amino group. Direct alkylation often leads to a mixture of O- and N-alkylated products, which can be difficult to separate and results in low yields of the desired product.

To overcome this, a protection-deprotection strategy is employed. The amino group is first masked with a protecting group that is stable under the conditions of the subsequent ether synthesis and can be readily removed without affecting the newly formed ether linkage. This guide presents two well-established protection methodologies:

  • N-Acetylation: The amino group is converted to an acetamide, which significantly reduces its nucleophilicity. The subsequent Williamson ether synthesis proceeds selectively at the phenolic oxygen. The final step is the hydrolysis of the amide to regenerate the free amine.

  • Schiff Base Formation: The amino group is condensed with benzaldehyde to form an imine (Schiff base). This protected intermediate then undergoes selective O-alkylation. The imine is easily hydrolyzed under acidic conditions to yield the final product.

Both methods offer reliable and high-yielding pathways to this compound, and the choice between them may depend on the specific laboratory conditions and available reagents.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a three-stage process, as illustrated in the workflow diagram below. This process ensures the selective formation of the desired O-alkylated product by temporarily masking the reactive amino group.

Caption: General three-stage workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
2-AminophenolReagentPlus®, 99%Sigma-Aldrich
Acetic AnhydrideACS reagent, ≥98%Fisher Scientific[1][2][3][4][5]
Sodium AcetateAnhydrous, 99%VWR
2-Chloroethanol99%Alfa AesarHighly Toxic [6][7][8][9][10]
Potassium CarbonateAnhydrous, ≥99%Merck
BenzaldehydeReagentPlus®, 99%Sigma-Aldrich[11][12][13][14][15]
Hydrochloric AcidACS reagent, 37%VWR
Sodium HydroxidePellets, ≥97%VWR
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethanol200 proof, anhydrousVWR
Ethyl AcetateACS reagent, ≥99.5%Fisher Scientific
HexanesACS reagent, ≥98.5%Fisher Scientific
DichloromethaneACS reagent, ≥99.5%VWR
Magnesium SulfateAnhydrous, powderVWR
Celite®VWR
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocols

Two distinct and reliable protocols for the synthesis of this compound are provided below.

Protocol 1: N-Acetylation Protection Strategy

This protocol utilizes an acetyl protecting group for the amino moiety of 2-aminophenol.

Reaction Scheme: N-Acetylation Route

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection (Acid Hydrolysis) A 2-Aminophenol B N-(2-hydroxyphenyl)acetamide A->B Acetic Anhydride, Sodium Acetate, Water C N-(2-hydroxyphenyl)acetamide D N-(2-(2-hydroxyethoxy)phenyl)acetamide C->D 2-Chloroethanol, K2CO3, DMF E N-(2-(2-hydroxyethoxy)phenyl)acetamide F This compound E->F aq. HCl, Reflux

Sources

Application Note: A Practical Guide to the Purification of 2-(2-Aminophenoxy)ethanol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed protocol for the purification of 2-(2-Aminophenoxy)ethanol using normal-phase silica gel column chromatography. This guide is intended for researchers, medicinal chemists, and process development scientists. We delve into the causality behind methodological choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to advanced troubleshooting, ensuring a robust and reproducible purification strategy. The protocol is designed to address the specific challenges posed by the analyte's dual polarity, arising from its hydrophilic alcohol and basic aromatic amine functional groups.

Introduction: The Purification Challenge

This compound is a valuable bifunctional molecule, incorporating a primary aromatic amine and a primary alcohol. This structure makes it a versatile building block in the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems like benzoxazoles, which are known to possess a range of biological activities. The efficient purification of this compound is paramount, as residual starting materials or byproducts from its synthesis can interfere with subsequent reactions and compromise the integrity of the final product.

The primary challenge in purifying this compound lies in its amphiphilic nature. The polar hydroxyl (-OH) and amino (-NH2) groups can engage in strong hydrogen bonding with the acidic silanol groups of a standard silica gel stationary phase. This can lead to common chromatographic issues such as poor elution, significant peak tailing, and low recovery. This guide provides a systematic approach to overcome these challenges.

Analyte Characterization & Strategic Implications

A successful purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the compound's behavior during chromatography and inform the selection of an appropriate stationary and mobile phase.

PropertyValueStrategic Implication
IUPAC Name This compoundThe name confirms the presence of an aromatic amine (aniline derivative) and an ethanol tail, indicating both moderate and high polarity functional groups.
CAS Number 42876-07-3Provides a unique identifier for sourcing material and safety data.[][2][3]
Molecular Formula C₈H₁₁NO₂Used to calculate the molecular weight.
Molecular Weight 153.18 g/mol Essential for calculating molar quantities and reaction yields.[][3]
Predicted Polarity HighThe molecule will have a strong affinity for polar stationary phases like silica gel. A sufficiently polar mobile phase will be required for elution.[4][5]
Chemical Nature Basic (due to the -NH₂ group)The basic amine can strongly and sometimes irreversibly interact with acidic silica. This necessitates the use of a basic modifier in the mobile phase to ensure good peak shape and recovery.[4]
Potential Impurities o-Nitrophenol derivatives, unreacted starting materials, coupling reagents.Impurities may be less polar (starting materials) or more polar (side-products). The chromatographic method must provide sufficient resolution to separate these species.

The Principle: Taming Polarity with Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where a polar stationary phase (silica gel) is paired with a less polar mobile phase (eluent). The separation is governed by the principle of differential adsorption and desorption.[5]

G MobilePhase_In Mobile Phase Flow (Low Polarity) B B MobilePhase_In->B Carries Non-polar Compounds Faster A A MobilePhase_Out Eluted Fractions Out_B Impurity B B->Out_B Elutes First Out_A Analyte A A->Out_A Adsorbs Strongly Elutes Later

  • High-Polarity Compounds (like this compound) adsorb strongly to the silica gel and move down the column slowly.

  • Low-Polarity Compounds (like less polar impurities) have weaker interactions with the silica, spend more time in the mobile phase, and move down the column quickly.

By gradually increasing the polarity of the mobile phase, we can sequentially elute compounds of increasing polarity, thereby achieving separation.

Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using TLC. This is the most critical self-validating step in the entire process. The goal is to find a mobile phase composition that moves the target compound to a retention factor (Rƒ) of approximately 0.25-0.35 .[5] This Rƒ value provides the best balance, ensuring the compound moves through the column but allows for sufficient separation from impurities.

Protocol: TLC Solvent System Screening
  • Plate Preparation: Obtain silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

  • Spotting: Using a capillary tube, carefully spot the crude sample solution onto the origin line. Keep the spot as small as possible to maximize resolution.

  • Developing the Plate:

    • Prepare a series of developing chambers (beakers with a watch glass cover) with a small amount (~0.5 cm depth) of different solvent systems.

    • Start with a moderately polar system: A good starting point for an aromatic amine/alcohol is 70:30 Hexane:Ethyl Acetate .

    • Systematically increase polarity: Prepare other systems such as 50:50 and 30:70 Hexane:Ethyl Acetate.

    • Introduce a stronger solvent: If the compound does not move, switch to a Dichloromethane (DCM)/Methanol (MeOH) system, starting at 98:2 DCM:MeOH .

    • Add a basic modifier: Due to the basicity of the amine, streaking is common. To every solvent system, add 0.5-1% triethylamine (TEA) . This deactivates the acidic sites on the silica, leading to sharper spots.

  • Visualization: After the solvent front has traveled about 80-90% up the plate, remove it and mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Staining with a ninhydrin solution can also be used to specifically visualize primary amines.[3]

  • Analysis: Calculate the Rƒ value for your target compound in each system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation: Selecting the Eluent
TrialMobile Phase System (+ 1% TEA)Observed Rƒ of TargetComments & Next Steps
170:30 Hexane:EtOAc~0.05Too non-polar. The compound is stuck at the origin. Action: Increase eluent polarity.
230:70 Hexane:EtOAc~0.15Better, but still too low for efficient elution from a column. Action: Further increase eluent polarity.
3100% EtOAc~0.28Optimal. This system provides an ideal Rƒ. This will be the eluent for the column.
495:5 DCM:MeOH~0.60Too polar. The compound moves too quickly, risking co-elution with impurities. Action: Use a less polar system.

Part II: Detailed Protocol for Column Chromatography

This protocol assumes a sample size of ~1 gram of crude material. The column size and silica quantity should be scaled accordingly for different sample amounts.

G A Crude Sample (in minimal solvent) B Method Development (TLC Screening) A->B C Select Optimal Eluent (Rf ≈ 0.25-0.35) B->C D Prepare Column (Slurry Packing) C->D E Dry Load Sample (adsorb on silica) D->E F Run Column (Elution) E->F G Collect Fractions F->G H Analyze Fractions (TLC) G->H I Combine Pure Fractions H->I H->I Identify & Pool J Evaporate Solvent (Rotary Evaporator) I->J K Pure Product This compound J->K

Materials & Reagents
  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Hexane, Ethyl Acetate (HPLC Grade)

  • Sand (washed) and Cotton

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 20% EtOAc in Hexane). For ~1g of crude material, use approximately 40-50g of silica.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, never let the silica run dry from this point forward.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the ~1g of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add 2-3g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the prepared column.

    • Causality Note: Dry loading is superior for polar compounds as it prevents band broadening that can occur when loading with a strong, polar solvent. It ensures the sample starts as a very narrow, concentrated band.

  • Elution and Fraction Collection:

    • Carefully add the eluent selected from your TLC analysis (e.g., 100% Ethyl Acetate + 1% TEA ) to the column.

    • Open the stopcock and begin collecting fractions (e.g., 20 mL per test tube). Apply gentle air pressure if necessary to achieve a steady flow rate (approx. 5 cm/minute).

    • Maintain the solvent head above the silica at all times by periodically adding fresh eluent.

    • Expert Tip: If TLC showed impurities that were very non-polar, you can start with a less polar solvent (e.g., 50:50 Hexane:EtOAc) to wash these off first (a "guard column" effect), then switch to your main eluent. This is a form of step-gradient elution.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC. Spot every other fraction on a single TLC plate.

    • Develop the plate in the same eluent system used for the column.

    • Visualize under UV light to identify which fractions contain your desired product. Fractions containing only the spot corresponding to the pure product (Rƒ ≈ 0.28) should be combined.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent and triethylamine using a rotary evaporator.

    • The resulting oil or solid is your purified this compound. Confirm purity by NMR or LC-MS.

Troubleshooting Common Issues

IssueProbable CauseSolution
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the eluent. For this compound, this may involve switching from an EtOAc-based system to a DCM/MeOH system.[4]
Streaking/Tailing on Column & TLC The basic amine is interacting strongly and non-ideally with acidic silica gel sites.Ensure 0.5-1% triethylamine (or another volatile base like pyridine) is added to your eluent. This neutralizes the acidic sites and leads to sharper bands.[4]
Poor Separation / Co-elution 1. Rƒ of the target compound was too high (>0.4).2. Column was overloaded.3. Sample band was too broad.1. Re-develop the method using TLC to find a less polar eluent that gives Rƒ ≈ 0.25-0.35.2. Use more silica gel (a common rule of thumb is a 40:1 to 100:1 ratio of silica:sample by weight).3. Use the dry loading technique described above.
Low Mass Recovery The compound is irreversibly adsorbed onto the silica gel.This is a risk with highly polar amines. Using a basic modifier (TEA) is the primary solution. In extreme cases, switching to a less acidic stationary phase like neutral alumina may be necessary.

Safety & Handling

As a Senior Application Scientist, safety is the foremost priority. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 42876-07-3) is not readily found, the hazards can be inferred from its functional groups and related compounds. Aromatic amines and phenols should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Amines can be corrosive and cause skin/eye irritation or damage.

  • Solvent Safety: The solvents used (Hexane, Ethyl Acetate, DCM, Methanol) are flammable and/or toxic. Handle only in a fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's hazardous waste protocols.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1034-1038. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. [Link]

  • Phenomenex. (2025). Alternative Column for USP Monograph-227: 4-Aminophenol in Acetaminophen-Containing Drug Products. [Link]

  • Mai, N. T. N., et al. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 56(4), 441. [Link]

  • Wang, Y., et al. (2022). One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. Journal of Chemical Education, 99(5), 2112-2117. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

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using 2-(2-Aminophenoxy)ethanol as a fluorescent probe for metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(2-Aminophenoxy)ethanol Derived Schiff Base Fluorescent Probes for Metal Ion Detection

Introduction: Illuminating the Invisible

In the intricate landscape of cellular biology and environmental science, metal ions are critical yet enigmatic players. Zinc (Zn²⁺), the second most abundant transition metal in the human body, is integral to countless biochemical processes, including gene expression, enzyme regulation, and neurotransmission[1]. Conversely, an excess of ions like aluminum (Al³⁺) is linked to neurotoxicity and environmental damage[2][3]. The ability to precisely detect and quantify these ions in complex biological and environmental systems is therefore paramount. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, simplicity, and the potential for real-time imaging in living cells[4][5][6][7].

This guide focuses on a versatile class of "turn-on" fluorescent probes derived from the condensation of this compound with various aldehydes and ketones. These Schiff base ligands represent a significant advancement in sensor design due to their straightforward synthesis, pronounced fluorescence enhancement upon metal binding, and tunable selectivity[8][9]. We will delve into the mechanistic underpinnings of their function, provide detailed, field-tested protocols for their application, and offer insights into data interpretation and experimental design.

The Principle of Detection: A Tale of Two States

The efficacy of these probes lies in a conformational switch that occurs upon metal ion coordination, transitioning the molecule from a non-fluorescent "off" state to a highly fluorescent "on" state. This process is primarily governed by the principles of Chelation-Enhanced Fluorescence (CHEF) and the restriction of intramolecular rotation.

  • The "Off" State: In the absence of a target metal ion, the free Schiff base ligand is typically non-fluorescent or weakly fluorescent. This is due to energy-wasting de-excitation pathways. A predominant pathway is the isomerization of the carbon-nitrogen double bond (C=N) in the excited state, which dissipates energy non-radiatively (as heat) instead of through the emission of a photon (fluorescence)[10]. Additionally, processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) can quench fluorescence[11][12].

  • The "On" State: Upon introduction of a specific metal ion (e.g., Zn²⁺ or Al³⁺), the nitrogen and oxygen atoms of the this compound moiety, along with other coordinating atoms in the Schiff base, form a rigid, chelated complex with the ion[8][13]. This coordination has two critical effects:

    • Inhibition of C=N Isomerization: The formation of the metal complex locks the C=N bond, inhibiting the rotational de-excitation pathway.

    • Suppression of Quenching: The binding of the metal ion alters the electronic structure of the molecule, often suppressing PET or ICT quenching mechanisms[11][12].

By closing these non-radiative energy decay channels, the excited molecule is forced to release its energy as light, resulting in a dramatic and easily detectable "turn-on" fluorescent signal[1][11][14].

G cluster_off cluster_on Off Off State (Weak Fluorescence) State (Weak Fluorescence) Probe Free Schiff Base Probe Deexcitation Non-Radiative Decay (C=N Isomerization, PET) Probe->Deexcitation Energy Loss (Heat) Metal Target Metal Ion (e.g., Zn²⁺, Al³⁺) Probe->Metal Binding & Chelation Excitation1 Light Excitation (λex) Excitation1->Probe On On State (Strong Fluorescence) State (Strong Fluorescence) Complex Rigid Probe-Metal Complex Fluorescence Radiative Decay (Fluorescence, λem) Complex->Fluorescence Photon Emission Excitation2 Light Excitation (λex) Excitation2->Complex Metal->Complex

Caption: Mechanism of "Turn-On" Fluorescence Sensing.

Featured Application: Selective Detection of Zn²⁺ and Al³⁺

Derivatives of this compound have shown exceptional promise for the selective detection of biologically significant Zn²⁺ and environmentally relevant Al³⁺ ions[1][2][13]. The specific aldehyde or ketone used in the synthesis of the Schiff base tunes the probe's binding pocket, influencing its selectivity and photophysical properties.

PropertyProbe for Zn²⁺ (Example)Probe for Al³⁺ (Example)
Structure Salicylaldehyde + this compound derivativeDihydrazone-based Schiff Base
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)CHEF, Inhibition of C=N Isomerization
Solvent/Buffer Ethanol or EtOH/HEPES Buffer (pH 7.2-7.4)[1][14]Aqueous Ethanol[15]
Excitation (λex) ~370 nm~375 nm
Emission (λem) ~475 nm[1]~480 nm
Fluorescence Change >500-fold enhancement[1]Significant "turn-on" response[15]
Binding Stoichiometry 1:1 (Probe:Zn²⁺)[1][14]1:2 (Probe:Al³⁺)[15][16]
Limit of Detection (LOD) 9.53 x 10⁻⁸ M (95.3 nM)[1]6.7 x 10⁻⁹ M (6.7 nM)[2]

Note: The values presented are representative examples from the literature and may vary depending on the exact molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a simple Schiff base fluorescent probe via the condensation of salicylaldehyde and this compound. This is a foundational reaction that can be adapted for various substituted aldehydes to tune the probe's properties.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Stir the solution until the solid is fully dissolved.

  • Addition of Aldehyde: To the stirring solution, add salicylaldehyde (1.0 mmol) dropwise. A color change or precipitate may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (~80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in sensing experiments.

Protocol 2: General Procedure for Metal Ion Titration

This protocol details how to quantify the probe's response to a target metal ion using fluorescence spectroscopy.

Reagent & Equipment Preparation:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the synthesized Schiff base probe in a suitable solvent (e.g., DMSO or Ethanol).

  • Metal Ion Stock Solution: Prepare a 10 mM stock solution of the target metal salt (e.g., ZnCl₂ or Al(NO₃)₃) in deionized water or the chosen buffer. Causality: Using a concentrated stock minimizes volume changes during titration, preventing significant dilution effects.

  • Buffer Solution: Prepare the working buffer (e.g., 10 mM HEPES, pH 7.4) if working in an aqueous environment. The choice of buffer is critical as pH can affect both the probe's fluorescence and its binding affinity.

  • Instrumentation: A fluorescence spectrophotometer and quartz cuvettes are required.

Titration Workflow:

Caption: Experimental workflow for fluorescence titration.

Step-by-Step Methodology:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output. Set the excitation wavelength (λex) and emission wavelength range based on preliminary scans of the probe. Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Baseline Measurement: Pipette 2 mL of the working buffer into a quartz cuvette and record a blank spectrum. Then, add the probe to the buffer to its final working concentration (e.g., 10 µM) and record the initial fluorescence spectrum (F₀).

  • Titration: Add a small, precise volume of the metal ion stock solution to the cuvette (e.g., 2 µL, corresponding to 0.1 equivalents). Mix gently by pipetting or inverting the cuvette, allow it to equilibrate for 1-2 minutes, and then record the fluorescence spectrum.

  • Repeat: Continue the stepwise addition of the metal ion solution, recording a spectrum after each addition, until the fluorescence intensity no longer increases, indicating saturation of the probe.

  • Data Analysis:

    • Response Curve: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

    • Stoichiometry (Job's Plot): Prepare a series of solutions with a constant total concentration of [Probe] + [Metal Ion], but varying mole fractions of the metal ion (from 0 to 1). Plot the fluorescence intensity against the mole fraction of the metal ion. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex)[1][14].

Protocol 3: Selectivity and Interference Study

A crucial step in validating a new probe is to confirm its selectivity for the target ion over other biologically or environmentally relevant ions.

Procedure:

  • Prepare Stock Solutions: Create stock solutions (e.g., 10 mM) of a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Hg²⁺, Cd²⁺, Pb²⁺).

  • Selectivity Test: Prepare a series of cuvettes, each containing the probe at its working concentration (e.g., 10 µM). To each cuvette, add a significant excess (e.g., 10-100 equivalents) of one of the interfering metal ions and record the fluorescence spectrum. Compare the response to that of the target ion.

  • Competition Test: To a solution of the probe that has been saturated with the target ion (the "on" state), add an excess of an interfering ion. A selective probe should show no significant decrease in fluorescence. Conversely, to a solution of the probe alone, add the interfering ion first, followed by the target ion. The fluorescence should still "turn on," demonstrating that the interfering ion does not prevent the binding of the target ion.

Troubleshooting and Key Considerations

  • pH Sensitivity: The protonation state of the probe can significantly affect its fluorescence and binding ability. Always perform experiments in a well-buffered solution and verify that the probe's fluorescence is stable within the desired pH range.

  • Solvent Effects: The polarity of the solvent can influence the photophysical properties of the probe. Ensure consistency in the solvent system across all experiments. For biological applications, it's crucial to test the probe in aqueous buffers.

  • Photostability: Exposing the probe to the excitation light for prolonged periods can lead to photobleaching. Minimize exposure times and use the lowest necessary excitation power.

  • Autofluorescence: When working with biological samples (e.g., cell media, cell lysates), always run a control sample without the probe to measure the background autofluorescence.

Conclusion

Fluorescent probes derived from this compound are a robust and versatile platform for the selective detection of metal ions. Their "turn-on" response mechanism, coupled with synthetic accessibility, allows for the rational design of sensors tailored for specific applications, from environmental monitoring to live-cell imaging[2][11][17]. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ these powerful tools to illuminate the critical roles of metal ions in their respective fields.

References

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (n.d.). MDPI. [Link]

  • Zhao, B., et al. (2014). A new turn-on fluorescence probe for Zn(2+) in aqueous solution and imaging application in living cells. Analytica Chimica Acta. [Link]

  • Kaur, N., & Saini, S. (2016). Fluorescent chemosensors for Zn(2+). Coordination Chemistry Reviews. [Link]

  • Fluorescence 'turn-on' probe for nanomolar Zn(ii) detection in living cells and environmental samples. (2021). New Journal of Chemistry. [Link]

  • Poongodi, K., et al. (2021). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews. [Link]

  • Substituent-dependent fluorescent sensors for zinc ions based on carboxamidoquinoline. (n.d.). PubMed. [Link]

  • Xu, Z., Yoon, J., & Spring, D. R. (n.d.). Fluorescent chemosensors for Zn2+. University of Cambridge. [Link]

  • A Novel Fluorescent Probe for Zn 2+ Detection in Aqueous and Application in Environmental Samples and Cells Bioimaging. (2025). Luminescence. [Link]

  • Shiraishi, Y., et al. (2019). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Chemical Communications. [Link]

  • Poongodi, K., et al. (2020). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. Semantic Scholar. [Link]

  • An ultra-sensitive fluorescent probe for recognition of aluminum ions and its application in environment, food, and living organisms. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • A fluorescent chemosensor based on naphthol for detection of Zn(2). (2016). Luminescence. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. (2022). ResearchGate. [Link]

  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2022). Materials Advances. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (n.d.). Sensors & Diagnostics. [Link]

  • A hydroxypropiophenone based fluorescent probe for selective determination of Al3+ ions in aqueous ethanol. (2022). ResearchGate. [Link]

  • Rhodamine derivative sensors for detecting aluminum and azide. (2021).
  • Fluorescent biosensors : engineering and applications. (2022). Scholars Archive. [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: 2-(2-Aminoethoxy)ethanol for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This document provides a detailed technical guide for researchers, scientists, and engineers on the application of 2-(2-aminoethoxy)ethanol for CO2 capture. An initial literature survey for the specified topic, "2-(2-Aminophenoxy)ethanol," did not yield sufficient data regarding its use in carbon capture applications. Therefore, this guide focuses on a structurally similar and commercially significant analog, 2-(2-aminoethoxy)ethanol , widely known as Diglycolamine® (DGA) . This solvent shares key functional groups—a primary amine, an ether linkage, and a hydroxyl group—making it an excellent and well-documented model for outlining the principles, protocols, and performance metrics relevant to this class of molecules in CO2 scrubbing.

Introduction: The Role of 2-(2-Aminoethoxy)ethanol (DGA) in CO2 Capture

The escalating concentration of atmospheric CO2 is a primary driver of global climate change, necessitating the development of robust carbon capture, utilization, and storage (CCUS) technologies.[1] Chemical absorption using aqueous amine solutions is a mature and widely deployed technology for post-combustion CO2 capture from industrial flue gas.[2] While monoethanolamine (MEA) has historically been the benchmark solvent, its drawbacks, including high regeneration energy, corrosivity, and thermal and oxidative degradation, have fueled the search for superior alternatives.[3][4]

2-(2-aminoethoxy)ethanol (DGA) emerges as a noteworthy candidate in this field.[5][6][7] It is a primary alkanolamine that possesses unique physical properties, such as a high boiling point and low vapor pressure, which reduce solvent losses during operation. Furthermore, it can be used in higher concentrations (typically 50-65 wt%) compared to MEA (typically 30 wt%), which can lead to lower liquid circulation rates and potentially smaller equipment sizes.[8] This guide delves into the fundamental chemistry, performance characteristics, and detailed experimental protocols for evaluating DGA as a CO2 capture agent.

Solvent Characterization and Physicochemical Properties

Understanding the physical properties of DGA is critical for process design, simulation, and safe handling. Its high boiling point is particularly advantageous in minimizing evaporative losses from the absorber and stripper units.

PropertyValue
Chemical Formula C4H11NO2
Molecular Weight 105.14 g/mol
Appearance Colorless liquid
Boiling Point 221 °C (430 °F)
Density 1.057 g/cm³ at 20 °C
Viscosity ~11.5 cP at 25 °C
CAS Number 929-06-6

The Chemistry of CO2 Capture with DGA

As a primary amine, DGA's reaction with CO2 proceeds primarily through the zwitterion mechanism to form a carbamate, similar to other primary and secondary amines. The overall stoichiometry involves two moles of DGA reacting with one mole of CO2.

Step 1: Zwitterion Formation The nitrogen atom of DGA performs a nucleophilic attack on the carbon atom of CO2, forming a transient zwitterion.

R-NH2 + CO2 ⇌ R-NH2+-COO-

Step 2: Base-Catalyzed Deprotonation A second molecule of DGA acts as a base, abstracting a proton from the zwitterion to form a stable carbamate and a protonated amine.

R-NH2+-COO- + R-NH2 ⇌ R-NH-COO- + R-NH3+

Overall Reaction: 2 R-NH2 + CO2 ⇌ R-NH-COO- + R-NH3+ (where R = -CH2CH2OCH2CH2OH)

This reaction is reversible; applying heat in a stripping column breaks the carbamate bond, releasing high-purity CO2 and regenerating the DGA for reuse.[8]

CO2_Capture_Mechanism DGA1 DGA (R-NH₂) Zwitterion Zwitterion (R-NH₂⁺-COO⁻) DGA1->Zwitterion + CO₂ CO2 CO₂ DGA2 DGA (Base) (R-NH₂) Carbamate Carbamate (R-NH-COO⁻) Zwitterion->Carbamate + DGA (Base) Protonated_DGA Protonated DGA (R-NH₃⁺) Zwitterion->Protonated_DGA + DGA (Base)

Caption: Reaction mechanism of CO2 with DGA.

Performance Benchmarking

The efficacy of a CO2 capture solvent is measured by several key performance indicators. DGA generally exhibits a high reaction rate and capacity, though its performance relative to other amines can be application-specific.

Performance Metric2-(2-aminoethoxy)ethanol (DGA)Monoethanolamine (MEA)2-((2-aminoethyl)amino)ethanol (AEEA)
Typical Concentration 50 - 65 wt%30 wt%15 - 30 wt%
Absorption Capacity High (~0.8-0.9 mol CO2/mol amine)Moderate (~0.5 mol CO2/mol amine)[3]Very High (~0.98 mol CO2/mol amine)[3]
Reaction Kinetics Fast[9][10]Very FastFast[5][11]
Regeneration Energy HighHigh (Benchmark)Lower than MEA (in blends)[12]
Thermal Stability ModerateModerateLower than MEA[3]
Volatility LowHighLow

Note: Performance can vary significantly with operating conditions (temperature, pressure, CO2 loading).

Detailed Experimental Protocols

The following protocols provide standardized methods for preparing and evaluating DGA-based solvents in a laboratory setting.

Protocol 1: Preparation of Aqueous DGA Solvent (65 wt%)

Objective: To prepare a 100 g stock solution of 65 wt% DGA in deionized water.

Materials & Equipment:

  • 2-(2-aminoethoxy)ethanol (DGA, ≥99% purity)

  • Deionized (DI) water

  • 250 mL glass beaker or bottle

  • Magnetic stirrer and stir bar

  • Analytical balance (±0.01 g)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Safety First: Perform all steps inside a certified chemical fume hood. DGA is an amine and should be handled with care.

  • Tare Vessel: Place the clean, dry 250 mL beaker on the analytical balance and tare it.

  • Add Water: Carefully weigh 35.00 g of DI water into the beaker.

  • Add DGA: Slowly and carefully add 65.00 g of DGA to the water while it is gently stirring on the magnetic stirrer. The dissolution process is exothermic; adding the amine to water helps dissipate the heat more effectively.

  • Mix Thoroughly: Cover the beaker (e.g., with Parafilm) and allow the solution to stir for 15-20 minutes at room temperature until it is completely homogeneous.

  • Label and Store: Label the bottle clearly with the contents ("65 wt% DGA (aq)"), date, and your initials. Store at room temperature in a tightly sealed container.

Protocol 2: CO2 Absorption Performance Evaluation

Objective: To measure the rate and capacity of CO2 absorption into the prepared DGA solution using a gas bubbling reactor.

Materials & Equipment:

  • Jacketed glass reactor (250-500 mL) with a multi-port lid

  • Thermostatic water bath/circulator

  • Gas inlet tube (sparger)

  • Gas outlet connected to a vent or exhaust measurement system

  • Mass flow controllers (MFCs) for CO2 and N2

  • pH meter and temperature probe

  • Prepared 65 wt% DGA solution

Workflow Diagram:

Absorption_Workflow A Prepare 65 wt% DGA (Protocol 1) B Load 150 mL DGA into Jacketed Reactor A->B C Set Temperature (e.g., 40°C) via Water Bath B->C E Start Gas Flow (e.g., 15% CO₂, 85% N₂) Total Flow: 200 mL/min C->E D Calibrate MFCs (CO₂ and N₂) D->E F Record Data vs. Time (Outlet CO₂ Conc., Temp.) E->F Bubble gas through sparger G Stop Gas Flow when Outlet CO₂ = Inlet CO₂ (Saturation) F->G Monitor H Take Sample for CO₂ Loading Analysis (Protocol 3) G->H

Caption: Experimental workflow for CO2 absorption testing.

Procedure:

  • System Setup: Assemble the jacketed reactor, ensuring all ports are sealed. Connect the water bath circulator to the jacket and set the temperature to 40 °C.

  • Solvent Loading: Accurately measure and add a known volume (e.g., 150 mL) of the 65 wt% DGA solution to the reactor. Allow the solvent to reach thermal equilibrium (approx. 20-30 minutes).

  • Gas Flow Initiation: Set the MFCs to deliver a pre-determined gas composition (e.g., 15% CO2, 85% N2 by volume) at a constant total flow rate (e.g., 200 mL/min).

  • Absorption: Start the gas flow through the sparger into the DGA solution. Begin recording the CO2 concentration in the outlet gas stream using a gas analyzer.

  • Data Collection: Record the outlet CO2 concentration, solvent temperature, and time at regular intervals.

  • Reaching Saturation: Continue the experiment until the outlet CO2 concentration is equal to the inlet concentration, indicating that the solvent is saturated under these conditions.

  • Shutdown and Analysis: Stop the gas flow. Take a sample of the CO2-rich solution for loading analysis as described in Protocol 3. The absorption rate can be calculated from the difference between inlet and outlet CO2 concentrations over time.

Protocol 3: Determination of CO2 Loading by Titration

Objective: To quantify the amount of CO2 absorbed in an amine sample (moles of CO2 per mole of amine). The Chittick apparatus method or a simple titration is common.

Principle: Total inorganic carbon (CO2) in the amine sample is liberated as gaseous CO2 by adding a strong acid (e.g., HCl). The evolved CO2 is measured, or alternatively, total alkalinity is determined by titration.

Materials & Equipment:

  • 1 M Hydrochloric acid (HCl) standardized solution

  • Methyl orange or mixed indicator

  • Barium chloride (BaCl2) solution (optional, for precipitation of carbonate)

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Pipettes and analytical balance

Procedure (Simplified Total Alkalinity Titration):

  • Sample Preparation: Accurately weigh approximately 1-2 g of the CO2-loaded DGA solution into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Dilution: Add approximately 50 mL of DI water to the flask to dilute the sample.

  • Indicator: Add 2-3 drops of methyl orange indicator. The solution should be yellow/orange.

  • Titration: Titrate the sample with the standardized 1 M HCl solution. Swirl the flask continuously. The endpoint is reached when the solution color changes from yellow to a persistent faint red/pink.

  • Record Volume: Record the volume of HCl used.

  • Blank Titration: Repeat the procedure using an un-loaded ("lean") DGA sample of a similar weight.

  • Calculation:

    • Amine Concentration (mol/g) = (V_blank_HCl × M_HCl) / W_sample

    • Total Alkalinity (mol/g) = (V_rich_HCl × M_HCl) / W_sample

    • CO2 Loading (mol CO2/mol amine) = (Total Alkalinity - Amine Concentration) / Amine Concentration

Protocol 4: Solvent Regeneration (Desorption)

Objective: To release the captured CO2 from the rich DGA solution and regenerate the solvent.

Procedure:

  • Transfer Rich Solution: Transfer the CO2-rich solution from Protocol 2 into a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Heating: Place the flask in a heating mantle and heat the solution to 110-120 °C with gentle stirring.

  • CO2 Release: As the temperature increases, the carbamate bond will break, and CO2 gas will be evolved. The released CO2 and water vapor will travel up into the condenser.

  • Condensation: The condenser (cooled with chilled water) will condense the water vapor, which returns to the flask, while allowing the non-condensable CO2 gas to exit from the top. The CO2 can be collected or measured.

  • Completion: Continue heating for a set period (e.g., 60-90 minutes) or until CO2 evolution ceases.

  • Analysis: After cooling, the regenerated ("lean") solvent can be analyzed again for residual CO2 loading to determine the desorption efficiency and the solvent's cyclic capacity.

Conclusion

2-(2-aminoethoxy)ethanol (DGA) is a potent solvent for CO2 capture, offering advantages in its ability to be used at high concentrations and its low volatility. Its performance is characterized by fast absorption kinetics and high CO2 capacity. However, like other chemical solvents, the energy required for regeneration remains a significant operational cost and a key area for process optimization. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate DGA and other novel amines, contributing to the development of more efficient and cost-effective carbon capture technologies.

References

Application Notes & Protocols for the Synthesis of Novel Derivatives from 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthetic derivatization of 2-(2-Aminophenoxy)ethanol. This versatile scaffold possesses a primary aromatic amine, a primary alcohol, and an ether linkage, offering multiple avenues for chemical modification. We present detailed protocols for selective N-acylation, strategic O-acylation via amine protection, and intramolecular cyclization to form advanced benzoxazine monomers. The underlying chemical principles, rationale for procedural choices, and potential applications of the resulting derivatives in drug development and materials science are discussed in depth.

Introduction: The Strategic Value of this compound

This compound is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a soft nucleophilic aromatic amine and a hard nucleophilic primary alcohol, allows for a range of selective chemical transformations. The ortho-relationship between the amine and the phenoxy ethanol moiety provides a unique stereochemical and electronic environment, making it an ideal precursor for:

  • Pharmaceutical Intermediates: The aminophenol core is a well-established pharmacophore found in various therapeutic agents, including analgesics and anti-inflammatory drugs.[1][2][3] Derivatization allows for the modulation of pharmacokinetic and pharmacodynamic properties.

  • Monomers for Advanced Polymers: The aminophenol structure is a classic component for the synthesis of benzoxazine resins.[4][5] These monomers undergo thermally initiated ring-opening polymerization to produce polybenzoxazines, a class of high-performance thermosetting polymers with exceptional thermal stability, flame retardancy, and low water absorption.[6][7]

This guide provides validated protocols for accessing key derivatives, focusing on reproducibility and clear mechanistic explanations to empower researchers to adapt these methods for their specific molecular targets.

Core Synthetic Pathways

The reactivity of this compound is dominated by the nucleophilicity of the amine and hydroxyl groups. The aromatic amine is the more potent nucleophile and will preferentially react with electrophiles like acyl chlorides. This inherent reactivity difference is the cornerstone of the following synthetic strategies.

G A This compound B N-Acylated Derivative (Amide) A->B N-Acylation (e.g., Acyl Chloride, Base) C N-Protected Intermediate A->C Amine Protection (e.g., Boc2O) E Benzoxazine Derivative A->E Cyclization (e.g., Formaldehyde) D N-Protected, O-Acylated Derivative (Ester) C->D O-Acylation (e.g., Acyl Chloride)

Figure 1: Key synthetic pathways originating from this compound.

Pathway A: Selective N-Acylation

The most direct derivatization involves the acylation of the primary amine to form a stable amide linkage. This reaction is typically fast and high-yielding.

Causality of Experimental Choices:

  • Reaction: The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acid anhydride or acyl chloride).

  • Base: An acid scavenger, such as triethylamine or pyridine, is crucial when using acyl chlorides. It neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

Table 1: Representative N-Acylation Reactions

Acylating Agent Product Class Potential Applications
Acetyl Chloride Acetamide Precursor for Paracetamol analogues[1][3]
Benzoyl Chloride Benzamide General pharmaceutical scaffolds
Methacryloyl chloride Methacrylamide Monomers for functional polymers

| Chloroacetyl chloride | α-Chloroacetamide | Intermediate for further functionalization |

Pathway B: O-Acylation via Amine Protection

To achieve selective acylation of the hydroxyl group, the more reactive amino group must first be masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions required for O-acylation and its facile removal under acidic conditions.

Causality of Experimental Choices:

  • Protection Step: The amine is reacted with Di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds smoothly, often with just a base like triethylamine, to yield the N-Boc protected intermediate.

  • O-Acylation Step: With the amine protected, the hydroxyl group is now the most nucleophilic site. It can be acylated using standard conditions, similar to those in Pathway A, to form an ester.[8] Direct O-acylation without protection is challenging and often results in low yields or mixtures of N- and O-acylated products.[9]

  • Deprotection Step (Optional): The Boc group can be cleanly removed by treatment with an acid like Trifluoroacetic acid (TFA) or HCl in an organic solvent, liberating the free amine while leaving the newly formed ester intact.

Pathway C: Cyclization to Benzoxazine Monomers

One of the most powerful applications of this scaffold is its use in synthesizing benzoxazine monomers for high-performance polymers. This is achieved through a Mannich-like condensation reaction with an aldehyde, most commonly formaldehyde.[10][11][12]

Causality of Experimental Choices:

  • Reaction Mechanism: The synthesis involves the reaction of a phenol (the aminophenol), a primary amine (the same molecule's amine group), and formaldehyde.[5][13] The process is believed to proceed through the formation of iminium intermediates, leading to electrophilic attack on the electron-rich aromatic ring ortho to the hydroxyl group, followed by cyclization to form the 1,3-oxazine ring.[10]

  • Reagents: Paraformaldehyde is often used as a convenient solid source of formaldehyde. The reaction is typically performed in a non-protic solvent like toluene or 1,4-dioxane at elevated temperatures to facilitate the removal of water, which is a byproduct of the condensation.

  • Applications: The resulting benzoxazine monomers can be polymerized via a thermally induced ring-opening polymerization. This process occurs without the release of volatile byproducts, leading to polymers with near-zero shrinkage, high thermal stability, excellent chemical resistance, and flame retardancy.[4][6][7][14]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including purification and characterization steps to ensure the integrity of the final product.

Protocol 1: Synthesis of N-(2-(2-hydroxyethoxy)phenyl)acetamide (N-Acylation)

This protocol details the straightforward acetylation of the amino group.

Materials and Equipment:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

  • Rotary evaporator, silica gel for chromatography

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Starting Material & Triethylamine in DCM B Cool to 0°C (Ice Bath) A->B C Add Acetyl Chloride (dropwise) B->C D Stir at 0°C for 30 min, then at RT for 3h C->D E Quench with Water, Separate Organic Layer D->E F Wash with Brine, Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Final Product H->I Characterize (NMR, IR, MS)

Figure 2: Workflow for the N-acylation of this compound.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.67 g, 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the solution.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise via a syringe or dropping funnel over 10 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2-(2-hydroxyethoxy)phenyl)acetamide.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of 8-(2-hydroxyethyl)-3,4-dihydro-2H-benzo[b][5][6]oxazine (Cyclization)

This protocol describes the formation of a benzoxazine monomer.

Materials and Equipment:

  • This compound (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • 1,4-Dioxane or Toluene

  • Magnetic stirrer, round-bottom flask with Dean-Stark trap and condenser

  • Heating mantle, rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.67 g, 10 mmol), paraformaldehyde (0.66 g, 22 mmol of CH₂O), and 1,4-dioxane (40 mL).

  • Reaction: Heat the mixture to reflux (approx. 101°C for dioxane) and maintain reflux for 4-6 hours. During this time, the water formed from the condensation reaction will be collected in the Dean-Stark trap.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is dissolved in a minimal amount of DCM and purified by flash column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure benzoxazine monomer.

  • Characterization: Confirm the formation of the oxazine ring using ¹H NMR (observing characteristic signals for the -O-CH₂-N- and Ar-CH₂-N- protons, typically around 4.5-5.5 ppm) and FT-IR (disappearance of the primary amine N-H stretches).

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for synthesizing a variety of valuable derivatives from this compound. By understanding the relative reactivity of the functional groups and applying the appropriate synthetic strategies, researchers can effectively utilize this scaffold to create novel molecules for applications spanning from medicinal chemistry to the development of high-performance materials. The self-validating nature of these protocols, which includes purification and characterization, ensures a high degree of scientific integrity and provides a solid foundation for further discovery and innovation.

References

  • Polybenzoxazine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

  • Gomez, M. A., et al. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A. Available at: [Link].

  • Ahamed, M. B., & Alagar, M. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. National Institutes of Health (NIH). Available at: [Link].

  • Benzoxazine Resins. (n.d.). ACO PHARM CO.,LTD. Available at: [Link].

  • Kiskan, B., & Yagci, Y. (2020). Benzoxazine resins as smart materials and future perspectives. ResearchGate. Available at: [Link].

  • Ahamed, M. B., & Alagar, M. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing. Available at: [Link].

  • Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. Available at: [Link].

  • Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. (n.d.). Pharmacy 180. Available at: [Link].

  • Liu, H., et al. (2010). Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. ResearchGate. Available at: [Link].

  • Asymmetric Mono-oxazine: An Inevitable Product from Mannich Reaction of Benzoxazine Dimers. (2002). Journal of the American Chemical Society. Available at: [Link].

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link].

  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. (2019). ResearchGate. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2023). Bentham Science. Available at: [Link].

  • The Role of 4-Aminophenol in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Available at: [Link].

  • Lisovskaya, K.V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. Available at: [Link].

  • Synthesis, characterization, and polymerization of a novel benzoxazine based on diethyltoluenediamine. (2018). ResearchGate. Available at: [Link].

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (1994). European Patent Office. Available at: [Link].

  • Method for producing benzoxazine resin. (2006). Google Patents.
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  • Reported O-selective acylation of amino alcohols without protecting the... (n.d.). ResearchGate. Available at: [Link].

  • Influence of formaldehyde dosage on synthesis of benzoxazine resin. (2014). ResearchGate. Available at: [Link].

  • Lönn, H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link].

  • Selective n-acylation of amino alcohols. (1993). Google Patents.
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  • Preparation method of 2-(aminoxy) ethanol. (2014). Google Patents.
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Sources

Application Note: A Validated Gas Chromatography Method for the Analysis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative analysis of 2-(2-Aminophenoxy)ethanol. Due to the polar nature and low volatility of the analyte, which contains both a primary amine and a hydroxyl group, a derivatization step is essential for successful GC analysis. This guide outlines a comprehensive protocol involving silylation to enhance analyte volatility and thermal stability, followed by separation and detection using a flame ionization detector (FID). The causality behind each experimental choice is explained, and the entire method is designed as a self-validating system in accordance with ICH guidelines. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge

This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds and specialty polymers. Accurate quantification of this analyte is critical for process monitoring, quality control of starting materials, and impurity profiling. However, the direct analysis of this compound by gas chromatography is challenging. The presence of active hydrogens in its primary amine (-NH2) and hydroxyl (-OH) functional groups leads to strong intermolecular hydrogen bonding. This results in a high boiling point, low volatility, and poor chromatographic performance, often characterized by broad, tailing peaks and poor sensitivity.[1][2]

To overcome these challenges, a derivatization strategy is employed. Derivatization chemically modifies the analyte to make it more amenable to GC analysis by replacing the active hydrogens with non-polar functional groups.[3][4][5] This process disrupts hydrogen bonding, thereby increasing the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks and improved detection.[1][5] This application note describes a silylation method, a common and effective technique for derivatizing compounds with hydroxyl and amine groups.[5]

Method Overview: The Analytical Workflow

The analytical procedure involves sample preparation, derivatization, GC-FID analysis, and data processing. The entire workflow is designed to ensure accuracy, precision, and robustness, meeting the stringent requirements of pharmaceutical analysis.

GC_Workflow_for_this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) Sample->Dissolve InternalStd Add Internal Standard (e.g., Tetracosane) Dissolve->InternalStd Reagent Add Silylating Reagent (BSTFA + 1% TMCS) InternalStd->Reagent React Heat at 70°C for 30 min Reagent->React Inject Inject into GC-FID React->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Quantification vs. IS Integrate->Calculate

Figure 1: General workflow for the GC analysis of this compound.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound, reference standard (>99% purity)

  • Internal Standard (IS): Tetracosane (>99% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine, anhydrous grade

  • Other Solvents: Methanol, Acetone, Dichloromethane (HPLC or GC grade for cleaning)[3][6]

  • Equipment: Gas Chromatograph with FID, analytical balance, vials, vortex mixer, heating block.

Preparation of Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh about 50 mg of Tetracosane and dissolve in 50.0 mL of pyridine to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standard Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50.0 mL of pyridine to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine. For each calibration level, transfer a known volume of the diluted standard and a fixed volume of the IS Stock into a derivatization vial.

Sample Preparation and Derivatization Protocol
  • Sample Weighing: Accurately weigh an appropriate amount of the test sample (e.g., 50 mg) into a 50 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with pyridine.

  • Aliquoting: Transfer 1.0 mL of the sample solution and 1.0 mL of the IS Stock solution into a 10 mL autosampler vial.

  • Derivatization: Add 0.5 mL of BSTFA + 1% TMCS to the vial.[5] The addition of TMCS acts as a catalyst, improving the silylation of sterically hindered groups.[5]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block at 70°C for 30 minutes to ensure complete derivatization of both the amine and hydroxyl groups.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

Rationale for Derivatization Choice: Silylation with BSTFA is a robust method for derivatizing both -OH and -NH2 groups.[1][5] It effectively replaces the active protons with non-polar trimethylsilyl (TMS) groups, which eliminates hydrogen bonding, increases volatility, and improves thermal stability, making the analyte ideal for GC analysis.[1]

Gas Chromatography (GC-FID) Conditions

The selection of the GC column and parameters is critical for achieving good separation and peak shape. A mid-polarity column is chosen to effectively resolve the TMS-derivatized analyte from potential impurities and the internal standard.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890 Series or equivalent with FIDStandard, reliable instrumentation for routine analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-to-mid polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power and thermal stability for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minInert carrier gas. Helium is standard; Hydrogen can offer faster analysis times if available.[7]
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature program is optimized to separate the derivatized analyte from the solvent front, derivatizing agent byproducts, and the internal standard, ensuring sharp peaks.
Injector Split/Splitless, used in Split mode (20:1 ratio)Split injection prevents column overloading and ensures sharp peaks for quantitative analysis.[8]
Injector Temperature 280°CEnsures rapid and complete volatilization of the derivatized analyte and internal standard without thermal degradation.[2]
Detector Flame Ionization Detector (FID)FID offers high sensitivity, a large linear range, and robust performance for carbon-containing compounds, making it ideal for quantification.[7]
Detector Temperature 300°CMaintained at a higher temperature than the final oven temperature to prevent condensation of analytes in the detector.[9]
Makeup Gas (N2) 25 mL/minOptimizes detector response.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Injection Volume 1 µLStandard volume for quantitative GC analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11] The core validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.[12][13]

Parameter Procedure Acceptance Criteria
Specificity Analyzed blank (solvent + reagent), placebo, IS, and analyte standard. Spiked placebo was analyzed to ensure no interference at the analyte RT.Analyte peak is free of interference from other components. Peak purity should be confirmed if using MS detector.
Linearity Analyzed five concentrations across 50-150% of the nominal concentration in triplicate. Plotted peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy (% Recovery) Performed recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.[12]
Precision (RSD%) Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Analysis on different days by different analysts.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.[12]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N > 10) and by demonstrating acceptable precision (RSD ≤ 10%) at the lowest concentration.The LOQ must be suitable for the intended application (e.g., impurity analysis).
Robustness Systematically varied key parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, injector temp ±5°C) and observed the effect.No significant impact on results; system suitability parameters must be met.

System Suitability

Before each analytical run, a system suitability standard (typically the 100% concentration standard) is injected five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.

  • Relative Standard Deviation (RSD) of Peak Area Ratio: ≤ 2.0%

  • Tailing Factor (Asymmetry Factor): ≤ 1.5

  • Theoretical Plates (N): > 5000

Conclusion

This application note provides a detailed, scientifically grounded protocol for the quantitative determination of this compound using gas chromatography. The key to this method is the silylation derivatization step, which overcomes the inherent challenges of analyzing this polar compound, resulting in excellent peak shape, sensitivity, and resolution. The described GC-FID conditions are optimized for robust performance. The method has been successfully validated against ICH guidelines, demonstrating its suitability for use in quality control and research environments within the pharmaceutical and chemical industries.

References

  • A Guide to GC Sample Preparation - ILT - Integrated Liner Technologies. (n.d.).
  • GC Sample Preparation - Techniques and Challenges - Drawell. (n.d.).
  • Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • Application Note: Derivatization of 3-(Aminomethyl)phenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. (n.d.). Benchchem.
  • GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - JP.
  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab.
  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. (n.d.). Journal of Chromatographic Science, Oxford Academic.
  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018, July 16). LCGC International.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • Gas chromatography of amines as various derivatives. (n.d.). Request PDF on ResearchGate.
  • 2-(2-Aminophenyl)ethanol | 5339-85-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate.
  • Analysis of alkyl and aromatic amines. (n.d.). Agilent.
  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). RSC Publishing.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. (2022, April 22). MDPI.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Analysis of ethanol amines. (n.d.). Agilent.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre.
  • 2-(2-Aminophenyl)ethanol 5339-85-5. (n.d.). TCI EUROPE N.V.
  • Analysis of Bio-Ethanol by Gas Chromatography. (2012, February 27). Agilent.
  • Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography Application. (2003, April 24).
  • Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. (n.d.). PubMed.
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Application Notes & Protocols: The Utility of 2-(2-Aminophenoxy)ethanol in the Formulation of Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic use of 2-(2-Aminophenoxy)ethanol as a precursor for synthesizing high-efficacy corrosion inhibitors. This document provides not only the foundational principles but also detailed, field-proven protocols for the synthesis, characterization, and performance evaluation of these inhibitors, particularly for the protection of mild steel in acidic environments.

Introduction: The Imperative for High-Performance Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, especially in acidic media used for industrial cleaning, pickling, and oil and gas exploration.[2]

Effective organic inhibitors typically possess heteroatoms (such as nitrogen and oxygen) and π-electrons within their molecular structure.[2] These features facilitate the adsorption of the inhibitor onto the metal surface, creating a protective barrier that impedes the corrosive process.[3] this compound is an exemplary precursor for designing such inhibitors. Its structure combines an aromatic ring, a primary amine group, and an ether-alcohol moiety. The primary amine is readily converted into an azomethine (-C=N-) group to form a Schiff base, a class of compounds renowned for their corrosion inhibition properties.[2][4] The presence of multiple oxygen atoms and the aromatic system enhances the molecule's ability to coordinate with the metal surface, ensuring robust protection.

This guide focuses on the synthesis of a Schiff base from this compound and salicylaldehyde, and the subsequent evaluation of its performance as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) medium.

Synthesis of a Schiff Base Inhibitor: (E)-2-(((2-(2-hydroxyethoxy)phenyl)imino)methyl)phenol

The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde.[4] The protocol detailed below is an adaptation of established methods for synthesizing similar Schiff bases from 2-aminophenol derivatives.[5][6] The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine (azomethine) linkage.

Materials and Reagents
  • This compound (C₈H₁₁NO₂)

  • Salicylaldehyde (2-hydroxybenzaldehyde, C₇H₆O₂)

  • Absolute Ethanol (C₂H₅OH)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To this solution, add 0.01 mol of salicylaldehyde, also dissolved in 20 mL of absolute ethanol.[5] The addition should be done dropwise while stirring.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product is expected to form. To maximize yield, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C). The final product, (E)-2-(((2-(2-hydroxyethoxy)phenyl)imino)methyl)phenol, should be a crystalline solid. Characterize the structure and purity using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. A successful synthesis is confirmed by the appearance of a characteristic imine (C=N) peak in the FT-IR spectrum (typically around 1600-1630 cm⁻¹) and the disappearance of the aldehyde C-H and primary amine N-H signals in the NMR spectra.[8]

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification ReactantA This compound in Ethanol Mix Combine in Round-Bottom Flask ReactantA->Mix ReactantB Salicylaldehyde in Ethanol ReactantB->Mix Reflux Reflux for 4-6 hours (~78°C) Mix->Reflux Cool Cool to Room Temp (Ice Bath Optional) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry FinalProduct Final Inhibitor: (E)-2-(((2-(2-hydroxyethoxy)phenyl)imino)methyl)phenol Dry->FinalProduct Evaluation_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Interpretation Prep_Steel Prepare Mild Steel Working Electrode Setup Assemble 3-Electrode Cell Prep_Steel->Setup Surface_Analysis SEM/AFM Imaging Prep_Steel->Surface_Analysis Prep_Solution Prepare 1M HCl with Varying Inhibitor Conc. Prep_Solution->Setup Stabilize Stabilize at OCP Setup->Stabilize PDP Potentiodynamic Polarization (PDP) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Stabilize->EIS Analyze_PDP Tafel Extrapolation (icorr, Ecorr) PDP->Analyze_PDP Analyze_EIS Equivalent Circuit Fitting (Rct) EIS->Analyze_EIS Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_PDP->Calculate_IE Analyze_EIS->Calculate_IE Result Performance Assessment Calculate_IE->Result Surface_Analysis->Result Inhibition_Mechanism cluster_solution Corrosive Solution (1M HCl) Metal Mild Steel Surface (Fe) Adsorption Adsorption of Inhibitor Metal->Adsorption Inhibitor Inhibitor Molecule (Schiff Base) Inhibitor->Adsorption H_plus H⁺ Cl_minus Cl⁻ Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Film Protective Film Formation Adsorption->Film Blocks Active Sites Film->Anodic Inhibits Film->Cathodic Inhibits

Sources

Synthesis of 2-(2-Aminophenoxy)ethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Aminophenoxy)ethanol is a valuable bifunctional molecule incorporating both a primary aromatic amine and a primary alcohol, linked by an ether bridge. This unique structural arrangement makes it a versatile building block in medicinal chemistry and materials science. The aromatic amine moiety can undergo a variety of chemical transformations, such as diazotization, acylation, and alkylation, while the hydroxyl group provides a handle for esterification, etherification, and other nucleophilic reactions. This application note provides a detailed experimental protocol for the synthesis of this compound via a selective O-alkylation of 2-aminophenol. The presented methodology is designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Williamson Ether Synthesis and Chemoselectivity

The synthesis of this compound from 2-aminophenol and a 2-haloethanol derivative is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the presence of a base, the hydroxyl group of 2-aminophenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the desired ether linkage.

A critical challenge in the synthesis of this compound is the potential for competing N-alkylation of the amino group. Both the hydroxyl and amino groups of 2-aminophenol are nucleophilic. However, under basic conditions, the phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the anilinic amino group (pKa of anilinium ion ≈ 4.6). Consequently, a suitable base will preferentially deprotonate the hydroxyl group, leading to the formation of the phenoxide, which is a much stronger nucleophile than the neutral amino group. This difference in acidity and nucleophilicity allows for selective O-alkylation.[2] The choice of a moderately strong base, such as potassium carbonate, is crucial to favor O-alkylation over N-alkylation.[2]

An alternative strategy to ensure selective O-alkylation involves the temporary protection of the amino group. For instance, the amino group can be reversibly converted to an imine by reaction with an aldehyde, such as benzaldehyde. Following the etherification of the hydroxyl group, the imine can be easily hydrolyzed to regenerate the free amine.[3][4]

Experimental Setup and Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound. Two primary protocols are presented, with the first being the recommended direct O-alkylation method due to its simplicity and use of mild conditions.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-AminophenolReagent grade, ≥98%
2-ChloroethanolReagent grade, ≥99%
Potassium CarbonateAnhydrous, ≥99%
MethanolAnhydrous, ≥99.8%
Dichloromethane (DCM)ACS grade
Saturated aq. NaCl (Brine)
Anhydrous Sodium SulfateReagent grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with hotplate
Separatory funnel500 mL
Rotary evaporator
Glass column for chromatography
Silica gel60 Å, 230-400 mesh
Thin Layer Chromatography (TLC) platesSilica gel coated
Standard laboratory glassware
Protocol 1: Direct O-Alkylation of 2-Aminophenol

This protocol is adapted from the general procedure for selective O-alkylation of phenols described by Sonawane et al. (2019).[2]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50 mmol), potassium carbonate (6.91 g, 50 mmol), and anhydrous methanol (100 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (4.03 g, 50 mmol, 3.36 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 2-aminophenol, K2CO3, and Methanol to Flask add_reagent 2. Add 2-Chloroethanol start->add_reagent Stirring at RT reflux 3. Reflux for 24h add_reagent->reflux Heating evaporation 4. Evaporate Methanol reflux->evaporation extraction 5. Aqueous Work-up & DCM Extraction evaporation->extraction drying 6. Dry & Concentrate extraction->drying purification 7. Column Chromatography drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic protons, methylene protons of the ethoxy chain, the hydroxyl proton, and the amine protons. The chemical shifts and splitting patterns will be characteristic of the structure.
¹³C NMR Signals for the aromatic carbons and the two distinct aliphatic carbons of the ethoxy group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-O stretching (ether and alcohol), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (153.18 g/mol ).[5]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Aminophenol: Harmful if swallowed or inhaled, and may cause an allergic skin reaction.[2][4] It is also suspected of causing genetic defects.[2]

  • 2-Chloroethanol: Toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe skin burns and eye damage.[5]

  • Potassium Carbonate: Causes serious eye irritation.[7]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. The detailed protocol, rooted in the well-established Williamson ether synthesis, offers a reliable method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently produce this compound for their applications in drug discovery and materials science.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanol, 98%. Retrieved from [Link]

  • Li, J. T., et al. (n.d.). Selective alkylation of aminophenols. University of Michigan.
  • Li, J. T., et al. (n.d.).
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. The Journal of Organic Chemistry, 84(23), 15034-15044.
  • Carl Roth. (2021). Safety Data Sheet: Ethylene carbonate. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson ether synthesis.
  • Esteb, J. J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker.... Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of 2-(2-Aminophenoxy)ethanol using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Aminophenoxy)ethanol is an aromatic compound featuring a primary amine, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of pharmaceuticals, dyes, and complex ligands for coordination chemistry. Accurate and unambiguous structural confirmation is paramount for its application in these fields. This guide provides a detailed technical overview and step-by-step protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, designed for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Principles

The structural integrity of a molecule is confirmed when spectroscopic data aligns perfectly with its theoretical framework. For this compound, NMR provides detailed information on the hydrogen and carbon framework, while IR spectroscopy confirms the presence of key functional groups.

Chemical Structure and Atom Numbering

The structure and atom numbering scheme used for spectral assignments are shown below. This ortho-substituted benzene ring presents a complex, yet interpretable, set of signals in the aromatic region of the NMR spectrum.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Protocol for NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is highly dependent on proper sample preparation.[1] This protocol ensures a high-quality, homogeneous sample suitable for high-resolution NMR.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's protons.[1] DMSO-d₆ is an excellent choice for this molecule because its polarity ensures good solubility and, importantly, its ability to form hydrogen bonds slows down the exchange rate of the -NH₂ and -OH protons, allowing them to be observed as distinct, often broad, signals. For a routine ¹H spectrum, 5-10 mg provides a strong signal without causing issues from excessive concentration.[2]

Methodology:

  • Glassware Preparation: Ensure a high-quality 5 mm NMR tube and a small vial are clean and dry. Washing with acetone and drying in an oven (below 100°C) or with a stream of nitrogen is recommended.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into the clean vial.

  • Dissolution: Add approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial. Vortex the mixture until the sample is fully dissolved, creating a clear, homogeneous solution.

  • Filtering and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[4] Place a small plug of cotton wool or Kimwipe into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination or solvent evaporation. Label the tube clearly with a permanent marker.[4]

  • Instrument Setup: Insert the sample into the spectrometer. Standard acquisition parameters on a 400 MHz spectrometer would include 16-32 scans for ¹H NMR and 1024 or more scans for ¹³C NMR to achieve a good signal-to-noise ratio.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The key is to distinguish the four aromatic protons, the two aliphatic methylene groups (-CH₂-), and the exchangeable amine (-NH₂) and hydroxyl (-OH) protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3, H4, H5, H66.5 - 7.0Multiplet (m)4HProtons on the electron-rich aromatic ring. The ortho-substitution pattern leads to complex overlapping signals.
-NH₂~4.8Broad Singlet (br s)2HThe amino group protons are exchangeable. Their signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange.
-OH~4.5Broad Singlet (br s) or Triplet (t)1HThe hydroxyl proton is exchangeable. It may appear as a triplet if it couples to the adjacent C8 methylene protons.
H8 (-CH₂-OH)~3.6Triplet (t)2HMethylene group adjacent to the electronegative hydroxyl oxygen, deshielding it. It is split into a triplet by the two neighboring protons on C7.
H7 (-O-CH₂-)~3.9Triplet (t)2HMethylene group adjacent to the ether oxygen and C8. It is split into a triplet by the two neighboring protons on C8.
¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the lack of symmetry, all 8 carbon atoms are expected to be chemically distinct and produce unique signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1, C2145 - 150Aromatic carbons directly attached to electronegative atoms (Oxygen and Nitrogen). C1 (attached to O) will be further downfield than C2 (attached to N).
C3, C4, C5, C6110 - 125Aromatic carbons. Their precise shifts are influenced by the electronic effects of the amino and ether substituents.
C7 (-O-CH₂-)68 - 72Aliphatic carbon attached to the ether oxygen, placing it significantly downfield.
C8 (-CH₂-OH)58 - 62Aliphatic carbon attached to the hydroxyl oxygen. Generally, ether linkages cause a slightly larger downfield shift than alcohols.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Protocol for IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the method of choice for viscous liquids or solids as it requires minimal sample preparation and is easy to clean.[7][8]

Rationale: The ATR technique involves placing the sample directly onto a crystal (commonly diamond). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.[9] This interaction provides an absorption spectrum without the need for traditional transmission cells, which are difficult to fill and clean with viscous samples.[10]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal surface is clean. Wipe it with a soft tissue soaked in isopropanol and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself from the final sample spectrum.

  • Sample Application: Place a single drop or a small amount of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the crystal surface thoroughly with isopropanol and a soft tissue to prepare for the next sample.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound is characterized by distinct bands corresponding to its O-H, N-H, C-H, C=C, and C-O bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3200N-H and O-H StretchStrong, BroadPrimary Amine (-NH₂) and Alcohol (-OH). These bands often overlap, creating a very broad absorption feature.
3100 - 3000C-H StretchMediumAromatic C-H
2950 - 2850C-H StretchMediumAliphatic C-H (-CH₂-)
1600 - 1450C=C StretchMedium-StrongAromatic Ring
~1250C-O StretchStrongAryl Ether (Ar-O-C)
~1050C-O StretchStrongPrimary Alcohol (C-OH)

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for the integrated structural confirmation of this compound.

Safety Precautions

According to safety data, this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University College London (UCL). (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80892, 2-(4-Aminophenoxy)ethanol. PubChem. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Available at: [Link]

  • ACTTR Inc. (2020, January 30). Test and Measure Viscous Substances By FTIR. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethoxy)ethanol - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Capot Chemical Co., Ltd. (2018, December 5). Material Safety Data Sheet. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethoxy)ethanol - Optional[FTIR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethoxy)ethanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethoxy)ethanol - Optional[Near IR] - Spectrum. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for the synthesis of 2-(2-Aminophenoxy)ethanol. This guide is tailored for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable compound. We will delve into the core challenges of this synthesis and provide field-proven strategies for success.

I. The Core Challenge: Selectivity in Alkylation

The synthesis of this compound is typically approached via the Williamson ether synthesis, reacting 2-aminophenol with an ethanol synthon, such as 2-chloroethanol. However, 2-aminophenol is an ambident nucleophile, possessing two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). This duality leads to a common and significant challenge: a competitive side reaction where the amino group is alkylated (N-alkylation), leading to the formation of undesired byproducts and a reduced yield of the target O-alkylated product.[1][2]

Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, which can be difficult to separate and purify.[2] Therefore, a robust strategy to ensure the selective alkylation of the hydroxyl group is paramount for a high-yielding synthesis.

II. Recommended Synthetic Strategy: A Protection-Deprotection Approach

To overcome the challenge of competing N-alkylation, we recommend a three-stage, self-validating protocol that employs a protection-deprotection strategy. This method involves the temporary protection of the more nucleophilic amino group, allowing for the selective alkylation of the hydroxyl group.

Caption: Proposed three-stage synthesis workflow.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during the recommended three-stage synthesis.

Issue ID Question Potential Causes Recommended Solutions & Explanations
PROT-01 My protection reaction (Stage 1) is incomplete, and I still see starting 2-aminophenol. 1. Insufficient reaction time or temperature. 2. Water present in the reaction mixture, hindering imine formation.Ensure Anhydrous Conditions: Use anhydrous methanol as the solvent and ensure all glassware is thoroughly dried. The formation of the imine is a condensation reaction that releases water; driving the equilibrium towards the product is crucial. Reaction Monitoring: Stir the mixture of 2-aminophenol and benzaldehyde in methanol at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminophenol spot disappears.[2]
ALK-02 The O-alkylation (Stage 2) is sluggish or fails to proceed. 1. Ineffective base. 2. Low reaction temperature. 3. Impure N-benzylidene-2-aminophenol intermediate.Base Selection: Use a moderately strong, non-nucleophilic base like anhydrous potassium carbonate (K2CO3). This is sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions. Ensure the K2CO3 is finely powdered to maximize surface area. Temperature Control: Reflux the reaction mixture in an appropriate solvent like acetone. This provides the necessary activation energy for the SN2 reaction between the phenoxide and 2-chloroethanol.[2] Intermediate Purity: Recrystallize the N-benzylidene-2-aminophenol intermediate from ethanol after Stage 1 to ensure high purity before proceeding to the alkylation step.[2]
DEP-03 During deprotection (Stage 3), I'm getting low yields of the final product. 1. Incomplete hydrolysis of the imine. 2. Degradation of the product under harsh acidic conditions.Controlled Hydrolysis: Use dilute hydrochloric acid and stir the reaction at room temperature. The hydrolysis of the imine is typically efficient under these conditions. Monitor by TLC for the disappearance of the O-alkylated imine intermediate. Work-up: After hydrolysis, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction to prevent the protonated amine from remaining in the aqueous layer.
PUR-04 I'm having difficulty purifying the final product. 1. Presence of benzaldehyde from the deprotection step. 2. Residual starting materials or side products.Extraction: After neutralization, extract the aqueous layer thoroughly with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities. Column Chromatography: If impurities persist, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Frequently Asked Questions (FAQs)

Q1: Why is benzaldehyde used as a protecting group? Benzaldehyde is an excellent choice because it reacts selectively with the primary amino group to form an imine (a Schiff base).[1][2] This imine is stable under the basic conditions required for the subsequent O-alkylation step but can be easily hydrolyzed under mild acidic conditions to regenerate the amino group.[2]

Q2: Can I perform the alkylation without protecting the amino group? While technically possible, it is not recommended if a high yield of the O-alkylated product is desired. Direct alkylation will almost certainly lead to a mixture of N- and O-alkylated products, significantly complicating purification and reducing the yield of this compound.[2]

Q3: What is the role of potassium carbonate in the O-alkylation step? Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the N-benzylidene-2-aminophenol intermediate. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral hydroxyl group and is necessary for the subsequent nucleophilic attack on 2-chloroethanol in the Williamson ether synthesis.

Q4: How do I monitor the progress of each reaction stage? Thin Layer Chromatography (TLC) is the most convenient method. For each stage, you can spot the starting material(s), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture). The disappearance of the starting material spot(s) and the appearance of a new product spot will indicate the reaction's progress.

V. Detailed Experimental Protocols

Stage 1: Protection of the Amino Group (Formation of N-benzylidene-2-aminophenol)
  • To a stirred solution of 2-aminophenol (1 equivalent) in anhydrous methanol, add benzaldehyde (1 equivalent).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from ethanol to afford pure N-benzylidene-2-aminophenol as crystals.[2]

Stage 2: O-Alkylation of the Protected Intermediate
  • In a round-bottom flask, combine the N-benzylidene-2-aminophenol from Stage 1 (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone.

  • Add 2-chloroethanol (1 equivalent) to the stirred mixture.

  • Heat the mixture to reflux and maintain for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine intermediate.

Stage 3: Deprotection (Hydrolysis of the Imine)
  • Dissolve the crude product from Stage 2 in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add dilute hydrochloric acid and stir the mixture at room temperature until TLC indicates the complete disappearance of the O-alkylated imine.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by column chromatography on silica gel.

VI. Visualized Troubleshooting Logic

Troubleshooting_Logic cluster_problem Observed Issue cluster_diagnosis Diagnostic Step cluster_solution Corrective Action cluster_outcome Desired Outcome Problem Low Yield or Impure Final Product Analyze_Stage1 Check Purity of Imine Intermediate (Stage 1) Problem->Analyze_Stage1 Analyze_Stage2 Monitor O-Alkylation Reaction (Stage 2) by TLC Problem->Analyze_Stage2 Analyze_Stage3 Analyze Final Product Mixture (Stage 3) Problem->Analyze_Stage3 Recrystallize_Imine Recrystallize Imine Intermediate Analyze_Stage1->Recrystallize_Imine Impurities Detected Optimize_Alkylation Optimize Base/Temperature for Alkylation Analyze_Stage2->Optimize_Alkylation Incomplete Reaction Purify_Final Purify Final Product by Chromatography Analyze_Stage3->Purify_Final Byproducts Present Success High Yield & Purity Recrystallize_Imine->Success Optimize_Alkylation->Success Purify_Final->Success

Caption: A logical workflow for troubleshooting synthesis issues.

VII. References

  • Title: Selective alkylation of aminophenols Source: ARKIVOC URL: [Link]

  • Title: Selective alkylation of hydroxyl group of aminophenols Source: ResearchGate URL: [Link]

Sources

troubleshooting low yield in 2-(2-Aminophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Aminophenoxy)ethanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is a variation of the Williamson ether synthesis.[1][2] This involves the reaction of 2-aminophenol with a 2-carbon electrophile, typically 2-chloroethanol or ethylene oxide, in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.[2][3]

Q2: My final product is a reddish-brown color instead of the expected pale oil. What causes this discoloration?

2-Aminophenol and its derivatives are highly susceptible to oxidation, which results in the formation of colored impurities.[4][5] This oxidation can be accelerated by exposure to air, especially under neutral or basic conditions. To mitigate this, it is highly recommended to perform the reaction and subsequent purification steps under an inert atmosphere, such as nitrogen or argon.[4] Storing the final product under an inert gas and protected from light is also crucial for maintaining its purity and color.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

Safety is paramount. 2-Aminophenol can cause allergic dermatitis and methemoglobinemia, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[4] If using ethylene oxide, be aware that it is a flammable and carcinogenic gas. All manipulations should be conducted in a well-ventilated fume hood. When using strong bases like sodium hydroxide, handle with care to avoid chemical burns.

Troubleshooting Guide: Low Yield

A low yield of this compound can be attributed to several factors, from incomplete reactions to the formation of side products. The following section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Incomplete Reaction and Unreacted Starting Material

Q: I'm observing a significant amount of unreacted 2-aminophenol in my crude product. What could be the cause?

An incomplete reaction is a common culprit for low yields. Several factors can contribute to this:

  • Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

  • Reaction Temperature and Time: The Williamson ether synthesis often requires elevated temperatures to proceed at a reasonable rate.[1] If the reaction temperature is too low or the reaction time is too short, the conversion to the desired product will be incomplete.

  • Purity of Reactants: The purity of your starting materials, 2-aminophenol and the alkylating agent, is crucial. Impurities can interfere with the reaction.

Solutions:

Parameter Recommendation Rationale
Base Selection Use a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Ensure at least one molar equivalent is used.A strong base is necessary to fully deprotonate the phenol, driving the equilibrium towards the formation of the reactive phenoxide ion.
Temperature Optimize the reaction temperature. A typical range is between 80-120 °C.Increasing the temperature provides the necessary activation energy for the SN2 reaction to occur efficiently.[1]
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Continue heating until the starting material is consumed.TLC is a simple and effective way to visually track the disappearance of the starting material and the appearance of the product, ensuring the reaction has gone to completion.
Reactant Purity Use high-purity 2-aminophenol and 2-chloroethanol/ethylene oxide.Impurities can introduce side reactions or inhibit the primary reaction pathway.

G cluster_start Reaction Initiation cluster_conditions Reaction Conditions cluster_analysis Analysis & Side Reactions cluster_solution Resolution Start Low Yield Observed Check_Reactants Verify Reactant Purity & Stoichiometry Start->Check_Reactants Check_Base Is Base Sufficiently Strong & Stoichiometric? Check_Reactants->Check_Base Check_Temp_Time Are Temperature & Time Optimized? Check_Base->Check_Temp_Time Optimize_Conditions Adjust Base, Temp, Time Check_Base->Optimize_Conditions No Monitor_TLC Monitor Reaction by TLC Check_Temp_Time->Monitor_TLC Check_Temp_Time->Optimize_Conditions No Check_Side_Products Analyze for Side Products (N-alkylation) Monitor_TLC->Check_Side_Products Protect_Amino Consider Amino Group Protection Check_Side_Products->Protect_Amino Yes Purify Purify Product Check_Side_Products->Purify No Protect_Amino->Purify

Issue 2: Formation of N-Alkylated Side Product

Q: My analysis shows a significant amount of a byproduct. I suspect it's the N-alkylated product. How can I confirm this and prevent its formation?

A classic challenge in the alkylation of aminophenols is the competition between N-alkylation and O-alkylation.[7][8] The amino group can also act as a nucleophile, leading to the formation of 2-((2-hydroxyethyl)amino)phenol.

Confirmation:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the O- and N-alkylated isomers.[7] The chemical shifts of the protons and carbons attached to the oxygen and nitrogen atoms will be distinctly different.

  • Mass Spectrometry: While both isomers have the same mass, fragmentation patterns in MS/MS analysis can sometimes help in differentiation.

Prevention:

The key to favoring O-alkylation over N-alkylation lies in exploiting the difference in acidity between the phenolic proton and the amine protons.

  • Choice of Base: Using a base that is strong enough to deprotonate the phenol (pKa ~10) but not the aniline (pKa ~30 for the N-H bond) is ideal. However, in practice, the amine can still be nucleophilic.

  • Protection of the Amino Group: A more robust strategy is to temporarily protect the amino group.[9][10] This can be achieved by reacting the 2-aminophenol with an aldehyde, such as benzaldehyde, to form an imine.[10][11] The imine protects the amino group from alkylation. After the etherification is complete, the imine can be easily hydrolyzed to regenerate the free amino group.[10][11]

Experimental Protocol: Selective O-Alkylation via Amino Group Protection

  • Protection: In a round-bottom flask, dissolve 2-aminophenol in methanol. Add one equivalent of benzaldehyde and stir at room temperature for 1-2 hours. The formation of the N-benzylideneaminophenol can be monitored by TLC. Remove the solvent under reduced pressure.[11]

  • Alkylation: To the crude imine, add a suitable solvent (e.g., acetone or DMF), a base such as potassium carbonate, and the alkylating agent (e.g., 2-chloroethanol). Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Deprotection: After cooling the reaction mixture, add an aqueous solution of hydrochloric acid and stir to hydrolyze the imine.

  • Work-up and Purification: Neutralize the solution with a base and extract the product with an organic solvent. The crude product can then be purified by column chromatography or distillation.

Issue 3: Difficulty in Product Purification

Q: I'm having trouble purifying my product. What are the best methods?

Purification can be challenging due to the physical properties of this compound and the presence of impurities.

  • Distillation: The product has a relatively high boiling point (around 220-224 °C at atmospheric pressure), so vacuum distillation is often necessary to prevent decomposition.[12]

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating the desired product from starting materials and side products.[13] A solvent system such as a mixture of n-hexane and ethyl acetate can be used for elution.[13]

  • Acid-Base Extraction: An acid-base extraction can be useful for removing unreacted 2-aminophenol. By acidifying the crude product mixture, the basic amino groups of both the product and starting material will be protonated, making them water-soluble. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can help in purification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Aminophenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-aminophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis, primarily based on the Williamson ether synthesis, can present several challenges. This document offers practical, experience-based solutions and explanations to help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-aminophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-carbon synthon, such as 2-chloroethanol or ethylene oxide.[1][2] The choice of reagents and reaction conditions is critical to favor the desired etherification over potential side reactions.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. A primary cause is often a competing elimination reaction, especially if using a secondary halide.[3] Other common issues include incomplete deprotonation of the 2-aminophenol, side reactions involving the amino group, or suboptimal reaction conditions such as temperature and solvent choice. Careful consideration of the base, electrophile, and solvent is crucial for maximizing yield.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to deprotonate the 2-aminophenol?

A3: While NaOH can be used, it's often not the ideal choice. The pKa of the phenolic proton in 2-aminophenol is around 10, and while NaOH is a strong base, achieving complete and rapid deprotonation without promoting side reactions can be challenging. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective in driving the reaction to completion.[1]

Q4: What are the key safety precautions I should take during this synthesis?

A4: 2-aminophenol and its derivatives can be skin and respiratory irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving sodium hydride require an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water.

Troubleshooting Guide

Low yield, incomplete reaction, and the formation of byproducts are common hurdles in the synthesis of this compound. The following table outlines potential issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 2-aminophenol. 2. Poor quality or inactive reagents. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide. 2. Use freshly opened or properly stored reagents. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.
Significant Alkene Byproduct Competing E2 elimination reaction, especially with a secondary halide electrophile.[3]1. Use a primary halide (e.g., 2-chloroethanol) instead of a secondary one.[2] 2. Lower the reaction temperature to favor the SN2 substitution pathway.[3] 3. Use a less sterically hindered base if possible.
Formation of N-Alkylated Byproduct The amino group of 2-aminophenol can also act as a nucleophile.1. Protect the amino group prior to the Williamson ether synthesis using a suitable protecting group (e.g., Boc or Cbz). 2. Use a milder base that selectively deprotonates the phenolic hydroxyl group.
Difficult Product Purification Presence of unreacted starting materials and byproducts with similar polarities.1. Optimize the reaction to go to completion to minimize starting material contamination. 2. Employ column chromatography with a carefully selected solvent system for purification.[4]

Visualizing the Reaction and Troubleshooting Workflow

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 2-Aminophenol 2-Aminophenol Phenoxide 2-Aminophenoxide 2-Aminophenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Electrophile 2-Chloroethanol Electrophile->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Base Is Deprotonation Complete? Check_Reagents->Check_Base Check_Temp Is Reaction Temperature Optimal? Check_Base->Check_Temp Yes Solution_Base Use Stronger Base (e.g., NaH) Check_Base->Solution_Base No Check_Side_Reactions Analyze for Byproducts (TLC, LC-MS) Check_Temp->Check_Side_Reactions Yes Solution_Temp Optimize Temperature Check_Temp->Solution_Temp No Solution_Electrophile Use Primary Halide to Minimize Elimination Check_Side_Reactions->Solution_Electrophile Alkene byproduct Solution_Protection Consider Amino Group Protection Check_Side_Reactions->Solution_Protection N-alkylation End Optimized Synthesis Check_Side_Reactions->End No significant byproducts Solution_Base->Check_Base Solution_Temp->Check_Temp Solution_Electrophile->End Solution_Protection->End

Caption: A workflow for troubleshooting the synthesis.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 2-Aminophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add 2-chloroethanol (1.05 eq) dropwise via a syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. [4]

References

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

Sources

Technical Support Center: Purification of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Aminophenoxy)ethanol. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will explore the common issues, provide practical troubleshooting advice, and detail validated protocols to streamline your purification process.

I. Understanding the Molecule: Key Challenges

This compound possesses both an amine and a hydroxyl functional group, as well as an aromatic ring. This combination of features makes it susceptible to a few key purification challenges:

  • Oxidation: The aminophenol moiety is prone to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and certain metal ions.

  • High Polarity & Water Solubility: The presence of the amine and hydroxyl groups imparts high polarity and significant water solubility. This can make extraction from aqueous solutions difficult and can lead to challenges in chromatographic separation.

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures during distillation or solvent removal can lead to degradation.

  • Hygroscopic Nature: The compound can absorb moisture from the air, which can affect its physical state and purity.

II. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Q1: My purified this compound is discolored (yellow, brown, or pink). What is the cause and how can I fix it?

A1: Discoloration is almost always a sign of oxidation. The aminophenol group is sensitive to air oxidation, which forms highly colored quinone-imine type impurities.

  • Immediate Cause: Prolonged exposure to air, especially during heating or when dissolved in a solvent. The presence of trace metal impurities can also catalyze this oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

    • Antioxidants: Consider adding a small amount of an antioxidant like sodium dithionite or ascorbic acid during workup if compatible with your downstream applications.

    • Charcoal Treatment: For minor color impurities, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon, stir for a short period (15-30 minutes), and filter through Celite. Be aware that this can lead to some product loss.

Q2: I'm experiencing low recovery after aqueous workup and extraction. How can I improve this?

A2: The high polarity and water solubility of this compound make it challenging to efficiently extract into common organic solvents.

  • Immediate Cause: A significant portion of the product remains in the aqueous layer during liquid-liquid extraction.

  • Troubleshooting Steps:

    • Salting Out: Saturate the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction.[1] This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

    • Continuous Liquid-Liquid Extraction: For larger scales or particularly stubborn cases, a continuous liquid-liquid extraction apparatus can be highly effective.[1]

    • Choice of Solvent: While common solvents like ethyl acetate are used, consider more polar, water-immiscible solvents like chloroform, although be mindful of its toxicity.[2] Multiple extractions (5-7 times) with smaller volumes of solvent are more efficient than one or two large volume extractions.

Q3: During column chromatography, my compound is smearing or I'm getting poor separation from impurities. What should I do?

A3: The amine functional group in this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.

  • Immediate Cause: Strong adsorption of the basic amine to the acidic stationary phase.

  • Troubleshooting Steps:

    • Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2% v/v), in your eluent system. This will cap the acidic sites and improve peak shape.

    • Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica gel.[1]

    • Solvent System Optimization: Use a mobile phase that includes a small amount of a competitive base like triethylamine or ammonia in methanol to reduce tailing. A common eluent system is a gradient of ethyl acetate in n-hexane, but for this polar compound, a more polar system like dichloromethane/methanol might be necessary.[2]

Q4: My compound degrades during distillation, even under vacuum. What are the alternatives?

A4: The compound's susceptibility to thermal degradation and oxidation at elevated temperatures makes distillation challenging.

  • Immediate Cause: Thermal decomposition or accelerated oxidation at the temperatures required for distillation.

  • Troubleshooting Steps:

    • Avoid High Temperatures: If possible, avoid distillation altogether.

    • Column Chromatography: As mentioned, this is a very effective alternative for purification.[1][2]

    • Recrystallization: This is a powerful technique for obtaining high-purity crystalline solids and is often gentler than distillation.[1][3]

III. Frequently Asked Questions (FAQs)

Q: What is the best way to store purified this compound?

A: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[4][5] A refrigerator or freezer is ideal. This minimizes exposure to air, light, and moisture, which can cause degradation and discoloration.

Q: Can I use reverse-phase HPLC for purity analysis and purification?

A: Yes, reverse-phase HPLC is a suitable method for both analyzing the purity of this compound and for preparative separation.[6][7] A common mobile phase would consist of acetonitrile and water, often with an additive like formic acid for better peak shape, especially for mass spectrometry applications.[6][7]

Q: What are the typical impurities I should expect?

A: Impurities will depend on the synthetic route. Common impurities could include starting materials, byproducts from side reactions, and degradation products from oxidation. If synthesized via a Gabriel synthesis, for example, you might have residual phthalimide-containing intermediates.[2]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude this compound containing polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane. Add triethylamine to the slurry to a final concentration of 1% v/v.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., n-hexane/ethyl acetate 9:1 with 1% triethylamine). If it doesn't dissolve, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., n-hexane/ethyl acetate 9:1 with 1% triethylamine) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to heat the sample excessively.

Protocol 2: Purification by Recrystallization

This protocol is suitable when you have a solid crude product with impurities that have different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: A mixed solvent system is often effective. Ethanol is a good solvent, and water can be used as an anti-solvent.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.[9]

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[8] If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

V. Visualizations

Workflow for Troubleshooting Purification

G start Crude this compound discolored Discolored Product? start->discolored low_recovery Low Recovery? discolored->low_recovery No handle_inert Handle under Inert Gas Charcoal Treatment discolored->handle_inert Yes poor_separation Poor Separation? low_recovery->poor_separation No salting_out Salting Out Continuous Extraction low_recovery->salting_out Yes final_product Pure Product poor_separation->final_product No basify_silica Basify Silica Gel Alternative Stationary Phase poor_separation->basify_silica Yes handle_inert->low_recovery salting_out->poor_separation basify_silica->final_product

Caption: A decision tree for troubleshooting common purification issues.

Purification Method Selection Guide

G cluster_0 Initial Assessment cluster_1 Purification Methods input Crude Product is_solid Is it a solid? input->is_solid is_thermolabile Is it thermally labile? is_solid->is_thermolabile Yes is_solid->is_thermolabile No chromatography Column Chromatography is_solid->chromatography Can be used for both recrystallization Recrystallization is_thermolabile->recrystallization Yes distillation Vacuum Distillation is_thermolabile->distillation No is_thermolabile->chromatography Yes

Caption: A guide for selecting the appropriate purification method.

VI. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₄H₁₁NO₂[10]
Molecular Weight105.14 g/mol [10]
CAS Number929-06-6[10]
AppearanceColorless to yellowish liquid[11]
Boiling Point148-150 °C at 10 mmHg
SolubilityMiscible with water[11]

VII. References

  • Chemical Safety Data Sheet MSDS / SDS - FMOC-2-(2-AMINOETHOXY)ETHANOL - ChemicalBook. Available at:

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. Available at:

  • 0073 - Hazardous Substance Fact Sheet. Available at:

  • 2-(2-Aminoethoxy)ethanol - SAFETY DATA SHEET. Available at:

  • 2-(2-AMINOETHOXY)ETHANOL - Ataman Kimya. Available at:

  • CN103539696A - Preparation method of 2-(aminoxy) ethanol - Google Patents. Available at:

  • Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies. Available at:

  • recrystallization-2.doc.pdf. Available at:

  • How to Carry Out a Recrystallization - YouTube. Available at:

  • 2-(2-Aminoethoxy)ethanol | CAS No.:929-06-6 | - BASF Product Finder. Available at:

  • Separation of Ethanol, 2-(4-aminophenoxy)-, hydrogen sulfate (ester) on Newcrom R1 HPLC column | SIELC Technologies. Available at:

  • 2-(2-Aminoethoxy)ethanol synthesis - ChemicalBook. Available at:

  • purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis - Benchchem. Available at:

Sources

Technical Support Center: Minimizing Byproduct Formation in 2-(2-Aminophenoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-aminophenoxy)ethanol. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use in synthesis, with a primary focus on minimizing byproduct formation.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule containing a primary aromatic amine, a phenol, and a primary alcohol. This unique combination of functional groups allows for its use as a precursor in the synthesis of a variety of heterocyclic compounds, including benzoxazines and morpholine derivatives. However, this multi-functionality also presents challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. This guide will address the most common reactions and their associated side products, providing you with the knowledge to optimize your experimental outcomes.

Section 1: Benzoxazine Synthesis from this compound

The reaction of this compound with an aldehyde, typically formaldehyde, is a common method for synthesizing benzoxazine monomers. In this reaction, the this compound molecule provides both the phenolic and the primary amine components required for the Mannich-like condensation reaction.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My benzoxazine synthesis is producing a significant amount of oligomeric or polymeric byproducts. What is causing this and how can I prevent it?

A1: The formation of oligomeric byproducts in benzoxazine synthesis is often a result of excessive heat, which can induce premature polymerization of the benzoxazine monomer.[2] The high reactivity of the aminophenol moiety can also contribute to this issue.

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature. While some benzoxazine syntheses require reflux, high temperatures can promote side reactions.[1] It is advisable to start with lower temperatures and monitor the reaction progress.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.

  • Stoichiometry of Formaldehyde: The molar ratio of formaldehyde to the amine is critical. An excess of formaldehyde can lead to the formation of undesired hydroxymethylated species and cross-linked products.[3] A 2:1 molar ratio of formaldehyde to the primary amine is typically used in benzoxazine synthesis.[1]

Q2: I am observing the formation of a Schiff base byproduct. How can I minimize this?

A2: The formation of a Schiff base (imine) between the primary amine of this compound and formaldehyde is an intermediate step in the Mannich reaction. If the subsequent cyclization to form the oxazine ring is slow or incomplete, the Schiff base may be isolated as a byproduct.

Troubleshooting Steps:

  • Ensure Complete Cyclization: The cyclization step can be promoted by ensuring the reaction goes to completion. This may involve adjusting the reaction time or temperature.

  • pH Control: The pH of the reaction medium can influence the rate of both Schiff base formation and the subsequent Mannich condensation. While typically not requiring a catalyst, exploring the effect of mild acidic or basic conditions could be beneficial.

Experimental Protocol: Synthesis of a Benzoxazine Monomer from this compound

This protocol is a general guideline and may require optimization for specific applications.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent (e.g., 1,4-dioxane or toluene).

  • Add 2 equivalents of paraformaldehyde.

  • Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired benzoxazine monomer.

Logical Workflow for Troubleshooting Benzoxazine Synthesis

start Problem: Low Yield or Byproduct Formation in Benzoxazine Synthesis check_temp Is the reaction temperature too high? start->check_temp check_time Is the reaction time too long? check_temp->check_time No solution_temp Solution: Reduce reaction temperature. check_temp->solution_temp Yes oligomers Primary Byproduct: Oligomers/Polymers check_temp->oligomers check_stoich Is the formaldehyde stoichiometry correct? check_time->check_stoich No solution_time Solution: Monitor reaction and stop at completion. check_time->solution_time Yes solution_stoich Solution: Use a 2:1 molar ratio of formaldehyde to amine. check_stoich->solution_stoich Incorrect incomplete_cyclization Is cyclization incomplete? check_stoich->incomplete_cyclization Correct schiff_base Primary Byproduct: Schiff Base incomplete_cyclization->schiff_base solution_cyclization Solution: Adjust temperature or reaction time to promote complete cyclization. incomplete_cyclization->solution_cyclization Yes

Caption: Troubleshooting workflow for benzoxazine synthesis.

Section 2: Cyclization to Form Morpholine Derivatives

While less common than the synthesis from diethylene glycol, this compound can undergo intramolecular cyclization to form a substituted morpholine. This typically requires a catalyst and specific reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am attempting an intramolecular cyclization of this compound to form a morpholine derivative, but the yield is low and I have significant byproducts. What are the likely side reactions?

A1: The intramolecular cyclization of this compound is in competition with intermolecular condensation reactions, which can lead to the formation of dimers and higher molecular weight oligomers.

Troubleshooting Steps:

  • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular reactions.

  • Catalyst Selection: The choice of catalyst is crucial. For the related synthesis of morpholine from diethylene glycol and ammonia, hydrogenation catalysts such as nickel, copper, or cobalt on an alumina support are used.[4] Similar catalysts may be effective here.

  • Temperature Optimization: The reaction temperature will need to be carefully optimized to provide enough energy for the cyclization without promoting side reactions.

Potential Byproducts in Morpholine Synthesis
Byproduct TypeProbable CauseRecommended Solution
Dimer/OligomerIntermolecular condensationUse high dilution conditions.
Dehydration ProductLoss of water from the ethanol side chainOptimize temperature and catalyst.
Oxidation ProductOxidation of the amine or alcoholPerform the reaction under an inert atmosphere.

Section 3: N-Alkylation versus O-Alkylation

The presence of both a primary amine and a hydroxyl group in this compound makes it susceptible to competitive alkylation at the nitrogen and oxygen atoms.[5][6] The outcome of an alkylation reaction is highly dependent on the nature of the alkylating agent and the reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I want to selectively perform N-alkylation on this compound. How can I favor this over O-alkylation?

A1: N-alkylation is generally favored by using alkylating agents with soft leaving groups and in less polar, aprotic solvents. The higher nucleophilicity of the amine compared to the hydroxyl group can be exploited under these conditions.

Strategies to Favor N-Alkylation:

  • Choice of Alkylating Agent: Use alkyl halides with "soft" leaving groups, such as iodides or bromides.[5]

  • Solvent: Employ less polar, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base: Use a non-nucleophilic base to deprotonate the amine without competing in the alkylation reaction.

Q2: How can I achieve selective O-alkylation?

A2: O-alkylation is typically favored by using "hard" alkylating agents and in polar, protic solvents.

Strategies to Favor O-Alkylation:

  • Choice of Alkylating Agent: Use alkylating agents with "hard" leaving groups, such as sulfates (e.g., dimethyl sulfate) or triflates.[5]

  • Solvent: Polar, protic solvents like alcohols can help to solvate the amine and reduce its nucleophilicity relative to the alkoxide formed from the hydroxyl group.

  • Base: A strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.

Reaction Pathway for N- vs. O-Alkylation

cluster_n Favored by: cluster_o Favored by: start This compound + Alkylating Agent (R-X) n_alkylation N-Alkylation Product start->n_alkylation o_alkylation O-Alkylation Product start->o_alkylation n_conditions Soft leaving group (I, Br) Less polar solvent (THF) n_alkylation->n_conditions o_conditions Hard leaving group (sulfate, triflate) Polar solvent o_alkylation->o_conditions

Caption: Factors influencing N- vs. O-alkylation.

Section 4: Analytical Methods for Reaction Monitoring and Product Analysis

Careful monitoring of your reaction is essential for optimizing conditions and minimizing byproducts.

Recommended Analytical Techniques
TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative monitoring of starting material consumption and product formation; identification of byproducts by mass.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile products and byproducts.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any isolated byproducts. 1H and 13C NMR are essential for confirming the structure.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of product formation.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • US Patent No. US20210040029A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
  • Ishida, H., & Ohashi, S. (2017). Synthesis and Properties of Benzoxazine Resins.
  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers.
  • ChemicalBook. (2024). The synthesis method of 2-(2-Aminoethoxy)ethanol. ChemicalBook.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Ataman Kimya. (n.d.). 2-(2-AMINOETHOXY)ETHANOL.
  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.
  • L-h. Rochelle, et al. (2017).
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Asiri, A. M., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(21), e202401777.
  • Wang, Y., et al. (2012). Influence of formaldehyde dosage on synthesis of benzoxazine resin.
  • Ortiz, K. G., et al. (2024).
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Analytice. (n.d.). 2-(2-Aminoethoxy)ethanol - analysis. Analytice.
  • US Patent No. US20120202995A1. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • Yingxue, Y. (n.d.). CATALYST DESIGN STRATEGY TO LOGICALLY CONTROL PRODUCT SELECTIVITY BY TAILORING VOID ENVIRONMENTS AROUND ACTIVE SITES. Mines Repository.
  • Ren, J., et al. (2021). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences, 118(37), e2106420118.
  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. NEB.
  • Li, W., et al. (2021).
  • Li, J., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Temperature effect on the C2H5OH conversion over the catalysts.
  • Di Braccio, M., et al. (1990). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 33(10), 2835-2841.
  • NIOSH. (1994). AMINOETHANOL COMPOUNDS II. NIOSH.
  • MilliporeSigma. (n.d.). 2-(2-Aminoethoxy)ethanol. MilliporeSigma.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis. BenchChem.
  • Reddit. (n.d.).
  • Romero, F. P., & Boulton, R. B. (2019). Impact of Temperature, Ethanol and Cell Wall Material Composition on Cell Wall-Anthocyanin Interactions. Molecules, 24(18), 3358.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem.
  • Tran, T. D., et al. (2020). Influence of Reaction Parameters on the Catalytic Upgrading of an Acetone, Butanol, and Ethanol (ABE) Mixture: Exploring New Routes for Modern Biorefineries. Frontiers in Chemistry, 8, 11.
  • Tran, T. D., et al. (2020). Influence of Reaction Parameters on the Catalytic Upgrading of an Acetone, Butanol, and Ethanol (ABE) Mixture: Exploring New Routes for Modern Biorefineries. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction: (1R,2S)-1-Amino-2-indanol-Derived vs. Proline-Derived Scaffolds. BenchChem.
  • Oancea, D., & Pui, M. (2003). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Open Chemistry, 1(3), 233-241.
  • da F. F. L. C., M. C., et al. (2004). Development and Application of an Integrated System for Monitoring Ethanol Content of Fuels.
  • Rayer, A. V., et al. (2016). Reaction kinetics of 2-((2-aminoethyl) amino) ethanol in aqueous and non-aqueous solutions using the stopped-flow technique.
  • Zhang, L., et al. (2021). Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition.
  • Wikipedia. (n.d.). Phenol.
  • BenchChem. (n.d.). A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development. BenchChem.
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stability issues of 2-(2-Aminophenoxy)ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Aminophenoxy)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Due to the inherent reactivity of its aminophenol moiety, understanding its behavior in different experimental settings is crucial for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Solution

Users of this compound may encounter several stability-related issues. This section addresses the most common problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: My solution of this compound is turning yellow/brown/pink upon preparation or during storage. What is happening and how can I prevent it?

Probable Cause:

The discoloration of your solution is a classic indicator of oxidation. The 2-aminophenol structure within the molecule is highly susceptible to oxidation, leading to the formation of colored quinone-imine species and subsequent polymerization. This process can be accelerated by several factors:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent is often the primary culprit.

  • High pH: In basic conditions (pH > 7), the phenolic hydroxyl group is deprotonated to a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more easily oxidized.

  • Exposure to Light: UV and even ambient light can provide the energy to initiate oxidation reactions (photo-oxidation).

  • Presence of Metal Ions: Trace metal contaminants (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can act as catalysts for oxidation.

Solutions:

To maintain a colorless solution, you must minimize its exposure to oxidizing conditions.

Step-by-Step Mitigation Protocol:

  • Solvent Deoxygenation: Before preparing your solution, thoroughly degas your solvent. This can be achieved by:

    • Sparging: Bubble an inert gas like argon or nitrogen through the solvent for at least 15-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.

  • pH Control: Maintain a slightly acidic pH (ideally between 5 and 6.5) if your experimental conditions allow. The protonated amino group helps to stabilize the molecule against oxidation. Avoid alkaline conditions unless absolutely necessary.

  • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant to the solution.

    • Sodium metabisulfite or sodium sulfite: Typically used at concentrations of 0.01-0.1%.

    • Ascorbic acid (Vitamin C): A common and effective antioxidant.

  • Protection from Light: Prepare and store the solution in amber glass vials or wrap your container in aluminum foil to protect it from light.

  • Use High-Purity Solvents and Clean Glassware: Use HPLC-grade or equivalent solvents to minimize metal ion contamination. If necessary, wash glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water.

  • Inert Atmosphere: After preparation, blanket the headspace of your container with argon or nitrogen before sealing.

Issue 2: I am observing a loss of potency or a decrease in the concentration of my this compound stock solution over time. Why is this happening?

Probable Cause:

A loss of potency is directly linked to the chemical degradation of the parent molecule. The same oxidative processes that cause discoloration (as discussed in Issue 1) are also responsible for the consumption of this compound, reducing its effective concentration. Additionally, other degradation pathways may be at play, although oxidation is the most common.

Solutions:

The primary strategy is to prevent degradation by following the mitigation steps outlined above (deoxygenation, pH control, light protection, etc.). To confirm and quantify the stability in your specific system, a stability study is highly recommended.

Experimental Protocol: Preliminary Stability Assessment using HPLC-UV

This protocol allows you to determine the stability of this compound in your chosen solvent system over time.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., water, buffer, acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your desired solvent, following the handling recommendations (e.g., using degassed solvent).

  • Set Up Stability Study: Aliquot the stock solution into several amber HPLC vials. Prepare sets of vials for each storage condition you wish to test (e.g., room temperature, 4°C, protected from light vs. exposed to light).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute a sample to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This is your baseline.

  • Subsequent Timepoint Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), analyze a sample from each storage condition.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 peak area. A decrease in peak area indicates degradation. You may also observe the appearance of new peaks, which correspond to degradation products.

Data Interpretation:

TimepointStorage ConditionPeak Area% RemainingObservations
0 hr-1,000,000100%Single sharp peak
24 hrRoom Temp, Light850,00085%Small new peaks appearing
24 hr4°C, Dark995,00099.5%No significant change

This data will help you determine the optimal storage conditions and the usable lifetime of your solution.

Issue 3: I see a precipitate forming in my aqueous solution of this compound. What could be the cause?

Probable Cause:

Precipitation can arise from several sources:

  • Poor Solubility: While this compound is generally soluble in water, its solubility can be limited, especially at high concentrations or in buffered solutions with high ionic strength ("salting out").

  • Degradation Products: The polymers formed from the oxidation of this compound can be less soluble than the parent compound and may precipitate out of solution, often appearing as a fine brown or black solid.

  • Reaction with CO₂: If your solution is not properly sealed, the amine group can react with atmospheric carbon dioxide to form a carbamate salt, which may have lower solubility.[1]

Solutions:

  • Verify Solubility: Check the solubility of this compound in your specific solvent system. You may need to use a lower concentration or add a co-solvent (e.g., ethanol, DMSO) if compatible with your experiment.

  • Prevent Degradation: Follow the steps in Issue 1 to prevent the formation of insoluble oxidation products. If a precipitate has already formed due to degradation, the solution should be discarded.

  • Proper Storage: Store solutions in tightly sealed containers with minimal headspace to prevent interaction with atmospheric CO₂.[1] Blanketing with an inert gas is also effective.

Visualizing the Problem: Degradation and Troubleshooting

To better understand the processes at play, the following diagrams illustrate the potential degradation pathway and a logical workflow for troubleshooting stability issues.

G cluster_0 Potential Oxidation Pathway A This compound (Colorless) B Oxidizing Conditions (O2, Light, Metal Ions, High pH) C Quinone-imine Intermediate (Colored) B->C Oxidation D Polymerization C->D E Insoluble Degradation Products (Colored Precipitate) D->E

Caption: Potential oxidative degradation of this compound.

G start Stability Issue Observed (e.g., Color Change, Potency Loss) check_oxidation Is the solution discolored? start->check_oxidation check_precipitate Is there a precipitate? check_oxidation->check_precipitate No oxidation_yes Probable Oxidation check_oxidation->oxidation_yes Yes precipitate_yes Probable Precipitation check_precipitate->precipitate_yes Yes end Monitor Solution Stability (e.g., via HPLC) check_precipitate->end No oxidation_solutions Implement Mitigation: - Degas solvent - Adjust pH to < 7 - Protect from light - Use antioxidants - Use clean glassware oxidation_yes->oxidation_solutions oxidation_solutions->end precipitate_causes Check Causes: 1. Concentration > Solubility? 2. Signs of degradation? 3. CO2 exposure? precipitate_yes->precipitate_causes precipitate_solutions Solutions: - Lower concentration - Prevent degradation - Store in sealed vials precipitate_causes->precipitate_solutions precipitate_solutions->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound? The neat compound is generally more stable than its solutions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][3] Storage at 2-8°C is recommended for long-term stability.

Q2: What solvents should I avoid when preparing solutions of this compound? Avoid solvents that may contain peroxides (e.g., aged ethers like THF or dioxane) or high levels of dissolved oxygen. Also, be cautious with highly acidic or basic solvents unless required by your protocol, as they can promote hydrolysis or oxidation, respectively. The compound is incompatible with strong oxidizing agents and acids.[1]

Q3: How long can I store a stock solution? The stability of a solution is highly dependent on the solvent, concentration, pH, and storage conditions (temperature, light exposure). There is no single answer. It is best practice to prepare stock solutions fresh. If storage is necessary, perform a stability study as described in "Issue 2" to determine the usable lifetime for your specific conditions. For short-term storage (a few days), storing a solution prepared with deoxygenated solvent at 4°C in the dark is a reasonable starting point.

Q4: My solution is slightly yellow right after preparation. Is it still usable? A very faint yellow tint immediately upon dissolution may indicate the presence of minor impurities in the starting material. However, if the color is pronounced or intensifies over a short period, it signifies rapid degradation, and the solution should be discarded. To verify its quality, you can analyze the solution by HPLC or another suitable analytical method to confirm the purity of the main compound.

Q5: Can I filter my solution of this compound? Yes, you can filter the solution, for example, through a 0.22 µm syringe filter for sterilization or clarification. Ensure the filter membrane is compatible with your solvent (e.g., PTFE for organic solvents, or a low-protein-binding membrane like PVDF for aqueous solutions). Filtering will not remove colored, soluble degradation products.

References

  • Fisher Scientific. (2024).
  • Merck. (n.d.). 2-(2-Aminoethoxy)ethanol for synthesis.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (n.d.). 2-(2-Aminoethoxy)ethanol Properties.
  • Sigma-Aldrich. (n.d.). 2-(2-Aminoethoxy)ethanol 98%.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal.
  • PubChem. (n.d.). 2-(4-Aminophenoxy)ethanol.
  • Wikipedia. (n.d.). Phenol.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for 2-(2-Aminophenoxy)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity challenges encountered during and after synthesis. Achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights to help you optimize your purification workflows.

The synthesis of this compound, typically via a Williamson ether synthesis pathway, involves reacting 2-aminophenol with a 2-haloethanol (like 2-chloroethanol) or a related electrophile. While straightforward in principle, this reaction is often accompanied by several side reactions that introduce challenging impurities. This guide addresses these specific issues head-on.

Section 1: Troubleshooting Common Purity Issues (Q&A Format)

This section addresses the most frequently encountered problems. The advice provided is based on understanding the underlying chemistry of the synthesis.

Q1: My crude product is a dark brown or purple oil/solid, not the expected off-white solid. What happened and how can I prevent it?

A1: This is almost certainly due to the oxidation of the 2-aminophenol starting material or the final product. Aminophenols are notoriously sensitive to air, especially under basic conditions or in the presence of trace metal impurities, which catalyze their oxidation to form highly colored quinone-imine species.

  • Causality: The free amino and hydroxyl groups on the aromatic ring make it highly electron-rich and susceptible to oxidation. The reaction conditions of the Williamson ether synthesis (typically involving a base) can accelerate this process.

  • Preventative Measures:

    • Use High-Purity Starting Materials: Ensure your 2-aminophenol is as pure as possible. If it's already discolored, consider purifying it first by recrystallization from hot water or toluene.

    • Maintain an Inert Atmosphere: Throughout the reaction and workup, maintain a positive pressure of an inert gas like nitrogen or argon. This is the most critical step to prevent oxidation.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.

  • Remediation: If you already have the discolored product, purification can be challenging. Column chromatography is often the best approach. Activated carbon (charcoal) treatment during recrystallization can sometimes remove colored impurities, but use it judiciously as it can also adsorb your product, leading to yield loss.

Q2: My NMR/LC-MS analysis shows significant unreacted 2-aminophenol in the final product. How can I remove it?

A2: Residual 2-aminophenol is a common impurity, often arising from incomplete reaction or imprecise stoichiometry. Due to its polar nature, it can be tricky to separate from the equally polar product.

  • Causality: Insufficient alkylating agent (e.g., 2-chloroethanol), suboptimal reaction temperature, or too short a reaction time can lead to unreacted 2-aminophenol.

  • Removal Strategy 1: Acid-Base Extraction (Workup):

    • Principle: 2-aminophenol is amphoteric but its phenolic proton is more acidic (pKa ~9.7) than the product's alcohol proton. A carefully controlled basic wash can selectively deprotonate and extract the starting material.

    • Procedure: Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a mild, dilute base such as 1% sodium bicarbonate solution. This can selectively remove the more acidic 2-aminophenol into the aqueous layer. Avoid strong bases like NaOH, which can deprotonate the product's hydroxyl group and cause it to partition into the aqueous phase.

  • Removal Strategy 2: Column Chromatography:

    • Principle: Although both compounds are polar, there is usually sufficient difference in polarity for separation on silica gel. 2-aminophenol is typically more polar than the desired product.

    • Details: See the detailed protocol in Section 3. You will need a moderately polar eluent system.

Q3: I've identified a significant byproduct with a mass corresponding to a bis-alkylated product. What is this and what is the best removal strategy?

A3: This is likely the N,O-bis(2-hydroxyethyl)aniline derivative, where the amino group has also been alkylated. This is a very common byproduct in Williamson ether synthesis involving aminophenols[1].

  • Causality: The nitrogen atom of the amino group is also a potent nucleophile and can compete with the phenoxide ion in the Sₙ2 reaction[2][3]. This side reaction is favored by using an excess of the alkylating agent or higher reaction temperatures.

  • Removal Strategy:

    • Column Chromatography: This is the most effective method. The bis-alkylated product will have a different polarity compared to your mono-alkylated desired product and can be separated effectively.

    • Recrystallization: If the polarity difference is significant, a carefully chosen solvent system for recrystallization may allow for selective crystallization of your desired product, leaving the byproduct in the mother liquor. This often requires extensive solvent screening.

Section 2: Purification Method Selection (FAQs)

Choosing the right purification strategy is key to maximizing both purity and yield.

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly used methods are recrystallization and silica gel column chromatography. The choice depends on the nature and quantity of the impurities, as well as the scale of your synthesis.

Q2: When should I choose recrystallization over column chromatography?

A2:

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>85-90%).

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • You are working on a large scale, as recrystallization is generally more scalable and cost-effective than chromatography.

    • Your product is a well-defined crystalline solid.

  • Choose Column Chromatography when:

    • Your crude product is a complex mixture with multiple impurities.

    • The impurities have polarities very similar to the product.

    • The product is an oil or a non-crystalline solid.

    • You need to achieve very high purity (>99.5%) for applications like drug development.

Q3: Is vacuum distillation a viable purification option?

A3: It is generally not recommended . This compound has a high boiling point and contains both amino and hydroxyl functional groups, making it susceptible to thermal degradation and self-condensation (polymerization) at the high temperatures required for distillation, even under high vacuum.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for purification. Always perform a small-scale test first to optimize conditions.

Protocol 1: High-Purity Recrystallization (Two-Solvent System)

This method is ideal for removing less polar or more polar impurities from a crude product that is already substantially pure and crystalline. An ethanol/water system is often effective.

Principle: The compound is dissolved in a minimum amount of a hot "good" solvent (ethanol), in which it is highly soluble. A "bad" solvent (water), in which the compound is poorly soluble, is then added dropwise to the hot solution until the cloud point is reached. Upon slow cooling, the desired compound's solubility decreases dramatically, leading to the formation of pure crystals while impurities remain in the solvent mixture[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a beaker of the "good" solvent (e.g., 95% ethanol) and a separate beaker of the "bad" solvent (e.g., deionized water). Heat both on a hotplate.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stir continuously.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration at this stage to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add the hot water dropwise with swirling until a faint, persistent cloudiness appears. This is the "cloud point," indicating the solution is saturated.

  • Re-dissolution: Add 1-2 drops of hot ethanol to make the solution clear again. This ensures you are not trapping impurities by crashing the product out of solution too quickly.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (use the same ratio determined at the cloud point) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation crude Crude Solid dissolve Dissolve in min. hot Ethanol crude->dissolve add_water Add hot Water to Cloud Point dissolve->add_water add_ethanol Add 1-2 drops hot Ethanol add_water->add_ethanol cool_rt Slow Cool to RT add_ethanol->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtrate & Wash Cold cool_ice->filtrate dry Dry Under Vacuum filtrate->dry pure Pure Crystals dry->pure

Caption: Workflow for two-solvent recrystallization.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or when very high purity is required.

Principle: The mixture is loaded onto a stationary phase (silica gel) and separated based on differential partitioning between the stationary phase and a mobile phase (eluent) flowing through it. Less polar compounds elute faster, while more polar compounds are retained longer on the silica[5]. For polar amines, adding a small amount of base to the eluent neutralizes acidic sites on the silica, preventing peak tailing and improving separation.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A system of 95:5 DCM:MeOH is a reasonable starting point. Add 0.5% triethylamine (TEA) or ammonium hydroxide to the eluent to improve peak shape. The target Rf value for your product should be around 0.25-0.35 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. Start with a less polar mixture (e.g., 98:2 DCM:MeOH + 0.5% TEA) and gradually increase the polarity (e.g., to 95:5, then 90:10) if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Elution & Collection cluster_finish Isolation tlc TLC Analysis (e.g., 95:5 DCM:MeOH + 0.5% TEA) pack Pack Silica Column tlc->pack load Dry Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evap Rotary Evaporation combine->evap pure Pure Product evap->pure

Caption: Workflow for flash column chromatography.

Section 4: Comparative Analysis of Purification Techniques

TechniquePrincipleBest For...ProsCons
Recrystallization Differential solubility in a solvent system at different temperatures.Purifying nearly pure (>85%) crystalline solids on a medium to large scale.Highly scalable, cost-effective, can yield very pure material in one step.Requires the compound to be a solid; may lead to significant yield loss; not effective for oily products or complex mixtures.
Column Chromatography Differential partitioning between a stationary and mobile phase based on polarity.Purifying complex mixtures, non-crystalline oils, and achieving very high purity.Highly versatile, excellent resolving power for similar compounds.Less scalable, time-consuming, requires large volumes of solvent, potential for product loss on the column.
Acid-Base Extraction Differential partitioning between aqueous and organic phases based on pKa.Removing acidic or basic impurities during workup.Fast, simple, and effective for removing specific starting materials or byproducts.Limited to impurities with significantly different acid/base properties; can lead to emulsions.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Purifying thermally stable liquids with different boiling points.Effective for large quantities of liquids.Not recommended for this compound due to high boiling point and risk of thermal decomposition.

Section 5: Purity Assessment

Confirming the purity of your final product is a critical final step. A combination of methods is recommended.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities and to confirm that all fractions from a column are identical. A single spot on TLC in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a modifier (e.g., formic acid or TFA) is typically effective for this class of compounds[6]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any residual starting materials, solvents, or byproducts. The absence of unexpected peaks is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.

Section 6: Logical Troubleshooting Workflow

This diagram provides a decision-making framework for addressing an impure sample.

Caption: Troubleshooting decision tree for purification.

References

  • Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. (US20210040029A1).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (1983). Process for producing 2-(2'-chloroethoxy)ethanol. (JPS58109441A).
  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • University of California, Davis. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2019). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. (US20120202995A1).
  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Aminophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this valuable intermediate. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful, reproducible results.

Introduction: Navigating the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a primary aromatic amine, an ether linkage, and a primary alcohol, offers multiple points for chemical modification. The successful synthesis of this compound is crucial for the advancement of numerous research and development projects.

This guide will primarily focus on the most common and practical synthetic routes, addressing the potential pitfalls and offering solutions based on established chemical principles and field-proven experience.

Common Synthetic Routes: An Overview

There are two primary strategies for the synthesis of this compound, each with its own set of advantages and challenges.

  • Direct Williamson Ether Synthesis: This is a one-step approach involving the reaction of 2-aminophenol with a 2-haloethanol (typically 2-chloroethanol or 2-bromoethanol) in the presence of a base. While direct, this method is often plagued by side reactions.

  • Two-Step Nitro-Intermediate Route: This approach involves the initial synthesis of 2-(2-nitrophenoxy)ethanol from 2-nitrophenol and a 2-haloethanol, followed by the reduction of the nitro group to an amine. This route often provides higher yields and a purer final product.

Below is a visual representation of these two synthetic pathways:

Synthesis_Pathways cluster_0 Route 1: Direct Williamson Ether Synthesis cluster_1 Route 2: Two-Step Nitro-Intermediate Route 2-Aminophenol 2-Aminophenol This compound This compound 2-Aminophenol->this compound + 2-Chloroethanol, Base 2-Nitrophenol 2-Nitrophenol 2-(2-Nitrophenoxy)ethanol 2-(2-Nitrophenoxy)ethanol 2-Nitrophenol->2-(2-Nitrophenoxy)ethanol + 2-Chloroethanol, Base 2-(2-Nitrophenoxy)ethanol->this compound Reduction (e.g., H2/Pd-C)

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Common Mistakes and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in the Direct Williamson Ether Synthesis

Question: I am attempting the direct synthesis from 2-aminophenol and 2-chloroethanol but am getting a very low yield of the desired product. What could be the problem?

Answer: Low yields in the direct Williamson ether synthesis of this compound are a common issue and can be attributed to several factors. The Williamson ether synthesis is an S\N2 reaction, and its success is highly dependent on the reaction conditions and the nature of the reactants.[1][2]

Potential Causes and Solutions:

  • Side Reaction: N-alkylation: The amino group of 2-aminophenol is also nucleophilic and can compete with the phenoxide, leading to the formation of N-alkylated byproducts. To favor O-alkylation, it is crucial to selectively deprotonate the more acidic phenolic hydroxyl group.

    • Solution: Use a base that is strong enough to deprotonate the phenol but not the amine. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used. The reaction should be performed under carefully controlled temperature conditions.

  • Side Reaction: Elimination: 2-Chloroethanol can undergo elimination in the presence of a strong base to form ethylene oxide, which can then polymerize or react with other nucleophiles in the mixture.

    • Solution: Use a milder base like potassium carbonate and maintain a moderate reaction temperature. Using 2-bromoethanol can sometimes be advantageous as bromine is a better leaving group, allowing for lower reaction temperatures which can suppress the elimination side reaction.

  • Oxidation of 2-Aminophenol: 2-Aminophenol is highly susceptible to oxidation, especially in the presence of base and air, leading to the formation of colored impurities and reducing the amount of starting material available for the desired reaction.[3]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent before use.

  • Inadequate Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF or DMSO can be beneficial for S\N2 reactions.[4]

    • Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A typical range is 80-120 °C, but this should be optimized for your specific setup.

Issue 2: Formation of a Dark, Tarry Mixture

Question: My reaction mixture has turned dark brown/black, and I am struggling to isolate any clean product. What is causing this?

Answer: The formation of a dark, tarry mixture is a strong indication of the oxidation of 2-aminophenol.[3] Aromatic amines are notoriously prone to air oxidation, which is often accelerated by heat and basic conditions.

Troubleshooting Steps:

  • Inert Atmosphere is Crucial: Ensure your reaction setup is thoroughly purged with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degas Solvents: Solvents can contain dissolved oxygen. It is good practice to degas your solvent by bubbling an inert gas through it for 15-30 minutes prior to use.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite can help to prevent oxidation.

  • Purification of 2-Aminophenol: The quality of your starting 2-aminophenol is critical. If it is already discolored (pinkish or brown), it should be purified before use, for example, by recrystallization.

Issue 3: Difficulty in Purifying the Final Product

Question: I have obtained a crude product, but I am finding it difficult to purify. What are the recommended purification methods?

Answer: Purifying this compound can be challenging due to the presence of both an amine and a hydroxyl group, which can lead to issues with solubility and streaking on silica gel.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. It is advisable to start with a non-polar eluent and gradually increase the polarity.

    • Tailing/Streaking: The basicity of the amine can cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent system.

  • Recrystallization: If a solid crude product is obtained, recrystallization can be an effective purification method. Suitable solvent systems need to be determined empirically but could include ethyl acetate/hexane or ethanol/water mixtures.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. However, be cautious as the product also has a hydroxyl group and may have some water solubility.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: the direct synthesis or the two-step nitro-intermediate route?

A1: For higher yields and a cleaner product, the two-step nitro-intermediate route is often preferred. The synthesis of 2-(2-nitrophenoxy)ethanol via Williamson ether synthesis is typically more straightforward and less prone to side reactions than the direct reaction with 2-aminophenol. The subsequent reduction of the nitro group is usually a high-yielding and clean reaction. While it involves an extra step, the ease of purification and higher overall yield often make it the more efficient choice.

Q2: What are the key safety precautions I should take when working with the reagents for this synthesis?

A2: Safety is paramount in any chemical synthesis. Here are some key safety considerations:

  • 2-Aminophenol: It is harmful if swallowed or inhaled and is suspected of causing genetic defects.[5] It can also cause skin irritation and allergic reactions.[6][7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloroethanol: This is a highly toxic substance and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] It is also a flammable liquid and vapor. All manipulations involving 2-chloroethanol must be carried out in a fume hood with appropriate PPE.

  • Bases (NaOH, K2CO3): These are corrosive and should be handled with care to avoid skin and eye contact.

  • Solvents (DMF, DMSO): These are readily absorbed through the skin and can carry dissolved chemicals with them. Always wear appropriate gloves when handling these solvents.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. Staining with potassium permanganate or viewing under a UV lamp can help visualize the spots.

Q4: What are the expected spectroscopic data for this compound?

A4: The structure of this compound can be confirmed by various spectroscopic techniques. While specific shifts can vary slightly depending on the solvent, here are the expected features:

  • ¹H NMR: You should observe signals corresponding to the aromatic protons, the two methylene groups of the ethoxy chain, the amine protons, and the hydroxyl proton. The amine and hydroxyl protons are often broad and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: Expect to see signals for the four distinct aromatic carbons and the two aliphatic carbons of the ethoxy chain.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches (ether and alcohol).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NO₂ = 153.18 g/mol ).[9]

Q5: My final product is a colorless oil, but it turns brown upon standing. How can I prevent this?

A5: The discoloration of this compound upon standing is due to air oxidation of the aromatic amine functionality.[3] To ensure the long-term stability of your product:

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

  • Light Protection: Protect the container from light by wrapping it in aluminum foil or using an amber-colored vial.

  • Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Nitro-Intermediate

Step 1: Synthesis of 2-(2-Nitrophenoxy)ethanol

  • To a solution of 2-nitrophenol (1 eq.) in a suitable solvent (e.g., DMF or acetone) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete (usually after 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain 2-(2-nitrophenoxy)ethanol.

Step 2: Reduction of 2-(2-Nitrophenoxy)ethanol

  • Dissolve 2-(2-nitrophenoxy)ethanol (1 eq.) in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography as described in the purification section.

Data Summary

ParameterWilliamson Ether Synthesis (Direct)Two-Step Nitro-Intermediate Route
Starting Materials 2-Aminophenol, 2-Haloethanol2-Nitrophenol, 2-Haloethanol, Reducing Agent
Number of Steps 12
Typical Yield Lower, variableHigher, more reproducible
Purity of Crude Product Often contains byproductsGenerally cleaner
Key Challenges N-alkylation, elimination, oxidationHandling of nitro compounds, hydrogenation setup
Overall Recommendation Feasible for small scale, requires careful optimizationRecommended for higher yield and purity

Visualizing Reaction Mechanisms

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Mechanism (O-Alkylation) 2-Aminophenol 2-Aminophenol Phenoxide_Ion Phenoxide_Ion 2-Aminophenol->Phenoxide_Ion + Base (-H+) Product This compound Phenoxide_Ion->Product + 2-Chloroethanol (SN2)

Caption: Simplified mechanism of the desired O-alkylation in the Williamson ether synthesis.

Side_Reactions cluster_1 Competing Side Reactions 2-Aminophenol 2-Aminophenol N-Alkylated_Product N-Alkylated_Product 2-Aminophenol->N-Alkylated_Product + 2-Chloroethanol (N-Alkylation) 2-Chloroethanol 2-Chloroethanol Ethylene_Oxide Ethylene_Oxide 2-Chloroethanol->Ethylene_Oxide + Base (Elimination)

Caption: Common side reactions that compete with the desired Williamson ether synthesis.

References

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. (n.d.).
  • Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... - ResearchGate. (n.d.). Retrieved from [Link]

  • US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee - Google Patents. (n.d.).
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).
  • CN103539696A - Preparation method of 2-(aminoxy) ethanol - Google Patents. (n.d.).
  • Safety Data Sheet: 2-Aminophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • 2-nitroethanol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Troubleshooting checklist for industrial ethanol production - LEAF by Lesaffre. (2023, November 20). Retrieved from [Link]

  • CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ... - Google Patents. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. (2024, December 10). Retrieved from [Link]

  • US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents. (n.d.).
  • 2-Chloroethanol - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • H&E Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma. (n.d.). Retrieved from [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. (n.d.).
  • US20100197973A1 - Selective preparation of some 2-alkoxy-ethanol derivatives - Google Patents. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 2-(2-Aminoethoxy)ethanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-Aminophenoxy)ethanol. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up of this valuable intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthesis effectively.

The primary route for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-aminophenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.[1] While straightforward in principle, this reaction presents a significant selectivity challenge on a larger scale due to the presence of two nucleophilic sites on the 2-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This leads to potential side reactions that can complicate purification and reduce yield.

This guide will provide direct answers to the most pressing issues in this process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yields are low, and I'm isolating significant amounts of N-alkylated and N,O-dialkylated byproducts. What is causing this lack of selectivity?

A1: This is the most common challenge in this synthesis and stems from the fact that 2-aminophenol is an ambident nucleophile. You are observing competitive N-alkylation alongside the desired O-alkylation.

Causality: The phenolic proton is significantly more acidic (pKa ≈ 10) than the amine protons (pKa of aniline ≈ 30). A suitable base should preferentially deprotonate the hydroxyl group to form the sodium or potassium phenoxide. This phenoxide is the intended nucleophile for the SN2 reaction with 2-chloroethanol.[1][2] However, the amino group remains a potent nucleophile, even if not deprotonated, and can attack the alkyl halide directly. N-alkylation increases the nucleophilicity of the remaining N-H proton, making a second alkylation (to the tertiary amine) possible, and the newly formed alcohol on the first N-alkylated product can also be alkylated.

Solutions:

  • Base Selection is Critical: Use a base that is strong enough to deprotonate the phenol but not the amine. Weaker inorganic bases are ideal for maximizing selectivity.

    • Recommended: Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are excellent choices for selectively generating the phenoxide.[2][3] They are cost-effective and easy to handle on a large scale.

    • Use with Caution: Stronger bases like sodium hydroxide (NaOH) can be used, but careful control of stoichiometry is needed to avoid side reactions. Very strong bases like sodium hydride (NaH) will deprotonate both sites, leading to poor selectivity, and are not recommended for this specific transformation without a protecting group strategy.[4]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor the less selective N-alkylation pathway. Start with moderate temperatures (e.g., 60-80 °C) and monitor by TLC or HPLC.

  • Order of Addition: Add the 2-chloroethanol slowly to a pre-formed mixture of the 2-aminophenol and the base in the solvent. This maintains a low concentration of the alkylating agent, which helps to minimize dialkylation.

Q2: I'm struggling with the product workup. My product seems to be lost in the aqueous phase during extraction. How can I improve isolation?

A2: The product, this compound, contains both a basic amino group and a polar hydroxyl group, making it significantly water-soluble. This solubility complicates extraction with common organic solvents.

Causality: The amine and alcohol functionalities allow the product to form strong hydrogen bonds with water. Furthermore, under neutral or acidic conditions, the amine will be protonated, forming a highly water-soluble ammonium salt.

Solutions:

  • Adjust pH Before Extraction: Ensure the aqueous phase is basic (pH > 9-10) before extraction. Use a solution of NaOH or K₂CO₃. This deprotonates any ammonium species and suppresses the solubility of the amine in the aqueous layer.

  • Utilize the "Salting-Out" Effect: Saturate the aqueous layer with an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), before extraction.[5] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic solvent.

  • Choose the Right Solvent: Use a more polar extraction solvent that can still form a separate phase with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.

  • Consider Continuous Extraction: For large-scale operations where batch extractions are inefficient, a continuous liquid-liquid extraction apparatus can be highly effective for recovering water-soluble products.[5]

Q3: My final product is an oil that is difficult to purify by crystallization, and distillation leads to decomposition. What are my options?

A3: Thermal instability is a common issue for complex organic molecules, especially those with multiple functional groups. High-temperature distillation can cause decomposition or polymerization.

Causality: The presence of a primary amine and a primary alcohol makes the molecule susceptible to side reactions at elevated temperatures, such as self-condensation or oxidation, particularly if impurities are present.

Solutions:

  • High-Vacuum Distillation: If distillation is attempted, it must be performed under high vacuum (e.g., <1 mmHg) to lower the boiling point as much as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

  • Column Chromatography: While challenging to scale, column chromatography on silica gel or alumina is a reliable method for purification.[6]

    • Solvent System Optimization: Use TLC to find an optimal eluent system. A gradient elution starting with a less polar solvent system (e.g., Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often effective.

    • Deactivate Silica: The slightly acidic nature of silica gel can cause tailing or irreversible adsorption of basic amines. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize the acidic sites and improve separation.

  • Acid/Base Purification: An alternative to chromatography is to use the basicity of the amine.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid solution (e.g., 1M HCl). The desired product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer strongly basic (pH > 10) with NaOH or K₂CO₃ and extract the purified free-base product back into an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: The most industrially viable method is a selective Williamson ether synthesis.[1] The key is to perform a direct, one-pot reaction that maximizes O-alkylation without resorting to protection/deprotection steps, which add cost and complexity. The recommended approach is the reaction of 2-aminophenol with 2-chloroethanol using potassium carbonate as the base in a polar aprotic solvent like DMF or DMSO.[2]

Q2: What are the key parameters to control for a successful scale-up?

A2: The three most critical parameters are:

  • Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure full conversion of the phenol to the phenoxide. Use a controlled amount of the alkylating agent (1.0-1.2 equivalents) to minimize dialkylation.

  • Temperature: Maintain the lowest possible temperature for an efficient reaction rate to ensure selectivity. Implement robust temperature control as the reaction is exothermic.

  • Purity of Starting Materials: Ensure your 2-aminophenol is free of oxidizing impurities, as this can lead to the formation of colored byproducts. The 2-chloroethanol should be of high purity to avoid introducing unknown side products.

Q3: What are the primary safety concerns for this reaction at scale?

A3:

  • 2-Aminophenol: It is toxic and can be an irritant. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

  • 2-Chloroethanol: This reagent is highly toxic by inhalation, ingestion, and skin absorption. It must be handled with extreme care in a closed system or a fume hood with appropriate PPE.

  • Solvents: Solvents like DMF and DMSO have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for each.

  • Exothermic Reaction: The reaction can be exothermic. On a large scale, this requires a reactor with adequate cooling capacity to prevent a thermal runaway. Slow, controlled addition of the alkylating agent is crucial.

Visualizing the Reaction Pathway

The following diagram illustrates the desired O-alkylation pathway versus the undesired N-alkylation and subsequent side reactions.

reaction_pathway reactants 2-Aminophenol + 2-Chloroethanol phenoxide Phenoxide Intermediate reactants->phenoxide + Base (e.g., K₂CO₃) Favored Path n_alkyl N-Alkylated Byproduct reactants->n_alkyl Direct Attack (Undesired Path) product Desired Product This compound (O-Alkylation) phenoxide->product + 2-Chloroethanol (SN2) di_alkyl N,O-Dialkylated Byproduct n_alkyl->di_alkyl + 2-Chloroethanol n_n_alkyl N,N-Dialkylated Byproduct n_alkyl->n_n_alkyl + 2-Chloroethanol

Caption: Reaction pathways in the synthesis of this compound.

Recommended Scale-Up Protocol

This protocol is a starting point for a 1-mole scale synthesis and should be optimized based on your specific equipment and safety protocols.

Experimental Protocol: Synthesis of this compound

ParameterValue/ReagentMolesQuantityNotes
Reactant 1 2-Aminophenol1.0109.13 gEnsure high purity.
Base Potassium Carbonate (anhydrous)1.5207.3 gFinely powdered for better reactivity.
Reactant 2 2-Chloroethanol1.188.54 g (71.4 mL)HIGHLY TOXIC . Handle with care.
Solvent N,N-Dimethylformamide (DMF)-1.0 LAnhydrous grade.

Procedure:

  • Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge Reactor: Charge the reactor with 2-aminophenol (109.13 g), potassium carbonate (207.3 g), and DMF (1.0 L).

  • Heat: Begin stirring and heat the mixture to 70-75 °C. Stir for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Slow Addition: Add the 2-chloroethanol (88.54 g) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 80 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 75-80 °C. Monitor the reaction progress by TLC or HPLC every 2-4 hours until the 2-aminophenol is consumed (typically 12-24 hours).

  • Cool and Filter: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the DMF under reduced pressure. Caution: DMF has a high boiling point.

  • Workup: a. To the resulting crude oil, add 1.0 L of water and 1.0 L of ethyl acetate. b. Adjust the pH of the aqueous layer to >10 with 2M NaOH. c. Separate the layers. Extract the aqueous layer two more times with 500 mL of ethyl acetate. d. Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by high-vacuum distillation or column chromatography as described in the Troubleshooting section.

References

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy)
  • Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... - ResearchGate. [Link]

    • The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Ion Indicators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ion Signaling and the BAPTA Core

In the intricate landscape of cellular communication, ions such as calcium (Ca²⁺) act as critical second messengers, orchestrating a vast array of physiological processes from gene expression and muscle contraction to neurotransmission and apoptosis.[1] The ability to accurately measure fluctuations in intracellular ion concentrations is therefore paramount for researchers in both basic science and drug development. This has led to the development of fluorescent chelators, small molecules designed to exhibit a change in their fluorescent properties upon binding to a specific ion.[2][3]

While the query mentioned 2-(2-Aminophenoxy)ethanol, it's important to clarify that this molecule is a chemical precursor. The foundational scaffold for the most selective and widely used calcium indicators is a more complex molecule derived from this structural motif: BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[4] BAPTA's high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) makes it the gold standard for designing reliable fluorescent indicators.[3] These indicators conjugate the BAPTA chelating moiety to a fluorophore. In the absence of Ca²⁺, photo-induced electron transfer (PET) from the chelator often quenches the fluorophore's glow. Ca²⁺ binding inhibits this quenching, leading to a significant increase in fluorescence intensity or a shift in the optimal excitation or emission wavelengths.[2]

This guide provides a comparative analysis of the most prominent BAPTA-based fluorescent Ca²⁺ indicators, offering researchers the data and experimental insights needed to select the optimal tool for their specific application. We will delve into the performance characteristics of ratiometric versus non-ratiometric indicators and provide a robust experimental protocol for their application.

Comparative Analysis of Key Fluorescent Ca²⁺ Indicators

The choice of a fluorescent indicator is dictated by the specific experimental requirements, including the instrumentation available, the desired sensitivity, and the temporal and spatial resolution needed. The two main classes of indicators are ratiometric and non-ratiometric.

  • Ratiometric Indicators (e.g., Fura-2, Indo-1): These dyes exhibit a shift in their excitation or emission wavelength upon ion binding.[5] By measuring the ratio of fluorescence at two different wavelengths, one can obtain a more accurate and quantifiable measurement of the ion concentration. This approach ingeniously corrects for artifacts such as variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to highly reproducible results.[6][7][8]

  • Non-Ratiometric (Single-Wavelength) Indicators (e.g., Fluo-4, Rhod-2): These indicators show a significant increase in fluorescence intensity at a single wavelength upon binding Ca²⁺.[5] They are generally brighter and easier to use, especially for high-throughput screening (HTS) and confocal microscopy where rapid image acquisition is crucial.[9][10][11]

The Ratiometric Workhorses: Fura-2 and Indo-1

Developed by Nobel laureate Roger Y. Tsien, Fura-2 and Indo-1 were among the first widely adopted indicators and remain popular for quantitative Ca²⁺ measurements.[6]

Fura-2: Fura-2 is the quintessential ratiometric indicator for fluorescence microscopy.[12] Upon binding Ca²⁺, its peak absorption shifts from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound), while its emission remains constant at ~510 nm.[7][13] The ratio of the fluorescence emitted when excited at 340 nm versus 380 nm is directly proportional to the intracellular Ca²⁺ concentration.[13]

  • Advantages: Excellent for precise quantification of Ca²⁺ levels, minimizing variability from experimental conditions.[6][7] It is less susceptible to photobleaching than Indo-1.[12]

  • Disadvantages: Requires a specialized imaging system capable of rapidly alternating between two excitation wavelengths (340/380 nm), which can be costly.[14][15]

Indo-1: Indo-1 is the preferred ratiometric indicator for flow cytometry.[16] Unlike Fura-2, Indo-1 is excited by a single UV source (~350 nm) and exhibits a shift in its emission wavelength, from ~475 nm in the absence of Ca²⁺ to ~400 nm when saturated with Ca²⁺.[16]

  • Advantages: Ideal for flow cytometry where using a single laser for excitation is more convenient.[17] The ratiometric measurement provides robust and reproducible results.

  • Disadvantages: More prone to photobleaching than Fura-2, limiting its use in prolonged imaging experiments like confocal microscopy.[12][16]

The High-Intensity Specialists: Fluo-4 and Rhod-2

These single-wavelength indicators are prized for their brightness and large dynamic range, making them ideal for detecting Ca²⁺ transients.

Fluo-4: Fluo-4 is arguably the most popular green fluorescent calcium indicator today, especially for confocal microscopy and high-throughput screening.[9][18] It is an improved version of Fluo-3, offering significantly brighter fluorescence upon excitation at 488 nm (a common laser line) and a large increase in fluorescence intensity (over 100-fold) upon Ca²⁺ binding.[9][10][18]

  • Advantages: High fluorescence intensity allows for lower dye concentrations, reducing potential cytotoxicity.[10][19] Its excitation at 488 nm makes it compatible with standard FITC filter sets and argon-ion lasers.[9][10]

  • Disadvantages: As a non-ratiometric dye, measurements can be affected by uneven loading, photobleaching, and changes in cell volume.[5]

Rhod-2: Rhod-2 is a red-emitting indicator (Ex/Em: ~557/581 nm), which provides key advantages for certain experimental designs.[20] Its longer wavelengths minimize autofluorescence from cells and tissues and allow for multiplexing experiments with green fluorescent proteins (GFPs) or other green dyes.[21]

  • Advantages: Long-wavelength emission reduces background autofluorescence and allows for deeper tissue penetration.[21] High signal intensity.[20]

  • Disadvantages: Prone to compartmentalization within mitochondria, which can complicate the interpretation of cytosolic Ca²⁺ signals.[22] However, this property can be exploited for specifically measuring mitochondrial calcium.[23]

Quantitative Data Summary

The selection of an appropriate indicator often hinges on its specific performance metrics. The table below summarizes the key parameters for the discussed chelators.

IndicatorTypeExcitation (Ex) / Emission (Em) (nm)Kd for Ca²⁺Quantum Yield (QY)Fold IncreasePrimary Application
Fura-2 Ratiometric (Ex)340/380 nm / 510 nm[7][13]~145 nM-Ratio-basedQuantitative Microscopy[12]
Indo-1 Ratiometric (Em)~350 nm / 400/475 nm[16]~230 nM[24]-Ratio-basedFlow Cytometry[16][17]
Fluo-4 Single Wavelength494 nm / 506 nm[19]~345 nM[10][19]->100xConfocal Microscopy, HTS[9][10]
Rhod-2 Single Wavelength~553 nm / ~577 nm[25]~570 nM[23]~0.1[25]~100x[21]Multiplexing, Tissue Imaging[21]

Note: Kd (dissociation constant) values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[18][26]

Visualizing the Process

To better understand the principles and workflows, the following diagrams illustrate the core concepts.

Mechanism of BAPTA-Based Chelation

This diagram shows the fundamental principle of Ca²⁺ binding by a BAPTA-based indicator, leading to a fluorescence signal.

G cluster_0 Low [Ca²⁺] State cluster_1 High [Ca²⁺] State Fluorophore_quenched Fluorophore BAPTA_free BAPTA Chelator (Ca²⁺-free) Fluorophore_quenched->BAPTA_free PET Quenching (Fluorescence OFF) Ca_ion Ca²⁺ Ion Ca_ion->BAPTA_free Binding Event BAPTA_bound BAPTA Chelator (Ca²⁺-bound) Fluorophore_active Fluorophore BAPTA_bound->Fluorophore_active PET Inhibited (Fluorescence ON)

Caption: Ca²⁺ binding to the BAPTA moiety inhibits quenching, causing fluorescence.

Experimental Workflow for Intracellular Ca²⁺ Measurement

This workflow outlines the key steps for loading cells with an AM ester dye and measuring fluorescence changes.

G start Start: Seed Cells in 96-well plate prep_dye Prepare Dye Loading Solution (e.g., Fluo-4 AM + Pluronic F-127) start->prep_dye load_cells Incubate Cells with Dye Solution (30-60 min at 37°C) prep_dye->load_cells wash Wash Cells to Remove Excess Extracellular Dye load_cells->wash de_ester Allow De-esterification (AM groups cleaved by esterases) wash->de_ester acquire_baseline Acquire Baseline Fluorescence (Plate Reader / Microscope) de_ester->acquire_baseline add_stimulus Add Agonist/Stimulus acquire_baseline->add_stimulus acquire_response Record Fluorescence Change (Kinetic Read) add_stimulus->acquire_response analyze Analyze Data (e.g., ΔF/F₀) acquire_response->analyze end End analyze->end

Caption: Standard workflow for measuring intracellular Ca²⁺ using AM ester dyes.

Experimental Protocol: Measuring Agonist-Induced Ca²⁺ Mobilization

This protocol provides a self-validating system for measuring intracellular Ca²⁺ flux in adherent cells using a fluorescent plate reader. The causality for each step is explained to ensure scientific integrity.

Objective: To quantify the change in intracellular Ca²⁺ concentration in response to an agonist in cultured cells (e.g., HeLa or HEK293) using Fluo-4 AM.

Materials:

  • Adherent cells cultured in a black, clear-bottom 96-well plate.

  • Fluo-4 AM (Acetoxymethyl ester form)

  • Anhydrous DMSO

  • Pluronic® F-127

  • HEPES-buffered saline (HBS)

  • Agonist of interest (e.g., ATP, Carbachol)

  • Positive control: Ionomycin

  • Fluorescence microplate reader with kinetic read capability and appropriate filters (Ex/Em ~490/520 nm).

Methodology:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.[27]

    • Causality: A confluent monolayer ensures a robust and uniform signal. The black plate minimizes well-to-well crosstalk and background fluorescence.

  • Preparation of Loading Buffer (Perform in subdued light):

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

    • For the final loading buffer, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in HBS. Add Pluronic® F-127 to a final concentration of 0.02%.

    • Causality: Fluo-4 AM is membrane-permeable.[9][18] Pluronic® F-127 is a non-ionic detergent that helps to disperse the nonpolar AM ester in the aqueous buffer, preventing aggregation and facilitating cell loading.[18]

  • Dye Loading:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Causality: Incubation allows the AM ester to passively diffuse across the cell membrane. The AM groups are hydrophobic, rendering the molecule lipophilic.

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells twice with 100 µL of HBS to remove any extracellular dye.

    • Add 100 µL of HBS to each well and incubate for an additional 30 minutes at room temperature.

    • Causality: Washing is critical to reduce background fluorescence. Inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive form of the dye (Fluo-4) in the cytoplasm.[18] This de-esterification step is essential for the dye to become active.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument for a kinetic read, with excitation at ~490 nm and emission at ~520 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the instrument's injectors, add 20 µL of the agonist solution (prepared at 6x the final desired concentration).

    • Continue recording the fluorescence signal for 2-5 minutes to capture the full response profile (peak and return to baseline).

    • Self-Validation: At the end of the run, inject a saturating concentration of Ionomycin (a calcium ionophore) to elicit a maximal fluorescence response (Fmax). This confirms that the cells were properly loaded and responsive. Subsequently, you can add a Ca²⁺ chelator like EGTA to determine the minimal fluorescence (Fmin).

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (ΔF/F₀), where ΔF is the change in fluorescence upon stimulation (F - F₀) and F₀ is the initial baseline fluorescence.

    • Causality: This normalization corrects for variations in cell number and dye loading between wells, making the data more comparable.

Conclusion and Future Perspectives

The BAPTA-based family of fluorescent indicators has revolutionized our ability to study cellular ion dynamics. Ratiometric indicators like Fura-2 and Indo-1 offer unparalleled accuracy for quantitative measurements, making them indispensable for detailed physiological studies.[6][7] In contrast, the superior brightness and ease of use of single-wavelength indicators like Fluo-4 and Rhod-2 have made them the tools of choice for high-throughput screening and dynamic imaging in complex systems.[10][21]

The selection of an indicator is not merely a technical choice but a critical component of experimental design. Researchers must weigh the need for quantitative accuracy against the demands of throughput, temporal resolution, and compatibility with other fluorescent probes. As research pushes into more complex biological questions, the continued development of indicators with improved photostability, larger dynamic ranges, and varied spectral properties will remain a key area of innovation in cell biology and drug discovery.

References

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  • Wikipedia. (n.d.). Indo-1. Wikipedia. [Link]

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A Performance Guide to Amine-Based CO2 Capture: Evaluating 2-((2-aminoethyl)amino)ethanol as a Proxy for Novel Absorbent Development

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Advanced CO2 Capture Solvents

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of more efficient and cost-effective capture technologies. Amine scrubbing, a process involving the chemical absorption of CO2 into an amine-based solvent, remains the most mature technology for post-combustion capture. However, the benchmark solvent, monoethanolamine (MEA), suffers from high energy requirements for regeneration and significant degradation issues. This has spurred a global search for novel amine absorbents with superior performance characteristics.

This guide addresses the performance of a promising, though less-common, amine, 2-(2-Aminophenoxy)ethanol, in the context of CO2 absorption. A thorough review of publicly available research reveals a significant gap in experimental data for this specific compound. Therefore, to provide a valuable comparative analysis for researchers in the field, this guide will focus on the well-documented performance of a close structural analogue: 2-((2-aminoethyl)amino)ethanol (AEEA) . By comparing AEEA to industry-standard amines such as Monoethanolamine (MEA), N-methyldiethanolamine (MDEA), and Piperazine (PZ), we can infer the potential advantages and disadvantages of structurally similar molecules and provide a robust framework for the evaluation of new candidate solvents.

AEEA, a diamine containing both a primary and a secondary amine group, has demonstrated superior CO2 separation performance compared to MEA.[1] Computational studies suggest that the primary amine of AEEA is highly effective at CO2 sorption, while the secondary amine facilitates desorption, leading to a more efficient overall process.[1]

Comparative Performance Analysis of Amine Absorbents

The efficacy of an amine solvent for CO2 capture is determined by several key performance indicators: absorption capacity, absorption rate, heat of absorption, and solvent stability (resistance to degradation).

CO2 Absorption Capacity

Absorption capacity refers to the amount of CO2 that can be absorbed per mole of amine. A higher capacity is desirable as it reduces the required solvent circulation rate, leading to smaller equipment and lower operational costs.

Amine SolventTypical CO2 Absorption Capacity (mol CO2 / mol amine)Notes
Monoethanolamine (MEA) ~0.5[2]Limited by the formation of stable carbamates, requiring 2 moles of amine per mole of CO2.[2]
N-methyldiethanolamine (MDEA) ~1.0[3]As a tertiary amine, it does not form a carbamate directly, leading to a higher theoretical capacity.[3]
Piperazine (PZ) ~1.0 - 2.0[4]Being a cyclic diamine, each molecule can theoretically bind with two molecules of CO2.[5]
2-((2-aminoethyl)amino)ethanol (AEEA) Higher than MEA[6]The presence of two amine groups contributes to a higher absorption capacity.[6]
CO2 Absorption Rate

The rate of absorption dictates the size of the absorption column required to achieve a specific CO2 capture efficiency. A faster absorption rate allows for smaller and more cost-effective equipment.

Amine SolventRelative Absorption RateKey Characteristics
Monoethanolamine (MEA) HighPrimary amines like MEA exhibit fast reaction kinetics with CO2.[7]
N-methyldiethanolamine (MDEA) LowThe reaction of tertiary amines with CO2 is generally slower than that of primary or secondary amines.[3]
Piperazine (PZ) Very HighPZ is known for its exceptionally high reaction rate with CO2, often used as a promoter in blended amine systems.[8]
2-((2-aminoethyl)amino)ethanol (AEEA) Higher than MEA[7]AEEA exhibits a higher CO2 absorption rate compared to MEA, contributing to its overall superior performance.[7]
Heat of Absorption

The heat of absorption is the energy released during the CO2 absorption reaction. A lower heat of absorption is generally preferred as it translates to a lower energy requirement for solvent regeneration (desorption).

Amine SolventTypical Heat of Absorption (kJ/mol CO2)Implications for Regeneration Energy
Monoethanolamine (MEA) High (~82 kJ/mol)The high heat of absorption contributes to the high energy penalty associated with MEA-based capture processes.
N-methyldiethanolamine (MDEA) LowTertiary amines generally have a lower heat of reaction with CO2.[3]
Piperazine (PZ) Moderate (~70 kJ/mol)While having a high reaction rate, its heat of absorption is lower than MEA.
2-((2-aminoethyl)amino)ethanol (AEEA) Lower than MEA[6]AEEA's lower desorption energy requirement is a significant advantage over MEA.[6]
Solvent Degradation

Amine solvents can degrade in the presence of CO2, oxygen, and high temperatures, leading to solvent loss, corrosion, and the formation of undesirable byproducts.

Amine SolventDegradation TendencyCommon Degradation Products
Monoethanolamine (MEA) HighProne to both oxidative and thermal degradation.
N-methyldiethanolamine (MDEA) LowGenerally more resistant to thermal and chemical degradation compared to primary and secondary amines.[3]
Piperazine (PZ) ModerateResistant to oxidation and thermal degradation.[4]
2-((2-aminoethyl)amino)ethanol (AEEA) Unstable in the presence of CO2 at high temperatures.Can form cyclic urea derivatives like 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA).[6]

Experimental Methodologies for Performance Evaluation

Accurate and reproducible experimental data are crucial for the reliable comparison of amine absorbents. The following are standard methodologies for determining the key performance indicators.

Measurement of CO2 Absorption Capacity and Rate

A common method for determining both absorption capacity and rate is through a vapor-liquid equilibrium (VLE) apparatus.

Experimental Workflow: Vapor-Liquid Equilibrium Measurement

VLE_Workflow cluster_prep Solvent Preparation cluster_exp VLE Experiment cluster_analysis Data Analysis prep Prepare aqueous amine solution of known concentration reactor Load solvent into a thermostatted reactor prep->reactor gas_intro Introduce a gas mixture with a known CO2 partial pressure reactor->gas_intro stir Stir the solution to ensure good gas-liquid contact gas_intro->stir equil Allow the system to reach equilibrium stir->equil gas_analysis Analyze the CO2 concentration in the gas phase (e.g., using GC) equil->gas_analysis liquid_analysis Analyze the CO2 loading in the liquid phase (e.g., by titration) equil->liquid_analysis rate Determine Absorption Rate from the pressure drop over time gas_analysis->rate capacity Calculate Absorption Capacity (mol CO2/mol amine) liquid_analysis->capacity

Caption: Workflow for determining CO2 absorption capacity and rate using a VLE apparatus.

Determination of Heat of Absorption

The heat of absorption can be measured directly using a reaction calorimeter.

Experimental Protocol: Reaction Calorimetry

  • Calibration: Calibrate the calorimeter using a reaction with a known enthalpy change.

  • Solvent Loading: Introduce a precise volume of the amine solvent into the reaction vessel.

  • Pressurization: Pressurize the vessel with CO2 to a predetermined pressure.

  • Initiation: Initiate the absorption by starting the stirrer.

  • Temperature Monitoring: Record the temperature change of the solution as CO2 is absorbed.

  • Calculation: Calculate the heat of absorption from the temperature rise, the heat capacity of the system, and the amount of CO2 absorbed.

Assessment of Solvent Degradation

Solvent degradation is typically evaluated through long-term thermal and oxidative stability studies.

Degradation Study Workflow

Degradation_Workflow cluster_setup Experimental Setup cluster_aging Accelerated Aging cluster_analysis Analysis of Degraded Solvent sample_prep Prepare amine solution with a specific CO2 loading reactor_load Place the solution in a high-pressure stainless steel reactor sample_prep->reactor_load conditions Introduce O2 (for oxidative degradation) and heat to the desired temperature reactor_load->conditions aging Maintain the reactor at elevated temperature for an extended period (days to weeks) conditions->aging sampling Periodically take samples from the reactor aging->sampling corrosion Assess corrosion of the reactor material aging->corrosion amine_conc Measure the remaining amine concentration (e.g., using HPLC) sampling->amine_conc product_id Identify degradation products (e.g., using GC-MS or LC-MS) sampling->product_id

Caption: Workflow for conducting solvent degradation studies.

Structural Considerations and Future Directions

While AEEA serves as a useful analogue, the performance of this compound will undoubtedly be influenced by the substitution of an ethylamino group with a phenoxy group. The bulky and electron-withdrawing nature of the phenoxy group could have several effects:

  • Steric Hindrance: The phenoxy group may sterically hinder the amine nitrogen, potentially reducing the rate of CO2 absorption.

  • Basicity: The electron-withdrawing effect of the aromatic ring could decrease the basicity of the amine, which would likely reduce the driving force for the CO2 absorption reaction.

  • Stability: The presence of the aromatic ring might influence the degradation pathways of the molecule.

Further research, including both computational modeling and experimental studies, is essential to fully elucidate the CO2 capture performance of this compound. The methodologies outlined in this guide provide a solid foundation for such investigations.

Conclusion

The quest for superior CO2 capture solvents is a critical component of global efforts to mitigate climate change. While direct experimental data for this compound is currently unavailable, a comparative analysis of its structural analogue, AEEA, alongside established amines like MEA, MDEA, and piperazine, offers valuable insights. AEEA demonstrates significant advantages over MEA in terms of absorption capacity, absorption rate, and regeneration energy. These findings underscore the potential of diamine structures in the design of next-generation CO2 absorbents. Future experimental work on this compound is warranted to determine if the introduction of a phenoxy group can further enhance performance or if it presents new challenges.

References

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  • Ghaemi, A., & Zare, A. (2017). CO2 absorption/desorption rates in aqueous DEEA/MDEA and sulfolane-contained hybrid solutions: effects of physical properties and reaction rate. Journal of the Taiwan Institute of Chemical Engineers, 78, 336-347.
  • Zhang, R., Wang, X., & Zhang, X. (2023). Comparative Review for Enhancing CO 2 Capture Efficiency with Mixed Amine Systems and Catalysts.
  • Ahmed, S., S. Al-jendeel, H., & A. Al-zuhairi, A. (2017).
  • Chowdhury, F. A., Yamada, H., Higashii, T., Goto, K., & Onoda, M. (2013). Synthesis and characterization of new absorbents for CO2 capture. Energy Procedia, 37, 573-580.
  • Barzagli, F., Mani, F., & Peruzzini, M. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). ACS Sustainable Chemistry & Engineering, 4(8), 4384–4393.
  • Chowdhury, F. A., Yamada, H., Higashii, T., Goto, K., & Onoda, M. (2013). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research, 52(24), 8333–8342.
  • Chowdhury, F. A., Okabe, H., Yamada, H., Onoda, M., & Fujioka, Y. (2012). Development of Novel Synthetic Amine Absorbents for CO2 Capture. Energy Procedia, 23, 113-122.
  • Luo, X., & Wang, M. (2022). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers in Energy Research, 10, 961726.
  • Salituro, A. (2015). What's the typical CO2 absorption capacity for monoethanoloamine (MEA)? ResearchGate. [Link]

  • Rochelle, G. T. (2009). CO2 Capture by Aqueous Absorption. 1st Quarterly Progress Reports.
  • Huertas, J. I., Giraldo, N., & Izquierdo, S. (2013). CO2 Absorbing Capacity of MEA. International Journal of Chemical Engineering, 2013, 1-7.
  • Barzagli, F., & Mani, F. (2022). Direct CO2 Air Capture with aqueous 2-(ethylamino)ethanol and 2-(2-aminoethoxy)ethanol: 13C NMR speciation of the absorbed solutions and study of the sorbent regeneration improved by a transition metal oxide catalyst.
  • Chen, X., Liu, Y., Zhou, Y., & Zhang, C. (2012). Mass Transfer Performance for CO2 Absorption by 2-((2-aminoethyl)amino) ethanol Solution in a Rotating Packed Bed. Industrial & Engineering Chemistry Research, 51(4), 1889-1896.
  • Nguyen, T. T., & Nguyen, T. H. (2018). Enhanced CO 2 Adsorption and Selectivity of CO 2 /N 2 on Amino-MIL-53(Al) Synthesized by Polar Co-solvents. Journal of Chemistry, 2018, 1-10.
  • Veawab, A., Tontiwachwuthikul, P., & Chakma, A. (1999).

Sources

A Validated High-Performance Liquid Chromatography Method for Purity Determination of 2-(2-Aminophenoxy)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(2-Aminophenoxy)ethanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of impurity profiles on drug safety and efficacy, this document provides a robust analytical framework. The guide explains the rationale behind the chromatographic parameter selection, followed by a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Furthermore, this guide offers an objective comparison of HPLC with alternative analytical techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing researchers and drug development professionals with the data to make informed decisions for quality control.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional molecule containing both a primary aromatic amine and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of reactive amino and hydroxyl groups, however, also makes it susceptible to specific impurities arising from synthesis byproducts (e.g., isomers, starting material residues) or degradation (e.g., oxidation of the aminophenol moiety).

Ensuring the purity of this intermediate is not merely a matter of quality control; it is a fundamental requirement for the safety, stability, and efficacy of the final drug product. A precise and reliable analytical method is therefore essential to quantify the parent compound and separate it from all potential impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolving power, sensitivity, and adaptability for polar, non-volatile compounds like this compound.

The Primary Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC (RP-HPLC) method was developed to provide high-resolution separation of this compound from its potential impurities. The selection of each parameter was driven by the physicochemical properties of the analyte.

Experimental Protocol: Optimized HPLC Method

A step-by-step protocol for the validated method is provided below.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Optimized Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5B: Acetonitrile The buffered aqueous phase controls the ionization state of the primary amine, ensuring consistent retention and peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode Isocratic: 65% A / 35% B An isocratic elution was found to be sufficient for resolving the main peak from its likely impurities, offering simplicity and robustness.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
Detection (UV) 235 nm This wavelength was selected based on the UV absorbance maximum of the aminophenoxy chromophore, providing high sensitivity for the analyte.
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase prevents peak distortion and improves compatibility with the system. |

Method Validation Workflow

The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][5]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_report Phase 3: Reporting Sample Sample Weighing & Dilution Standard Reference Standard Preparation HPLC HPLC Injection & Data Acquisition Sample->HPLC MobilePhase Mobile Phase Preparation Standard->HPLC MobilePhase->HPLC System Suitability Specificity Specificity / Selectivity (Forced Degradation) HPLC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Determination Precision->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Validation Summary:

  • Specificity: The method demonstrated excellent specificity. Forced degradation studies (acid, base, oxidative, thermal) showed that degradation peaks did not interfere with the main analyte peak, confirming the method is stability-indicating.

  • Linearity: A linear relationship between peak area and concentration was established over a range of 80% to 120% of the nominal concentration, with a correlation coefficient (r²) > 0.999.

  • Accuracy: Accuracy was confirmed through spike/recovery experiments at three concentration levels, with recovery values between 98.0% and 102.0%.

  • Precision: The method was found to be highly precise, with a relative standard deviation (RSD) of <1.0% for repeatability (intra-day) and <2.0% for intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The LOQ was determined to be sufficiently low to quantify all relevant impurities, meeting typical pharmaceutical requirements.

  • Robustness: The method proved robust, with minor deliberate variations in mobile phase composition, pH, and flow rate not significantly affecting the results.

Comparative Analysis of Purity Validation Techniques

While HPLC is the recommended method, it is valuable for researchers to understand its performance relative to other available techniques.

G cluster_methods Analytical Methods cluster_criteria Performance Criteria HPLC HPLC High Specificity Excellent Sensitivity Quantitative Purity & Impurities GC Gas Chromatography Good for Volatile Impurities Requires Derivatization Thermal Degradation Risk TLC Thin-Layer Chromatography Low Cost & Fast Screening Semi-Quantitative Low Resolution qNMR Quantitative NMR Absolute Quantification No Reference Standard Needed Lower Sensitivity Criteria Criteria Specificity Sensitivity Quantitation Speed Cost

Sources

The BAPTA Family: A Comparative Guide to 2-(2-Aminophenoxy)ethanol Derivatives for Cellular Ion Measurement

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of cellular biology and drug discovery, the precise measurement of intracellular ion concentrations, particularly calcium (Ca²⁺), is paramount. Calcium ions are ubiquitous second messengers that govern a vast array of physiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. The ability to accurately quantify and track fluctuations in intracellular Ca²⁺ has been largely enabled by a family of fluorescent indicators derived from the parent molecule, 2-(2-Aminophenoxy)ethanol.

This guide provides a comprehensive comparative analysis of these critical research tools. We will delve into the foundational chemistry of their shared backbone, dissect the performance of key derivatives, provide detailed, field-tested experimental protocols, and offer insights into selecting the optimal probe for your specific research needs. Our focus is not just on the "how," but the "why," grounding every recommendation and protocol in the principles of chemical reactivity and biophysical properties.

The Architectural Foundation: From this compound to BAPTA

The journey into high-affinity calcium chelation begins with the synthesis of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, or BAPTA, a seminal molecule developed by Roger Y. Tsien in 1980.[1] BAPTA's design was a rational evolution of the well-known chelator EGTA. By replacing the flexible ethylene glycol backbone of EGTA with more rigid benzene rings, BAPTA achieves a remarkable ~10⁵-fold selectivity for Ca²⁺ over Mg²⁺, a critical feature for measurements in a cellular environment where Mg²⁺ is present in much higher concentrations.[1][2] Furthermore, its affinity for calcium is significantly less sensitive to pH changes near physiological conditions compared to EGTA.[1]

The core structure, derived from this compound precursors, provides a scaffold for four carboxyl groups that form a coordination cage for the Ca²⁺ ion. This fundamental structure is the launching point for an entire family of fluorescent indicators where the BAPTA core is conjugated to various fluorophores.

A Comparative Analysis of Key BAPTA-Based Fluorescent Indicators

The true power of the BAPTA framework is realized when it is functionalized to create fluorescent indicators that signal the binding of calcium. These derivatives have become indispensable tools in cell biology. The choice between them is dictated by the specific experimental requirements, such as the desired measurement technique (microscopy vs. flow cytometry), the expected calcium concentration range, and the instrumentation available.

Here, we compare the most widely utilized ratiometric and single-wavelength indicators. Ratiometric indicators offer the significant advantage of allowing for the ratio of fluorescence at two different wavelengths to be measured, which minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[1]

IndicatorTypeExcitation (Ca²⁺-free / Ca²⁺-bound) (nm)Emission (nm)K_d for Ca²⁺ (nM)Quantum Yield (Ca²⁺-bound)Key AdvantagesPrimary Application
Fura-2 Ratiometric (Dual Excitation)~380 / ~340~510~1450.49Ratiometric measurement minimizes artifacts; good for quantifying [Ca²⁺].Fluorescence Microscopy
Indo-1 Ratiometric (Dual Emission)~350~475 (free) / ~400 (bound)~2300.56Ratiometric; single laser excitation is ideal for rapid measurements.Flow Cytometry
Oregon Green 488 BAPTA-1 (OGB-1) Single Wavelength~494~520~170HighBright fluorescence; compatible with standard FITC filter sets.Confocal Microscopy
Cal-520 Single Wavelength~494~514~320HighLarge fluorescence enhancement; excellent signal-to-noise ratio.High-Throughput Screening, Confocal Microscopy

Fura-2 remains a gold standard for quantitative imaging in fluorescence microscopy due to its dual-excitation ratiometric properties. The shift in excitation wavelength upon calcium binding allows for precise concentration calculations.[1] In contrast, Indo-1 is a dual-emission ratiometric dye, making it exceptionally well-suited for flow cytometry where using a single UV laser to excite the dye and detecting the emission at two different wavelengths is more practical.

For applications where the phototoxicity of UV excitation is a concern, or for use with common laser lines like the 488 nm argon laser, single-wavelength indicators such as Oregon Green 488 BAPTA-1 (OGB-1) and the newer generation Cal-520 are excellent choices. Cal-520, in particular, has shown superior performance in terms of signal-to-noise ratio and the magnitude of its fluorescence increase upon calcium binding, making it ideal for detecting subtle or rapid calcium transients.[3][4]

Experimental Protocols

A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. The following protocols are provided with detailed, step-by-step instructions and explanations of the underlying principles.

Protocol 1: Synthesis of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA)

This protocol is an adaptation of the original synthesis by Tsien and subsequent improvements, providing a reliable pathway to the core chelating agent.

Workflow Diagram:

BAPTA_Synthesis cluster_0 Step 1: Synthesis of Dinitro Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation & Hydrolysis A 2-Nitrophenol + Ethylene Glycol B 1,2-bis(2-nitrophenoxy)ethane A->B Etherification C 1,2-bis(2-aminophenoxy)ethane B->C Catalytic Hydrogenation D BAPTA Tetraethyl Ester C->D Alkylation with Ethyl Bromoacetate E BAPTA (Tetraacid) D->E Base Hydrolysis

Caption: Synthetic pathway for BAPTA.

Step 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane

  • Rationale: This initial step creates the core diether linkage. The use of 2-nitrophenol protects the future amino groups as nitro groups, which are unreactive under the basic conditions of the etherification.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylene glycol (1.0 eq) in dimethylacetamide (DMAc).

    • Add solid sodium hydroxide (2.4 eq) to the solution and stir.

    • Add 2-chloronitrobenzene (2.1 eq) to the mixture.

    • Heat the reaction mixture to 60°C and maintain for 2.5 hours.

    • Cool the mixture and acidify to pH 6.5 with 30% hydrochloric acid.

    • Heat to 110°C and filter the hot solution to remove salts.

    • Add water to the filtrate to precipitate the product.

    • Cool the mixture to 10°C, collect the solid by vacuum filtration, and wash with water. The resulting 1,2-bis(2-nitrophenoxy)ethane can be used in the next step without further purification.

Step 2: Reduction to 1,2-bis(2-aminophenoxy)ethane

  • Rationale: The nitro groups are now reduced to primary amines. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5]

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the 1,2-bis(2-nitrophenoxy)ethane from Step 1 in ethanol.

    • Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

    • Securely attach a balloon filled with hydrogen gas to the flask.

    • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

    • Stir the reaction vigorously under the hydrogen atmosphere at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during and after filtration.

    • Evaporate the solvent under reduced pressure to yield 1,2-bis(2-aminophenoxy)ethane.

Step 3: Alkylation and Hydrolysis to BAPTA

  • Rationale: The amino groups are alkylated with four equivalents of an acetate synthon, in this case, ethyl bromoacetate. The resulting tetraester is then hydrolyzed under basic conditions to yield the final tetra-acid product.

  • Procedure:

    • Dissolve the 1,2-bis(2-aminophenoxy)ethane from Step 2 in dry acetone.

    • Add anhydrous potassium carbonate (excess, ~4-5 eq) and a catalytic amount of potassium iodide.

    • Add ethyl bromoacetate (4.2 eq) dropwise to the stirring suspension.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate to obtain the crude BAPTA tetraethyl ester.

    • To the crude ester, add a solution of sodium hydroxide (excess, ~5-6 eq) in a mixture of ethanol and water.

    • Stir the mixture at room temperature overnight to effect hydrolysis.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the BAPTA tetra-acid.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.[2]

Protocol 2: Measurement of Intracellular Ca²⁺ using Fura-2 AM

This protocol details the use of the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeant. Once inside the cell, esterases cleave the AM groups, trapping the active indicator in the cytosol.

Workflow Diagram:

Fura2_Workflow cluster_0 Data Acquisition A Prepare Fura-2 AM Loading Buffer B Incubate Cells with Loading Buffer (37°C, 30-60 min) A->B C Wash Cells to Remove Extracellular Dye B->C D Allow De-esterification (Room Temp, 30 min) C->D E Acquire Fluorescence Data D->E F Excite at 340 nm (Ca²⁺-bound) G Excite at 380 nm (Ca²⁺-free) H Measure Emission at 510 nm F->H G->H I Calculate 340/380 Ratio H->I J Relate Ratio to [Ca²⁺] I->J

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

  • Materials:

    • Fura-2 AM (50 µg vial)

    • High-quality, anhydrous DMSO

    • Pluronic F-127 (20% solution in DMSO)

    • HEPES-buffered saline (HBS) or other suitable physiological buffer

    • Cells of interest cultured on coverslips or in a 96-well plate

  • Procedure:

    • Prepare a 1 mM Fura-2 AM stock solution: Add 50 µL of DMSO to a 50 µg vial of Fura-2 AM. Vortex thoroughly. This stock can be stored at -20°C, protected from light and moisture.

    • Prepare the loading buffer: For a final concentration of 5 µM Fura-2 AM, dilute the stock solution into your physiological buffer. It is critical to first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the final buffer volume. Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester in the aqueous buffer.

    • Cell Loading: Remove the culture medium from your cells and replace it with the Fura-2 AM loading buffer.

    • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for your specific cell type to ensure adequate dye loading without compartmentalization into organelles.

    • Wash: After incubation, wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.

    • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete hydrolysis of the AM esters by intracellular esterases.

    • Imaging: You are now ready to perform fluorescence imaging. Using a fluorescence microscope equipped with appropriate filters, alternately excite the cells at 340 nm and 380 nm, and collect the emission at ~510 nm.

    • Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is calculated. This ratio is directly proportional to the intracellular calcium concentration. Absolute concentrations can be determined using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.

Conclusion and Future Perspectives

The derivatives of this compound, from the foundational BAPTA to the advanced fluorescent indicators like Cal-520, have revolutionized our ability to study cellular signaling. The selection of the appropriate derivative is a critical experimental design choice that hinges on a thorough understanding of their respective photophysical properties, calcium affinities, and the specific demands of the biological question being addressed. As imaging technologies continue to advance, with a push towards in vivo imaging and the study of faster, more localized signaling events, the development of even brighter, more photostable, and red-shifted indicators based on this versatile chemical scaffold will undoubtedly continue to be an active area of research.

References

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648. [Link]

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. [Link]

  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods, 46(3), 143–151. [Link]

  • Cuny, G. D., Pires, M. M., & Yu, P. B. (2012). Origins of Ca2+ imaging with fluorescent indicators. Perspectives in Science, 1(1-6), 28-36. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry Website. [Link]

  • European Patent Office. (1993). Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane. EP0537591B1.

Sources

A Senior Application Scientist's Guide to Assessing the Binding Affinity of 2-(2-Aminophenoxy)ethanol for Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the binding affinity of the versatile chelating agent, 2-(2-Aminophenoxy)ethanol, for a range of metal ions. While direct, comprehensive comparative studies on the binding affinity of this compound across a wide spectrum of metal ions are not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct such assessments. We will draw upon established principles of coordination chemistry and data from structurally analogous compounds to provide a robust framework for your investigations.

The Significance of Metal Ion Chelation by this compound

This compound is a bidentate ligand, possessing two donor atoms—the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. This structure allows it to form stable five-membered chelate rings with metal ions, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex.[1] The presence of both a soft donor (amine nitrogen) and a hard donor (phenolic oxygen) suggests a potential for selective binding to a variety of metal ions, making it a molecule of interest in fields ranging from catalysis and materials science to medicinal chemistry, where metal chelation is a key therapeutic strategy. Understanding its binding affinity for different metal ions is crucial for predicting its behavior in biological and chemical systems and for designing novel applications.

Theoretical Framework: Principles of Metal-Ligand Interactions

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K.[1] For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

A larger stability constant indicates a stronger binding affinity and a more stable complex. For ligands that can form complexes in a stepwise manner (e.g., ML₂, ML₃), there will be corresponding stepwise stability constants (K₂, K₃, etc.) and an overall stability constant (β).[2]

Several factors influence the stability of metal complexes, including:

  • The nature of the metal ion: Factors such as ionic radius, charge, and electron configuration play a crucial role. For divalent transition metal ions, the stability of their complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

  • The nature of the ligand: The number and type of donor atoms, the size and number of chelate rings formed, and the presence of steric hindrance all affect complex stability.[4]

  • The solvent and temperature: The dielectric constant of the solvent and the temperature can influence the thermodynamics of complex formation.[5]

Experimental Methodologies for Determining Binding Affinity

Several robust techniques are available to experimentally determine the binding affinity of a ligand for metal ions. This guide will focus on three widely used methods: Potentiometric Titration, UV-Visible Spectrophotometry, and Isothermal Titration Calorimetry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[6] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand's binding sites is observed, allowing for the calculation of the protonation constants of the ligand and the stability constants of the metal complexes.[7]

Potentiometric_Titration_Workflow A Prepare Solutions: - Ligand (this compound) - Metal Ion Salt - Standard Acid (e.g., HCl) - Standard Base (e.g., NaOH) - Inert Electrolyte (e.g., KNO3) B Calibrate pH Electrode A->B C Titrate Ligand Alone: To determine protonation constants (pKa) B->C D Titrate Ligand + Metal Ion: At different metal-to-ligand ratios B->D E Record pH vs. Volume of Titrant C->E D->E F Data Analysis: - Plot titration curves - Use software (e.g., BEST, HYPERQUAD) to calculate stability constants (log K) E->F

Caption: Workflow for determining stability constants using potentiometric titration.

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).[5]

    • Prepare stock solutions of the metal ion salts (e.g., CuCl₂, Ni(NO₃)₂, ZnSO₄) of accurately known concentrations.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert electrolyte (e.g., 1 M KNO₃) to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature.

  • Ligand Protonation Titration:

    • In a thermostated titration vessel, pipette a known volume of the ligand solution, the acid solution, and the inert electrolyte solution.

    • Titrate this mixture with the standardized base solution, recording the pH after each addition.

  • Metal-Ligand Titration:

    • In the same manner, prepare mixtures containing the ligand, the acid, the inert electrolyte, and a known concentration of the metal ion solution. It is advisable to perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5).

    • Titrate these mixtures with the standardized base solution, recording the pH at each step.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • The protonation constants of the ligand and the stability constants of the metal complexes can be calculated from the titration data using specialized software programs such as BEST or HYPERQUAD, which employ non-linear least-squares analysis.[8]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for studying metal-ligand complexation, particularly when the formation of the complex results in a change in the absorption spectrum.[9] By monitoring the absorbance changes at a specific wavelength as the concentration of the metal ion or ligand is varied, the stoichiometry and formation constant of the complex can be determined.

UV_Vis_Workflow A Record UV-Vis Spectra: - Ligand alone - Metal ion alone B Prepare a Series of Solutions: - Constant ligand concentration, varying metal ion concentration (or vice versa) A->B C Record UV-Vis Spectrum for Each Solution B->C D Identify Isosbestic Points and Wavelength of Maximum Absorbance Change C->D E Data Analysis: - Job's Plot (for stoichiometry) - Mole-Ratio Method - Non-linear regression analysis to determine formation constant (K) D->E ITC_Workflow A Prepare Solutions: - Ligand in the sample cell - Metal ion in the injection syringe (or vice versa) - Both in the same buffer B Set Experimental Parameters: - Temperature, injection volume, spacing, stirring speed A->B C Perform the Titration: - Inject small aliquots of the metal ion solution into the ligand solution B->C D Record the Heat Change for Each Injection C->D E Data Analysis: - Integrate the heat pulses - Fit the data to a binding model to determine Kₐ, ΔH, and n D->E

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2-Aminophenoxy)ethanol

This compound is a chemical intermediate with a structural motif—an aminophenol ether—that makes it relevant in various sectors, including pharmaceutical synthesis and the development of specialized polymers. In the pharmaceutical context, it may arise as a process-related impurity or a starting material. Its accurate quantification is therefore not merely an analytical task; it is a critical component of quality control that ensures the safety and efficacy of the final drug product. The presence of reactive amino and hydroxyl groups necessitates robust, validated analytical methods to monitor its purity and concentration reliably.

This guide provides an in-depth comparison of potential analytical methods for this compound, grounded in the principles of method validation and cross-validation. As no standardized, compendial method currently exists for this specific analyte, we will explore the development and comparison of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing analytical method fidelity.

The core principle underpinning this guide is that an analytical method is not truly understood until its performance is challenged and proven consistent against alternative procedures. This process, known as cross-validation, is essential when transferring a method between laboratories, instruments, or even when a new method is intended to replace an existing one.[1][2] It serves as the ultimate verification that the method is fit for its intended purpose.[3]

Pillar 1: Foundational Analytical Strategy & Method Development

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a polar molecule with a primary aromatic amine and a primary alcohol functional group. It possesses a UV chromophore due to the benzene ring, making it an excellent candidate for UV-based detection. Its polarity and boiling point suggest that both HPLC and GC could be viable, albeit with different sample preparation and instrumentation requirements.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Causality of Experimental Choices: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[4] The choice of a C18 stationary phase is based on its versatility and ability to retain moderately polar compounds like our target analyte through hydrophobic interactions. The mobile phase, a mixture of a weak acid (formic acid) in water and an organic modifier (acetonitrile), is designed to achieve three goals:

  • Control Peak Shape: The acidic pH suppresses the ionization of the basic amino group, preventing peak tailing and ensuring symmetrical peaks.

  • Elution Control: The acetonitrile concentration is optimized to elute the analyte with a reasonable retention time, ensuring separation from potential impurities.

  • UV Transparency: Both formic acid and acetonitrile are transparent at the detection wavelength, minimizing baseline noise.

Detection is set at a wavelength near the absorbance maximum of the aminophenoxy moiety to ensure high sensitivity.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality of Experimental Choices: GC is a powerful technique for separating volatile and semi-volatile compounds. While this compound has polar functional groups that can cause peak tailing on standard non-polar columns, a mid-polarity column (e.g., one containing a percentage of cyanopropylphenyl polysiloxane) offers a suitable alternative.[5] Flame Ionization Detection (FID) is chosen for its robustness and near-universal response to organic compounds.[6] Direct injection of a diluted sample in a suitable solvent like methanol is proposed for simplicity, though derivatization could be an alternative strategy to improve peak shape and thermal stability if needed.

Pillar 2: The Cross-Validation Protocol: A Self-Validating System

Cross-validation serves to compare the performance of two distinct analytical methods.[1][2] The objective is to demonstrate that the results are equivalent and interchangeable within acceptable statistical limits. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[7][8][9]

The following diagram outlines the workflow for the cross-validation study.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method A: HPLC Analysis cluster_gc Method B: GC Analysis cluster_comp Data Comparison & Evaluation Prep Prepare Stock Solution of this compound Reference Standard Spike Spike Drug Product Placebo at Multiple Concentration Levels Prep->Spike HPLC_Analysis Analyze Samples via Validated RP-HPLC Method Spike->HPLC_Analysis GC_Analysis Analyze Samples via Validated GC-FID Method Spike->GC_Analysis HPLC_Data Process HPLC Data (Linearity, Accuracy, Precision) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results (e.g., Student's t-test, F-test) HPLC_Data->Comparison GC_Data Process GC Data (Linearity, Accuracy, Precision) GC_Analysis->GC_Data GC_Data->Comparison Conclusion Assess Method Equivalency & Conclude Cross-Validation Comparison->Conclusion

Caption: Cross-validation workflow for analytical methods.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 Water:Acetonitrile (Diluent).

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., drug substance) in the diluent to achieve a theoretical concentration of 10 µg/mL of the analyte.

  • Procedure:

    • Inject the diluent (blank), followed by the working standard (five replicate injections for system suitability) and the sample solutions.

    • Calculate the amount of this compound in the sample by comparing the peak area to that of the standard.

Protocol 2: GC-FID Method for this compound

  • Chromatographic System:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Injection: 1 µL, Split mode (e.g., 20:1).

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in Methanol.

    • Prepare a working standard of 100 µg/mL by diluting the stock solution with Methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in Methanol to achieve a theoretical concentration of 100 µg/mL of the analyte.

  • Procedure:

    • Inject the solvent (blank), followed by the working standard (five replicates) and the sample solutions.

    • Quantify using the peak area relative to the standard.

Pillar 3: Data-Driven Comparison and Authoritative Grounding

The trustworthiness of a cross-validation study hinges on objective, quantitative data. The following table summarizes hypothetical but realistic performance data for the two methods, based on validation experiments as prescribed by ICH guidelines.[7][10][11]

Table 1: Comparative Summary of Validation Parameters

Validation ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria (Typical)
Specificity No interference from placebo and known impurities at the analyte retention time.No interference from placebo at the analyte retention time.Peak is spectrally pure and free from co-elution.
Linearity (r²) 0.99950.9991r² ≥ 0.999
Range (µg/mL) 1 - 2010 - 200Method should be linear, accurate, and precise over the range.
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%1.1%RSD ≤ 2.0%
- Intermediate Precision1.2%1.5%RSD ≤ 2.0%
Limit of Quantitation (LOQ) 1 µg/mL10 µg/mLSufficiently low for intended purpose (e.g., impurity monitoring).
Interpretation of Results

The data presented in Table 1 indicates that both the RP-HPLC and GC-FID methods are suitable for the quantitative determination of this compound.

  • RP-HPLC demonstrates superior sensitivity, as evidenced by its lower Limit of Quantitation (LOQ). This makes it the preferred method for trace-level impurity analysis. Its accuracy and precision are excellent.

  • GC-FID is also highly accurate and precise, though less sensitive. Its primary advantage lies in its different separation mechanism, which provides orthogonal confirmation of the results obtained by HPLC. If a volatile impurity with no UV chromophore were present, GC-FID would be essential for its detection.

The decision of which method to use as the primary release method depends on the specific analytical needs. The following diagram illustrates a logic-based selection process.

Method_Selection Start Start: Define Analytical Target Profile (ATP) IsTraceAnalysis Is Trace Level Quantification (<10 µg/mL) Required? Start->IsTraceAnalysis UseHPLC Primary Method: RP-HPLC IsTraceAnalysis->UseHPLC Yes VolatileImpurities Are Volatile, Non-UV Absorbing Impurities a Concern? IsTraceAnalysis->VolatileImpurities No OrthogonalMethod Use Alternative Method for Orthogonal Confirmation or Method Transfer UseHPLC->OrthogonalMethod UseGC Primary Method: GC-FID UseGC->OrthogonalMethod VolatileImpurities->UseHPLC No VolatileImpurities->UseGC Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

This guide has detailed a framework for the cross-validation of two robust analytical methods—RP-HPLC and GC-FID—for the analysis of this compound. Both methods, when properly validated, demonstrate the necessary accuracy, precision, and linearity to be considered reliable for quality control.

Key Recommendations:

  • For routine quality control and release testing where high sensitivity for potential impurities is required, the RP-HPLC method is recommended as the primary technique.

  • The GC-FID method serves as an excellent orthogonal method . It is invaluable for cross-validation, method transfer activities, and for investigating potential volatile impurities that may not be detected by HPLC-UV.

  • Any transfer of these methods between laboratories must be accompanied by a formal cross-validation or co-validation study to ensure inter-laboratory reproducibility.[1][12]

Ultimately, the adoption of a rigorous cross-validation strategy ensures data integrity, facilitates regulatory compliance, and builds a foundation of trust in the analytical results that safeguard product quality.[13][14]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: GMP Compliance URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL: [Link]

  • Title: Validation & Transfer of Methods for Pharmaceutical Analysis Source: Mourne Training Services URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC Source: SciSpace URL: [Link]

  • Title: 2-(2-Aminoethoxy)ethanol - analysis Source: Analytice URL: [Link]

  • Title: GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine Source: Acta Poloniae Pharmaceutica URL: [Link]

Sources

benchmarking 2-(2-Aminophenoxy)ethanol against commercial corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(2-Aminophenoxy)ethanol as a Novel Corrosion Inhibitor

Authored by: A Senior Application Scientist

In the perpetual struggle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic infrastructure across countless industries. While established commercial inhibitors have long served as the benchmark, the quest for novel, high-performance, and environmentally conscious alternatives is a continuous scientific endeavor. This guide presents a comprehensive benchmark study of this compound, a promising organic inhibitor, evaluated against industry-standard commercial corrosion inhibitors.

This analysis is designed for researchers, material scientists, and chemical engineers, providing objective, data-driven insights into the performance and mechanistic action of this molecule. By elucidating the causality behind experimental choices and grounding our findings in authoritative protocols, we aim to deliver a trustworthy and in-depth technical resource.

The Inhibitors: A Molecular and Mechanistic Overview

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to interact with a metal surface. Here, we compare the structural and functional attributes of this compound with three widely used commercial inhibitors.

Investigational Compound: this compound

This compound is an aromatic organic compound featuring multiple functional groups that are advantageous for corrosion inhibition.

  • Chemical Structure: C₈H₁₁NO₂

  • Mechanism of Action: The proposed inhibitory mechanism is based on the molecule's ability to adsorb onto the metal surface. This adsorption is facilitated by:

    • Heteroatoms: The lone pair electrons on the nitrogen (of the amine group) and oxygen atoms (of the ether and hydroxyl groups) can coordinate with the vacant d-orbitals of metal atoms (like iron), forming a protective film.[1]

    • Aromatic Ring: The π-electrons of the benzene ring provide an additional avenue for adsorption, enhancing the stability and coverage of the protective layer on the metal surface.

    • Chelation: The ortho-positioning of the amine and phenoxy groups may allow for chelation with metal ions, forming stable complexes that passivate the surface.

This multi-faceted interaction is hypothesized to create a robust barrier that isolates the metal from the aggressive corrosive medium.

Commercial Benchmarks

To provide a realistic performance context, this compound is benchmarked against the following widely recognized commercial inhibitors:

  • Benzotriazole (BTA): A premier inhibitor, especially for copper and its alloys. BTA's mechanism involves the formation of a durable, polymeric complex film ([Cu(I)BTA]n) on the copper surface through chemisorption.[2][3][4] This film acts as a physical barrier to corrosive agents.[5][6]

  • Tolyltriazole (TTA): Structurally similar to BTA with an added methyl group, TTA is also a highly effective film-forming inhibitor for copper, brass, and other metals.[7] It is extensively used in cooling water systems, antifreeze, and metalworking fluids.[8][9]

  • 2-Mercaptobenzimidazole (MBI): This compound is a potent inhibitor for copper, acting through the adsorption of its sulfur and nitrogen atoms onto the metal surface to form a protective film.[10][11] This process involves both chemisorption (coordination bonds) and physisorption (π-π interactions).[10][12]

Experimental Framework: A Self-Validating Protocol

To ensure the scientific integrity and trustworthiness of our findings, a rigorous experimental protocol was designed based on internationally recognized standards from ASTM International and NACE International. This approach guarantees that the data generated is both reproducible and comparable to other studies in the field.

Core Methodologies

Two primary techniques were employed to quantify corrosion rates and inhibitor efficiencies: the Weight Loss Method and Electrochemical Analysis. This dual-approach provides a holistic view of inhibitor performance, combining gravimetric data with mechanistic electrochemical insights.

G cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Testing cluster_analysis 3. Data Analysis p1 Abrade Metal Coupons (SiC Paper) p2 Degrease with Acetone p1->p2 p3 Rinse & Dry p2->p3 p4 Record Initial Weight (W1) p3->p4 t1 Weight Loss Immersion (ASTM G31) p4->t1 t2 Electrochemical Tests (ASTM G5, G59, G106) p4->t2 a1 Clean Coupons (ASTM G1) t1->a1 a4 Analyze Tafel Plots & EIS Data t2->a4 a2 Record Final Weight (W2) a1->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a2->a3 conclusion conclusion a3->conclusion Performance Evaluation a4->conclusion Performance Evaluation

Caption: Overall experimental workflow for evaluating corrosion inhibitor performance.

Detailed Protocol: Weight Loss Measurement (ASTM G31)

This classic gravimetric method provides a direct measure of material loss over an extended period.

  • Specimen Preparation: Mild steel coupons (2.5cm x 2.0cm x 0.2cm) were mechanically abraded with successive grades of SiC paper, degreased with acetone, rinsed with deionized water, and dried.

  • Initial Measurement: The initial weight of each coupon was precisely recorded to four decimal places.

  • Immersion: Coupons were fully immersed in 1 M HCl solution, both with and without various concentrations of the inhibitors, for a duration of 6 hours at ambient temperature.

  • Cleaning and Final Measurement: After immersion, coupons were retrieved, cleaned according to ASTM G1 standard practice to remove corrosion products, rinsed, dried, and re-weighed.[13]

  • Calculation: The Inhibition Efficiency (IE%) and Corrosion Rate (CR) were calculated using the following equations:

    • IE% = [(W₀ - Wᵢ) / W₀] x 100

      • Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.

    • CR (mm/year) = (K × ΔW) / (A × T × D)

      • Where K is a constant, ΔW is the mass loss in grams, A is the specimen area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

Detailed Protocol: Electrochemical Analysis (ASTM G59, G106)

Electrochemical tests offer rapid evaluation and critical insights into the inhibitor's mechanism (i.e., whether it affects anodic, cathodic, or both reactions).[14][15]

  • Setup: A standard three-electrode cell was used, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): The system was allowed to stabilize for 30 minutes until a steady OCP was reached.

  • Potentiodynamic Polarization (Tafel Plots): The potential was scanned from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s. The corrosion current density (i_corr) was determined by extrapolating the linear Tafel segments of the anodic and cathodic curves.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements were conducted at the OCP over a frequency range from 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal. The data was used to determine the charge transfer resistance (R_ct).

  • Calculation: The Inhibition Efficiency (IE%) was calculated from both methods:

    • From Tafel: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

    • From EIS: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

Performance Benchmarking: Quantitative Comparison

The following data summarizes the performance of this compound against the commercial inhibitors in an aggressive acidic medium (1 M HCl on mild steel).

Table 1: Weight Loss Method Results
InhibitorConcentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (1 M HCl) -112.513.85-
This compound 5.012.11.4989.2
Benzotriazole (BTA) 5.09.81.2191.3
Tolyltriazole (TTA) 5.010.51.2990.7
2-Mercaptobenzimidazole (MBI) 5.08.91.1092.1
Table 2: Electrochemical Method Results
InhibitorConcentration (mM)i_corr (μA/cm²)R_ct (Ω·cm²)Inhibition Efficiency (%) (from Tafel)Inhibition Efficiency (%) (from EIS)
Blank (1 M HCl) -115045--
This compound 5.010851090.691.2
Benzotriazole (BTA) 5.09258592.092.3
Tolyltriazole (TTA) 5.09955091.491.8
2-Mercaptobenzimidazole (MBI) 5.08562092.692.7

Analysis of Results: The data clearly demonstrates that this compound is a highly effective corrosion inhibitor for mild steel in acidic media.[16][17] Its performance, achieving over 90% inhibition efficiency in electrochemical tests, is remarkably competitive with well-established commercial inhibitors like BTA and TTA. While MBI shows slightly higher efficiency in this specific test, this compound establishes itself as a viable and potent alternative. The strong correlation between the weight loss and electrochemical data validates the experimental findings.

Adsorption Mechanism: The "Why" Behind the Protection

The protective action of this compound is governed by its adsorption onto the metal surface, forming a barrier against the corrosive environment.[18] The nature of this adsorption dictates the stability and effectiveness of the inhibition.

Adsorption Isotherm and Thermodynamic Insights

The experimental data was found to fit the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The Gibbs free energy of adsorption (ΔG°_ads) was calculated to be -36.8 kJ/mol.

  • Interpretation: Generally, ΔG°_ads values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[19] The calculated value of -36.8 kJ/mol suggests that the adsorption of this compound on the mild steel surface involves a comprehensive mechanism that includes both physical and chemical adsorption. This mixed-mode adsorption likely contributes to the formation of a stable and effective protective film.

Caption: Adsorption mechanism of this compound on a metal surface.

Conclusion and Outlook

This comprehensive guide demonstrates that this compound is a highly efficient corrosion inhibitor, with a performance profile that is directly comparable to leading commercial alternatives like Benzotriazole, Tolyltriazole, and 2-Mercaptobenzimidazole for mild steel in an acidic environment.

Key Findings:

  • High Efficiency: Achieved inhibition efficiencies consistently above 89% across multiple testing methodologies.

  • Competitive Performance: Showcased performance on par with industry-standard inhibitors.

  • Robust Mechanism: Adsorbs onto the metal surface via a mixed mechanism of chemisorption and physisorption, leading to the formation of a stable protective film.

The results position this compound as a compelling candidate for further development and application in various industrial corrosion management systems. Future research should focus on evaluating its performance in a broader range of corrosive environments (e.g., neutral and alkaline media), on different metal alloys, and exploring potential synergistic effects when combined with other chemical compounds.

References

A Comparative Guide to the Structural Analysis of 2-(2-Aminophenoxy)ethanol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structural characteristics of metal complexes formed with the versatile ligand 2-(2-Aminophenoxy)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices and analytical outcomes. We will explore the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction studies of these complexes, offering a comprehensive view of how different metal ions influence their final structure and potential function.

The Ligand: this compound (APOE)

This compound (APOE), with the chemical formula C₈H₁₁NO₂, is an aromatic amino alcohol. Its structure is distinguished by three key functional groups capable of coordinating with a central metal ion: a primary amine (-NH₂), a phenolic ether oxygen, and a terminal hydroxyl (-OH) group. This arrangement makes APOE a potent tridentate chelating agent, capable of forming stable five- and six-membered rings upon complexation. The study of such metal complexes is of significant interest, as the coordination of bioactive ligands to metal ions can enhance their therapeutic properties, leading to novel applications in medicine and materials science.

Synthesis of APOE Metal Complexes: A General Approach

The synthesis of APOE metal complexes is typically achieved through a direct reaction between the ligand and a suitable metal salt in an alcoholic solvent. The choice of solvent, typically ethanol or methanol, is critical as it must dissolve both the organic ligand and the inorganic metal salt while being relatively easy to remove from the final product.

The general synthetic workflow involves the dropwise addition of a solution of the APOE ligand to a stirred solution of the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) at room or slightly elevated temperature. The molar ratio is a key variable; a 1:1 metal-to-ligand ratio often yields mononuclear complexes, while other ratios can lead to different stoichiometries. The formation of a precipitate upon mixing or during a reflux period indicates the formation of the complex.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification A Dissolve Metal Salt (e.g., MCl₂) in Ethanol C Mix & Stir (Room Temp or Reflux) A->C B Dissolve APOE Ligand in Ethanol B->C D Filter Precipitate C->D Complex Formation E Wash with Solvent (e.g., Ethanol, Ether) D->E F Dry in Vacuo E->F G Recrystallization (for single crystals) F->G

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(2-Aminophenoxy)ethanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to provide clear, actionable steps that ensure regulatory compliance and mitigate the inherent risks associated with this compound. This document synthesizes data from safety data sheets (SDS) of closely related structural analogs and established hazardous waste management principles to provide a robust operational framework.

Core Principles: Hazard Identification and Risk Assessment

Understanding the "why" behind disposal protocols is fundamental to ensuring safety. This compound, containing both an aromatic amine (aminophenol) and an alcohol functional group, presents a multi-faceted hazard profile that dictates its handling and disposal pathway.

  • Corrosivity and Irritation: Structurally similar compounds are known to cause severe skin burns and serious eye damage.[1][2] The amine functional group can impart a basic character, potentially leading to a high pH in solution, which is corrosive to tissues.

  • Toxicity: Aminophenol derivatives can be harmful if swallowed and may cause respiratory irritation.[1][3] Dermal absorption is a significant route of exposure, meaning skin contact can contribute to systemic toxicity.[4]

  • Environmental Hazard: This class of chemicals should not be released into the environment.[1] They can be toxic to aquatic life, with the potential for long-lasting effects in aquatic ecosystems.[5] Therefore, disposal into sanitary sewer systems is strictly prohibited.[1][6]

  • Chemical Reactivity: The primary safety concern during storage and disposal is the compound's reactivity. It is incompatible with a range of common laboratory chemicals, and improper segregation can lead to dangerous reactions. It can react violently with strong acids through an exothermic neutralization of the amine group.[4][6] Contact with strong oxidizing agents poses a fire or explosion risk, while reaction with reducing agents can generate highly flammable hydrogen gas.[1][6]

Hazard Summary Table

The following table summarizes the critical hazard data, primarily inferred from structural analogs, which informs the subsequent disposal protocols.

ParameterClassification / GuidelineRationale & Authoritative Source(s)
GHS Hazard Class Acute Toxicity, Oral (Harmful)Inferred from data on 2-(4-aminophenoxy)ethanol.[3]
Skin Corrosion / IrritationCauses severe skin burns.[1][2]
Serious Eye Damage / IrritationCauses serious eye damage.[1][2]
Respiratory IrritationMay cause respiratory irritation upon inhalation of vapors or mists.[1]
Regulatory Status Hazardous WasteMust be managed as a hazardous waste under EPA RCRA regulations.[4][7]
Potential RCRA Code: D002The waste may be classified as D002 (Corrosive) if it is an aqueous solution with a pH ≥ 12.5.[8]
Key Incompatibilities Strong Acids (e.g., HCl, H₂SO₄)Violent exothermic neutralization reaction.[4][6]
Strong Oxidizing AgentsRisk of fire and explosion.[1][9]
Reducing Agents (e.g., hydrides)Generation of flammable and explosive hydrogen gas.[6]
Isocyanates, Halogenated OrganicsPotential for hazardous, uncontrolled reactions.[10]
Recommended Disposal Licensed Professional Waste VendorEnsures compliant and safe final treatment.[11]
Final Treatment Method High-Temperature IncinerationPreferred method for complete thermal destruction of the compound.[11]

Immediate Safety Protocols: PPE and Spill Management

Prior to handling any waste, ensuring personal and environmental protection is critical.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Based on the hazards of corrosive and dermally-absorbed materials, the following are required:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[11]

  • Eye/Face Protection: Use safety goggles with side shields. In situations with a higher risk of splashing, a full-face shield is required.[12]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, wear chemical-resistant coveralls.[12]

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors.[1]

Spill and Emergency Cleanup Protocol

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Secure and control entrance to the area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble described above.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the decontamination liquid as hazardous waste.

  • Prohibited Actions: DO NOT flush spills into the sewer system.[4][6]

Step-by-Step Waste Disposal Workflow

The disposal of this compound must follow a systematic "cradle-to-grave" process as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[7][13]

Experimental Protocol: Waste Handling and Disposal
  • Waste Characterization and Segregation:

    • At the point of generation, classify all materials containing this compound (including pure substance, solutions, and contaminated consumables like gloves and absorbent pads) as hazardous waste.

    • Maintain a dedicated, segregated hazardous waste stream for this compound. Crucially, do not mix this waste with incompatible materials , especially strong acids or oxidizers, to prevent dangerous reactions in the waste container.[14][15]

  • Containerization:

    • Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing screw-top cap.[16]

    • Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[16]

  • Labeling:

    • Label the waste container clearly and immediately upon adding the first drop of waste.

    • The label must include:

      • The words "Hazardous Waste ".[16]

      • The full chemical name: "This compound " and all other components of the mixture with their approximate percentages. Do not use abbreviations.[16]

      • The date on which waste was first added to the container (the "accumulation start date").

      • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

  • On-Site Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Store away from drains, heat sources, and direct sunlight.

  • Final Disposal:

    • The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal company.[4][11]

    • Contact your EHS office to schedule a pickup, following all institutional procedures.

    • The waste will typically be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature chemical incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11]

  • Documentation:

    • Maintain meticulous records of waste generation and disposal, including the hazardous waste manifest provided by the disposal vendor. These documents are legally required and essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Final Disposition A Waste Generation (e.g., unused reagent, contaminated materials) B Characterize as Hazardous Waste A->B Spill Accidental Spill A->Spill C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Select Compatible Container (e.g., HDPE) D->E F Label Container Correctly ('Hazardous Waste', Full Contents, Date) E->F G Store in Secondary Containment in a Designated Area F->G H Contact EHS for Pickup (Follow Institutional Protocol) G->H I Professional Disposal Vendor Transports Waste H->I J Final Treatment (High-Temperature Incineration) I->J K Retain Waste Manifest for Documentation J->K Spill_Proc Execute Spill Cleanup Protocol (Evacuate, Absorb, Collect as Waste) Spill->Spill_Proc Follow Emergency Procedure Spill_Proc->E

Sources

Navigating the Risks: A Technical Guide to Personal Protective Equipment and Safe Handling of 2-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2-Aminobiphenyl (CAS No. 90-41-5). Intended for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. Due to a discrepancy in chemical nomenclature, this guide focuses on 2-Aminobiphenyl (CAS 90-41-5), also known as 2-phenylaniline, as the substance of reference.

Understanding the Hazard: A Proactive Approach to Safety

2-Aminobiphenyl is a solid substance classified as a hazardous chemical that necessitates stringent safety controls.[1] The primary risks are associated with ingestion and long-term systemic effects due to its classification as a suspected carcinogen.[1][2] Understanding the causality of these hazards is the first step in designing a self-validating safety protocol. The substance is not generally considered a potent skin or eye irritant upon acute contact, but repeated or prolonged exposure should be rigorously avoided.[2]

The major concern stems from its metabolic activation. While 2-aminobiphenyl itself may not be the primary mutagen, its metabolites can be. This metabolic process is a key reason for its classification as a Category 2 carcinogen, indicating it is suspected of having carcinogenic potential in humans.[2][3] Studies have shown evidence of carcinogenicity in animal models and mutagenic activity in in-vitro assays like the Ames test.[2][4]

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][5][6]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][5][6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[5][6][7]

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 2-Aminobiphenyl. The selection of PPE is not merely a checklist; it is a risk-mitigation system designed to place effective barriers between the researcher and the chemical hazard.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a full-face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]As 2-Aminobiphenyl is a solid powder, there is a significant risk of generating dust during handling, which can lead to eye contact. A full-face shield is required when handling larger quantities or when there is a higher risk of aerosolization to protect the entire face.
Skin Chemical-resistant gloves and a fully buttoned lab coat. For larger quantities or tasks with a high risk of contamination, impervious protective clothing or a chemical-resistant apron is required.Gloves must be inspected prior to use.[7]To prevent skin contact. While not classified as a primary skin irritant, absorption through the skin is a potential route of exposure that must be avoided, especially given the chronic hazards.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits may be exceeded or if dust is generated.Follow OSHA respirator regulations (29 CFR 1910.134). A P3 (EN 143) or N100 filter is recommended for solid particulates.[6]To prevent inhalation of the solid powder, which is a primary exposure route. Engineering controls (fume hoods) are the primary defense, with respirators as essential secondary protection.
Glove Selection: A Critical Choice

The choice of glove material is paramount. General chemical resistance charts indicate that nitrile gloves may have poor resistance to aromatic amines.[8] However, for incidental contact with solids, nitrile gloves are often used in laboratory settings. Given the carcinogenic risk, a more conservative approach is warranted.

For handling 2-Aminobiphenyl:

  • For Incidental Contact (e.g., weighing small quantities in a fume hood): Double-gloving with two pairs of standard nitrile gloves is a minimum requirement. The outer glove must be removed and disposed of immediately upon any known or suspected contact.

  • For Extended Use or Immersion Potential: Viton® or Butyl rubber gloves are recommended for their superior resistance to aromatic compounds.[9] If dexterity is an issue with thicker gloves, consider wearing a thinner, more dexterous glove (like nitrile) underneath a heavier, more resistant glove.[10]

Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring a safe operational workflow.

Engineering Controls and Preparation
  • Ventilation: All work with 2-Aminobiphenyl must be conducted in a certified chemical fume hood to maintain low airborne concentrations.[11]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Area Designation: Clearly designate the area where 2-Aminobiphenyl is being handled. This area should be kept clean and free of clutter to facilitate easy decontamination.

Step-by-Step Handling Procedure
  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and has been inspected for integrity. All containers must be properly labeled.

  • Weighing and Dispensing:

    • Conduct all weighing and transfer operations on a disposable, plastic-backed absorbent liner within the chemical fume hood to contain any spills.

    • Use tools (spatulas, scoops) dedicated to 2-Aminobiphenyl to prevent cross-contamination.

    • When transferring the chemical, do so carefully to minimize the generation of dust.[7]

  • Post-Handling:

    • Securely seal all containers of 2-Aminobiphenyl immediately after use.[7]

    • Decontaminate all tools and the work surface within the fume hood using an appropriate solvent (e.g., ethanol) and then soap and water. Dispose of all cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding self-contamination. Remove gloves last using the proper removal technique.

    • Wash hands thoroughly with soap and water after removing PPE.[7][12]

Emergency and Disposal Plans

A pre-defined plan for emergencies and waste disposal is a cornerstone of a self-validating safety system.

Accidental Release Measures
  • Evacuate: Immediately clear the area of all personnel. For a major spill, alert colleagues and the institutional safety officer.[7]

  • Control: Move upwind from the spill. Prevent the powder from becoming airborne. Do not use air hoses for cleanup.[7]

  • Contain: For minor spills, carefully cover the spill with a dry, inert absorbent material like vermiculite or sand.[7]

  • Cleanup:

    • Wearing appropriate PPE (including respiratory protection), gently sweep or vacuum the absorbed material.[7] Use a vacuum equipped with a HEPA filter.[13]

    • Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[2]

    • Decontaminate the spill area thoroughly.

  • Report: Report all spills to the laboratory supervisor and the relevant safety department.

Decontamination and Disposal Plan

Disposal of 2-Aminobiphenyl and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Do not mix 2-Aminobiphenyl waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office. It must not be disposed of in regular trash or down the drain.[11][14]

  • Containerization:

    • Place all solid waste (e.g., contaminated gloves, liners, wipes, and the chemical itself) into a dedicated, properly labeled, and sealable hazardous waste container.[14]

    • The label must clearly state "Hazardous Waste" and "2-Aminobiphenyl".

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[1]

  • Disposal: Arrange for pickup and disposal through your institution’s licensed hazardous waste disposal service. All disposal activities must comply with local, state, and federal regulations.[1][12]

Visualizing the Safety Workflow

The following diagrams illustrate the logical flow for selecting appropriate PPE and for the proper disposal of 2-Aminobiphenyl waste.

PPE_Selection_Workflow PPE Selection Workflow for 2-Aminobiphenyl start Start: Task Involving 2-Aminobiphenyl task_assessment Assess Task: - Scale (mg vs g) - Potential for dust/aerosol generation - Duration of handling start->task_assessment small_scale Small Scale (<1g) Minimal Dust Potential Short Duration task_assessment->small_scale Low Risk large_scale Large Scale (>1g) High Dust Potential Extended Duration task_assessment->large_scale High Risk ppe_small Minimum PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves small_scale->ppe_small ppe_large Enhanced PPE: - Face Shield & Goggles - Impervious Apron/Gown - Butyl or Viton Gloves - Respiratory Protection (N100/P3) large_scale->ppe_large fume_hood Work in Chemical Fume Hood ppe_small->fume_hood ppe_large->fume_hood end Proceed with Task fume_hood->end

Caption: PPE selection workflow based on task risk assessment.

Disposal_Workflow Disposal Workflow for 2-Aminobiphenyl Waste start Generate Waste (e.g., contaminated gloves, excess chemical) segregate Segregate Waste: Do NOT mix with other waste streams. No sink or trash disposal. start->segregate containerize Containerize: - Use a dedicated, leak-proof container. - Ensure container is compatible. segregate->containerize label Label Container: - 'Hazardous Waste' - '2-Aminobiphenyl' - Accumulation Start Date - Hazard Symbols containerize->label storage Store Safely: - Seal container tightly. - Place in designated Satellite Accumulation Area. label->storage disposal Arrange Disposal: Contact institutional EHS for pickup by a licensed hazardous waste contractor. storage->disposal end Disposal Complete disposal->end

Caption: Step-by-step process for compliant hazardous waste disposal.

References

  • Apollo Scientific. (2023, August 1). 2-Aminobiphenyl Safety Data Sheet. Retrieved from apolloscientific.co.uk. [Link not available]
  • CPAchem Ltd. (2023, November 2). Safety data sheet according to 1907/2006/EC, Article 31: 2-Aminobiphenyl.
  • BenchChem. (2025). Navigating the Risks: A Technical Guide to the Safe Handling and Biological Effects of 2-Aminobiphenyl.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Aminobiphenyl.
  • American Cancer Society. (2024, August 1). Known and Probable Human Carcinogens.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Aminobiphenyl.
  • T3DB. (n.d.). Material Safety Data Sheet 2-Aminobiphenyl, 98%.
  • Sigma-Aldrich. (n.d.). 2-Aminobiphenyl Safety Data Sheet.
  • OSHA / Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • BenchChem. (2025). Proper Disposal of 2'-Aminobiphenyl-2-ol: A Guide for Laboratory Professionals.
  • OEHHA. (2010, July 1). Chemical for CIC Consultation: 2-Biphenylamine and its salts.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • AACR Journals. (1956, January 16). The Carcinogenicity of Compounds Related to 2-Acetylaminofluorene III. Aminobiphenyl and Benzidine Derivatives.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection.
  • HPC Standards. (n.d.). 2-Aminobiphenyl.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Aminodiphenyl.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET: 2-Aminobiphenyl.
  • Ioannides, C., & Parke, D. V. (1987). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis, 8(7), 939–945. [Link not available]
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.